2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLVTWQEUHHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381130 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537050-12-7 | |
| Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
This compound, with the CAS number 537050-12-7, is a halogenated ketone.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, imparting unique electronic properties that influence its reactivity and potential biological activity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrF₄O | [1][3] |
| Molecular Weight | 285.03 g/mol | [1] |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | Not available | |
| Appearance | White to yellow solid | |
| Solubility | Soluble in methanol. | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. This reaction is a common method for the preparation of α-haloketones.[7][8]
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the bromination of aromatic ketones.[9]
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Hypo water (sodium thiosulfate solution)
-
Ethanol
-
2-Amino-5-trifluoromethylpyridine (for subsequent reaction as described in a patent)
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 ml).
-
Warm the solution to 40 °C.
-
Slowly add bromine (880 mg) dropwise to the solution.
-
Stir the mixture at 40 °C for 5 hours.
-
After the reaction is complete, add hypo water to the reaction mixture to quench any unreacted bromine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate it to obtain crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone. This intermediate is often used in the next step without further purification.
For subsequent derivatization as described in a specific patent, the crude product can be reacted as follows:
-
Dissolve the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone in ethanol (5 ml).
-
Add 2-amino-5-trifluoromethylpyridine (520 mg) to the solution.
-
Heat the mixture under reflux for 4 hours.
-
Concentrate the reaction solution.
-
Purify the residue by column chromatography to obtain the final target compound.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Chemical Behavior
This compound is an α-bromoketone, a class of compounds known for their utility as synthetic intermediates. The reactivity of this molecule is primarily dictated by the presence of the bromine atom on the carbon adjacent to the carbonyl group.[10]
The bromine atom acts as a good leaving group, making the α-carbon highly susceptible to nucleophilic attack.[10] This reactivity allows for the introduction of a wide variety of functional groups at this position. Common reactions of α-bromoketones include nucleophilic substitution with amines, thiols, and carboxylates to form α-amino ketones, α-thio ketones, and α-acyloxy ketones, respectively. These products are valuable precursors in the synthesis of various heterocyclic compounds.[11]
The electron-withdrawing nature of the carbonyl group, the fluorine atom, and the trifluoromethyl group on the aromatic ring further enhances the electrophilicity of the α-carbon, making this compound a reactive substrate in organic synthesis.[10]
Potential Biological Activity and Applications in Drug Development
The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity to biological targets.[14] Compounds containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have been investigated for various biological activities, including antimicrobial and kinase-inhibiting properties.[15]
Given the reactivity of the α-bromo ketone functionality, it is plausible that this compound could act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (such as cysteine or histidine) in the active site. This mechanism of action is a feature of several approved drugs.
Hypothetical Signaling Pathway Inhibition
Due to the lack of specific biological data for this compound, the following diagram illustrates a representative signaling pathway that could be targeted by compounds of this class, such as kinase inhibitors. This is a generalized representation and not specific to the title compound.
Caption: Representative kinase signaling pathway potentially targeted by related compounds.
Safety and Handling
This compound should be handled with care in a laboratory setting. As with other α-bromoketones, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and other functional organic molecules. Its chemical properties, particularly the reactivity of the α-bromoketone moiety, make it a versatile building block for a variety of chemical transformations. While its specific biological activities are yet to be fully elucidated, the presence of the fluorinated phenyl ring suggests that its derivatives are promising candidates for further investigation in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to its potential as an irritant.
References
- 1. chembk.com [chembk.com]
- 2. 537050-12-7|this compound|BLD Pharm [bldpharm.com]
- 3. 537050-12-7 | MFCD03094505 | this compound [aaronchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fiveable.me [fiveable.me]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS Number: 537050-12-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a versatile reagent with significant potential in medicinal chemistry, chemical biology, and drug discovery. This document outlines its chemical and physical properties, provides detailed synthesis protocols for the compound and its precursor, and explores its applications with illustrative experimental procedures.
Core Compound Information
This compound is a halogenated aromatic ketone. The presence of a fluorine atom, a trifluoromethyl group, and a reactive phenacyl bromide moiety makes it an attractive building block for the synthesis of novel bioactive molecules and a potential tool for chemical proteomics.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 537050-12-7 | N/A |
| Molecular Formula | C₉H₅BrF₄O | [1] |
| Molecular Weight | 285.03 g/mol | [1] |
| Melting Point | 35-37 °C | [1] |
| Appearance | Likely colorless to white crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO | Inferred |
Synthesis Protocols
Synthesis of the Precursor: 2-Fluoro-4-(trifluoromethyl)acetophenone
The necessary precursor for the synthesis of the title compound is 2-Fluoro-4-(trifluoromethyl)acetophenone. While a specific detailed protocol for this exact molecule is not widely published, a general and robust method for the synthesis of similar acetophenones involves the Friedel-Crafts acylation of a corresponding fluorinated aromatic compound. An alternative approach is the reaction of a Grignard reagent with an acetylating agent[2].
Exemplary Protocol (via Friedel-Crafts Acylation):
This protocol is based on general procedures for Friedel-Crafts acylation and may require optimization for this specific substrate.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.
-
To this mixture, add 1-Fluoro-3-(trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield 2-Fluoro-4-(trifluoromethyl)acetophenone.
Synthesis of this compound
The synthesis of the title compound is achieved through the α-bromination of the corresponding acetophenone precursor.
Experimental Protocol:
A published patent provides a straightforward method for this transformation[3].
Materials:
-
2-Fluoro-4-trifluoromethylacetophenone (1.03 g)
-
Acetic acid (5 ml)
-
Bromine (880 mg)
-
Ethyl acetate
-
"Hypo" water (likely a solution of sodium thiosulfate to quench excess bromine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-Fluoro-4-trifluoromethylacetophenone (1.03 g) in acetic acid (5 ml) in a round-bottom flask and warm the solution to 40 °C[3].
-
Slowly add bromine (880 mg) dropwise to the warmed solution[3].
-
Stir the reaction mixture at 40 °C for 5 hours[3].
-
After 5 hours, add "hypo" water to the reaction mixture to quench any unreacted bromine[3].
-
Extract the mixture with ethyl acetate[3].
-
Dry the organic extract and concentrate it to obtain the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone[3]. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if a higher purity is required[3].
Reactivity and Applications
The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (bromide) on the adjacent carbon. This makes it susceptible to nucleophilic attack, making it a valuable reagent in organic synthesis and as a potential chemical probe. The compound is stable under normal handling and storage conditions but should be kept away from strong bases and oxidizing agents[4].
Synthesis of Bioactive Heterocycles: The Hantzsch Thiazole Synthesis
A significant application of α-haloketones like this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide to form a thiazole ring[5][6][7]. Thiazole derivatives are known to possess a wide range of biological activities[8][9].
Exemplary Experimental Protocol (Hantzsch Thiazole Synthesis):
This is a general procedure that can be adapted for this compound.
Materials:
-
This compound
-
Thiourea or a substituted thioamide
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the chosen thioamide or thiourea (1.1 mmol) in ethanol.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or flash column chromatography to yield the desired 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole derivative.
Caption: General workflow for an enzyme inhibition assay.
Application in Chemical Proteomics
The reactivity of this compound towards nucleophilic amino acid residues makes it a candidate for use as a chemical probe in proteomics for activity-based protein profiling (ABPP) or for identifying ligand-binding proteins. The general strategy involves incubating the probe with a complex biological sample (e.g., cell lysate), allowing it to covalently label its protein targets. These labeled proteins can then be identified using mass spectrometry. For easier detection, the probe could be modified to include a reporter tag, such as biotin or a clickable handle (e.g., an alkyne or azide), for subsequent enrichment or visualization.
Conceptual Workflow for a Chemical Proteomics Experiment:
Chemical Proteomics Workflow
Caption: A workflow for protein labeling and identification.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[4]
Conclusion
This compound is a valuable and reactive building block with significant potential for the synthesis of novel heterocyclic compounds and as a probe in chemical biology. Its trifluoromethyl and fluoro substituents can impart unique properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. The experimental protocols and conceptual workflows provided in this guide offer a starting point for researchers to explore the utility of this compound in their own research and development endeavors. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
- 1. chembk.com [chembk.com]
- 2. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synarchive.com [synarchive.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the chemical properties, synthesis protocols, and potential biological relevance of this compound, presenting data in a clear and accessible format for laboratory use.
Compound Data Summary
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | 2-Fluoro-4-trifluoromethylacetophenone (Starting Material) | This compound (Final Product) |
| CAS Number | 122023-29-4 | 537050-12-7[1] |
| Molecular Formula | C₉H₆F₄O | C₉H₅BrF₄O[1] |
| Molecular Weight | 206.14 g/mol | 285.03 g/mol [1] |
| Melting Point | Not available | 35-37 °C |
| Boiling Point | Not available | Not available |
Table 2: Spectroscopic Data
| Spectrum Type | 2-Fluoro-4-trifluoromethylacetophenone (Starting Material) | This compound (Final Product) |
| ¹H NMR | Data not available in search results. | Data not available in search results. |
| ¹³C NMR | Data not available in search results. | Data not available in search results. |
| IR Spectrum | Available from NIST WebBook[2] | Data not available in search results. |
| Mass Spectrum | Available from NIST WebBook (electron ionization)[2] | Data not available in search results. |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the bromination of its corresponding acetophenone derivative.
Primary Synthesis Route: Electrophilic Bromination
The synthesis involves the alpha-bromination of 2-Fluoro-4-trifluoromethylacetophenone using elemental bromine in an acidic medium.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is based on a reported synthesis and provides a step-by-step guide for the laboratory preparation of this compound.[3]
Materials:
-
2-Fluoro-4-trifluoromethylacetophenone (1.03 g)
-
Bromine (880 mg)
-
Acetic acid (5 ml)
-
Ethyl acetate
-
Hypo water (sodium thiosulfate solution)
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.03 g of 2-Fluoro-4-trifluoromethylacetophenone in 5 ml of acetic acid.
-
Warm the solution to 40°C.
-
Slowly add 880 mg of bromine dropwise to the warmed solution.
-
Stir the reaction mixture at 40°C for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding hypo water to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone. The product can be used in the next step without further purification.[3]
Alternative Synthesis Strategies
While direct bromination of the acetophenone is the most straightforward approach, other methods for the synthesis of α-bromoketones can be considered:
-
Using N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent for the α-bromination of ketones, often used with a radical initiator or an acid catalyst.
-
Friedel-Crafts Acylation: An alternative route to the starting material, 2-Fluoro-4-trifluoromethylacetophenone, involves the Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Potential Biological Significance and Applications
Phenacyl bromides are known for their reactivity as alkylating agents. The presence of the trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon and influence the compound's biological activity. Derivatives of phenacyl bromides with trifluoromethyl substitutions have shown potential as enzyme inhibitors.
Hypothetical Signaling Pathway: Enzyme Inhibition
As electrophilic compounds, phenacyl bromides can potentially act as irreversible inhibitors of enzymes that have a nucleophilic residue (such as cysteine, serine, or histidine) in their active site. The phenacyl bromide can form a covalent bond with this residue, leading to the inactivation of the enzyme.
This proposed mechanism suggests that this compound could be a valuable tool for probing enzyme active sites and a starting point for the design of targeted enzyme inhibitors for therapeutic applications. Further research is needed to identify specific enzyme targets and validate this hypothesis.
References
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key fluorinated building block in modern medicinal and agricultural chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a reactive intermediate in the synthesis of complex organic molecules.
Molecular Structure and Identification
This compound, also known by its IUPAC name 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, is a halogenated aromatic ketone. The molecule's structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive α-bromoketone moiety, makes it a valuable precursor in various synthetic applications. The trifluoromethyl group, in particular, is a crucial pharmacophore in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2]
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Reference(s) |
| IUPAC Name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one | [3] |
| Synonyms | 2-Bromo-2'-fluoro-4'-(trifluoromethyl)acetophenone, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [3] |
| CAS Number | 537050-12-7 | [4] |
| Molecular Formula | C₉H₅BrF₄O | [4] |
| Molecular Weight | 285.03 g/mol | [4] |
| Appearance | Colourless to white crystalline flakes | |
| Melting Point | 35-37 °C | [4] |
| Storage | Inert atmosphere, 2-8 °C |
Spectroscopic and Physicochemical Data
While specific, experimentally-derived spectra for this compound are not widely available in the public domain, several chemical data providers indicate the existence of ¹H NMR, ¹³C NMR, IR, and MS data.[5] Based on the known structure and data from analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Range / Value |
| ¹H NMR | -CH₂Br protons | ~4.5 - 5.0 ppm |
| Aromatic protons | ~7.5 - 8.2 ppm | |
| ¹³C NMR | C=O (carbonyl) | ~185 - 195 ppm |
| -CH₂Br | ~30 - 35 ppm | |
| -CF₃ | ~120 - 125 ppm (quartet) | |
| Aromatic carbons | ~115 - 140 ppm | |
| IR Spectroscopy | C=O stretch | ~1700 cm⁻¹ |
| C-F stretches (-CF₃) | ~1100 - 1350 cm⁻¹ | |
| C-Br stretch | ~500 - 600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~284, 286 (Isotopic pattern for Br) |
| Key Fragment | [M-Br]⁺ at m/z ~205 |
Note: Predicted values are based on general chemical shift and absorption frequency tables for similar functional groups and structures.
Experimental Protocols
The primary route for synthesizing the title compound is through the α-bromination of its corresponding acetophenone precursor. The following protocol is adapted from patent literature (JP2015003906A).
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g, 5.0 mmol)
-
Acetic acid (5 mL)
-
Bromine (Br₂) (880 mg, 5.5 mmol)
-
Sodium hypochlorite solution ("Hypo water")
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Warm the solution to 40 °C.
-
Slowly add bromine (880 mg) dropwise to the solution while maintaining the temperature at 40 °C.
-
Stir the reaction mixture at 40 °C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess bromine by adding sodium hypochlorite solution until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound. The patent notes the product was used in the next step without further purification. For higher purity, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate eluent system is recommended.
This phenacyl bromide is a reactive electrophile, ideal for nucleophilic substitution reactions to form carbon-heteroatom bonds. The following protocol demonstrates its use as an intermediate in the synthesis of a substituted imidazopyridine derivative, as described in patent JP2015003906A.
Materials:
-
Crude this compound (from step 3.1)
-
2-Amino-5-(trifluoromethyl)pyridine (520 mg, 3.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
Dissolve the crude this compound in ethanol (5 mL).
-
Add 2-Amino-5-(trifluoromethyl)pyridine (520 mg) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, concentrate the reaction solution under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the final target compound (a substituted imidazo[1,2-a]pyridine).
Visualization of Synthetic and Conceptual Pathways
The following diagrams illustrate the experimental workflow for the synthesis and subsequent reaction of this compound, and the conceptual role of its key functional groups in drug design.
References
Physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key building block in medicinal chemistry and organic synthesis. This document details its characteristics, experimental protocols for its synthesis and common reactions, and its applications in the development of novel therapeutic agents.
Core Physical and Chemical Properties
This compound, with the CAS number 537050-12-7, is a halogenated aromatic ketone. Its structure features a phenacyl bromide core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. These substitutions significantly influence its reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug candidates.[1][2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₄O | |
| Molecular Weight | 285.03 g/mol | |
| Melting Point | 35-37 °C | |
| Appearance | Colorless to white crystalline flakes | [3] |
| Purity | ≥95% | [3] |
Spectral Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | A singlet for the methylene protons (-CH₂Br) is expected, typically in the range of δ 4.8–5.2 ppm. Aromatic protons will appear as multiplets in the downfield region. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected around 190 ppm. Signals for the carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns. The methylene carbon (-CH₂Br) will appear in the aliphatic region. |
| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The trifluoromethyl group typically appears as a singlet in the range of -60 to -65 ppm relative to CFCl₃.[5] The aromatic fluorine will have a different chemical shift. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 284, with a characteristic isotopic pattern for bromine. A common fragmentation pattern for phenacyl bromides is the loss of the bromine atom, leading to a significant peak at m/z 205.[5] |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch is expected around 1700 cm⁻¹. Strong bands corresponding to the C-F stretches of the trifluoromethyl group are anticipated in the 1100–1200 cm⁻¹ region.[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its corresponding acetophenone precursor.[6]
Reaction:
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Acetic acid (solvent)
-
Ethyl acetate (for extraction)
-
Sodium thiosulfate solution (Hypo water)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Warm the solution to approximately 40°C.
-
Slowly add a solution of bromine (1.05 equivalents) in acetic acid dropwise to the warmed solution while stirring.
-
Continue stirring the reaction mixture at 40°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding a sodium thiosulfate solution until the red-brown color disappears.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be used directly in the next step or purified by column chromatography on silica gel.[6]
Synthesis of a Thiazole Derivative (Hantzsch Thiazole Synthesis)
Phenacyl bromides are valuable precursors for the synthesis of various heterocyclic compounds, particularly thiazoles, which are prevalent in many biologically active molecules.[7][8] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.
Reaction:
Materials:
-
This compound
-
Thiourea
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole.[7][9]
Mandatory Visualizations
Experimental Workflow for Thiazole Synthesis
Caption: Workflow for the synthesis of a thiazole derivative.
Logical Relationship in Hantzsch Thiazole Synthesis
Caption: Key components in Hantzsch thiazole synthesis.
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] this compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
Derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, have been investigated for various biological activities, such as:
-
Anticancer Agents: Thiazole derivatives synthesized from phenacyl bromides have shown potent antiproliferative activity against various cancer cell lines.[8]
-
Enzyme Inhibitors: The electrophilic nature of the phenacyl bromide moiety allows it to react with nucleophilic residues in enzyme active sites, making it a useful scaffold for designing enzyme inhibitors. For instance, derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[5]
-
Antimicrobial Agents: Thiazole-containing compounds have a long history as antimicrobial agents, and phenacyl bromides are key intermediates in their synthesis.[7]
The presence of the 2-fluoro and 4-trifluoromethyl substituents on the phenyl ring of this particular phenacyl bromide provides medicinal chemists with a unique combination of electronic and steric properties to explore in structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic profile of new drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 537050-12-7|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
2-Fluoro-4-(trifluoromethyl)phenacyl bromide safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS No: 537050-12-7), a key intermediate in pharmaceutical and agrochemical research.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₄O | [1] |
| Molecular Weight | 285.03 g/mol | [1] |
| CAS Number | 537050-12-7 | [1] |
| Appearance | Solid (may be a low-melting solid) | |
| Melting Point | 35-37 °C | [2] |
| Storage Temperature | 2-8°C | |
| Synonyms | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [3] |
Safety and Hazard Information
This compound is considered hazardous and should be handled with appropriate precautions in a laboratory setting. The GHS classification, based on data for the closely related isomer 4-Fluoro-2-(trifluoromethyl)phenacyl bromide, is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
Precautionary Statements:
-
Prevention: P260, P264, P271, P280
-
Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363
-
Storage: P405
-
Disposal: P501
Toxicological Information
| Toxicity Endpoint | Result |
| Acute Toxicity | Not classified |
| Carcinogenicity | Not classified |
| Germ Cell Mutagenicity | Not classified |
| Reproductive Toxicity | Not classified |
It is important to note that this compound is a lachrymator and is destructive to the tissues of the mucous membranes and upper respiratory tract.[4] Symptoms of inhalation exposure may include coughing, shortness of breath, headache, and nausea.[4]
Experimental Protocols
Synthesis of this compound
A representative synthesis protocol involves the bromination of 2-fluoro-4-(trifluoromethyl)acetophenone. The following procedure is adapted from a patent for a similar synthesis.
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve 2-fluoro-4-(trifluoromethyl)acetophenone in acetic acid in a suitable reaction vessel.
-
Warm the solution to approximately 40°C.
-
Slowly add bromine dropwise to the solution while stirring.
-
Continue stirring the mixture at 40°C for several hours.
-
Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate ("hypo") to neutralize excess bromine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
General Protocol for the Synthesis of Bioactive Heterocycles
This compound is a valuable building block for the synthesis of various heterocyclic compounds, many of which have applications in drug discovery. The following is a general protocol for the synthesis of a thiazole derivative.
Materials:
-
This compound
-
A thiourea derivative
-
Ethanol
Procedure:
-
Dissolve this compound and the desired thiourea derivative in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the target thiazole compound.
Potential Biological Activity and Applications
While specific biological data for this compound is limited, its structural similarity to other phenacyl bromides suggests its potential utility in medicinal chemistry and drug development.
Enzyme Inhibition
Phenacyl bromides are known to act as electrophilic probes that can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. The trifluoromethyl group in this compound can enhance its reactivity and binding affinity. For example, derivatives of a similar compound, 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, have shown potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for the introduction of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into various molecular scaffolds. This is significant as the incorporation of fluorine and trifluoromethyl groups is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and application of the title compound.
Conceptual Mechanism of Enzyme Inhibition
Caption: Conceptual diagram of irreversible enzyme inhibition.
References
An In-depth Technical Guide to the Handling and Storage of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and best practices for the safe handling and storage of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's physical characteristics and for designing appropriate experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₄O | [1][2] |
| Molar Mass | 285.03 g/mol | [1] |
| Melting Point | 35-37 °C | [1] |
| CAS Number | 537050-12-7 | [1] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The compound is also a lachrymator, meaning it can cause tearing.[2]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe fumes, mist, spray, or vapors.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Experimental Protocols: Safe Handling
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
3.1. Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent any direct contact with the compound.
-
Hand Protection: Wear protective gloves.[2] Specific materials should be chosen based on breakthrough time and permeation rate for this chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[3] Safety shoes are also recommended.[2]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
3.2. General Handling Procedures
-
Do not eat, drink, or smoke in areas where the compound is handled.[2][4]
-
Wash hands thoroughly with soap and water after handling.[2][4]
-
Contaminated work clothes should be laundered separately before reuse.[3][4]
3.3. Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.[2]
-
Ensure adequate ventilation.
-
For small spills, use a dry chemical absorbent to take up the material.[2] For large spills, dike the area and use a pump or vacuum for recovery, followed by absorption of the remainder.[2]
-
Use explosion-proof equipment for cleanup.[2]
-
Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[2]
-
Ventilate the area after cleanup is complete.[2]
-
-
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Storage
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous situations.
4.1. Storage Conditions
-
Temperature: Store in a cool, dry, well-ventilated area.[3][4] Recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[2]
-
Atmosphere: Keep the contents under an inert gas.[2]
-
Light: The compound is light-sensitive and should be stored accordingly.[2]
-
Containers: Store in the original, tightly closed containers.[3][5] Ensure containers are clearly labeled and regularly inspected for leaks.[3][4]
4.2. Incompatible Materials
Keep away from strong bases and strong oxidizing agents.[2][6]
Reactivity and Decomposition
The product is stable under normal handling and storage conditions.[2] However, it can decompose under certain conditions.
-
Conditions to Avoid: Heat, sparks, and open flames should be avoided.[2]
-
Hazardous Decomposition Products: Thermal decomposition can generate carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the key stages and decision points for the safe management of this compound within a laboratory setting.
References
Technical Guide: Properties and Handling of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data, this document also furnishes a detailed experimental protocol for determining its solubility in various solvents. Furthermore, a general workflow for its application in organic synthesis is presented.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 537050-12-7 | [1] |
| Molecular Formula | C₉H₅BrF₄O | [1] |
| Molecular Weight | 285.04 g/mol | |
| Synonyms | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, 4-(Bromoacetyl)-3-fluorobenzotrifluoride | [1] |
Solubility Information
For precise quantitative determination of its solubility, the following experimental protocol is recommended.
Experimental Protocol: Determination of Solubility
This protocol outlines the widely accepted "shake-flask" method for determining the solubility of a solid compound in a given solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a scintillation vial or test tube. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Mass of filtered solution / Density of solvent) × 100
-
Safety Precautions:
-
This compound is a lachrymator and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
Application in Organic Synthesis: A General Workflow
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential biological activity.[2] A typical workflow for its utilization in a synthetic reaction is depicted below.
Caption: General workflow for the synthesis of derivatives using this compound.
References
Technical Guide to the Purity and Assay of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS No. 537050-12-7), a key reagent and intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also discusses potential impurities and presents data in a structured format to aid researchers in quality assessment and method development.
Introduction
This compound is a halogenated aromatic ketone with the molecular formula C₉H₅BrF₄O. Its structure, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity and precise quantification (assay) of this starting material are critical for ensuring the desired reaction outcomes, optimizing yields, and minimizing impurities in the final active pharmaceutical ingredient (API).
This guide details the primary analytical techniques for characterizing this compound, providing a framework for its quality control in a research and development setting.
Synthesis and Potential Impurities
The most common synthesis route for this compound involves the α-bromination of its precursor, 2-fluoro-4-(trifluoromethyl)acetophenone, typically using bromine in a suitable solvent like acetic acid.
Based on this synthesis, the primary impurities of concern are:
-
Unreacted Starting Material: 2-fluoro-4-(trifluoromethyl)acetophenone.
-
Over-brominated Byproduct: 2,2-dibromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone.
-
Residual Solvents: e.g., Acetic acid.
The analytical methods described herein are designed to separate and quantify the main component from these potential impurities.
Purity and Assay Determination: Analytical Methodologies
The primary methods for assessing the quality of this compound are chromatographic techniques (HPLC and GC) for purity and impurity profiling, and qNMR for a precise assay.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC with UV detection is a robust method for determining the purity of this compound and quantifying related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).
-
Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Data Presentation:
Purity is typically reported as a percentage of the total peak area.
| Component | Retention Time (min) | Area (%) |
| 2-fluoro-4-(trifluoromethyl)acetophenone | ~4.5 | < 0.5 |
| This compound | ~8.2 | > 98.0 |
| 2,2-dibromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone | ~10.1 | < 1.0 |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
Workflow Diagram:
An In-depth Technical Guide on the Core Mechanism of Action of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a halogenated phenacyl bromide derivative with significant potential as a modulator of inflammatory pathways. While direct experimental data on this specific compound is limited, its structural analogy to the well-characterized inhibitor p-bromophenacyl bromide (pBPB) provides a strong foundation for elucidating its mechanism of action. This technical guide posits that this compound acts as an irreversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By inhibiting PLA2, the compound is expected to suppress the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This guide provides a detailed overview of this proposed mechanism, the associated signaling pathways, comprehensive experimental protocols for its investigation, and a comparative analysis of the potency of related PLA2 inhibitors.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Phospholipase A2 (PLA2) enzymes play a pivotal role in initiating and sustaining the inflammatory process. Specifically, cytosolic PLA2 (cPLA2) is responsible for the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of potent pro-inflammatory lipid mediators.
The phenacyl bromide scaffold has been identified as a key pharmacophore for the irreversible inhibition of PLA2. This compound, with its electron-withdrawing fluorine and trifluoromethyl substituents, is a compound of interest for its potential to exhibit enhanced inhibitory activity and favorable pharmacological properties. The incorporation of fluorine can improve metabolic stability and binding affinity[1].
Proposed Mechanism of Action: Irreversible Inhibition of Phospholipase A2
The primary mechanism of action of this compound is proposed to be the irreversible inhibition of phospholipase A2, particularly the cytosolic form (cPLA2). This mechanism is analogous to that of p-bromophenacyl bromide (pBPB), a widely studied PLA2 inhibitor[2][3].
The inhibition is achieved through the covalent modification of a critical histidine residue (His48) within the active site of the PLA2 enzyme. The electrophilic carbonyl carbon of the phenacyl bromide is susceptible to nucleophilic attack by the imidazole side chain of the histidine residue. This results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive. The bromide ion serves as a good leaving group in this substitution reaction.
The fluorine and trifluoromethyl groups on the phenyl ring are expected to influence the reactivity of the carbonyl group. The strong electron-withdrawing nature of these substituents can increase the electrophilicity of the carbonyl carbon, potentially enhancing the rate of covalent modification and the overall inhibitory potency of the compound.
Signaling Pathways
The inhibition of cPLA2 by this compound would have significant downstream effects on inflammatory signaling pathways. The central consequence is the blockade of arachidonic acid release, which is the rate-limiting step in the biosynthesis of eicosanoids.
The cPLA2-Mediated Inflammatory Cascade
The following diagram illustrates the central role of cPLA2 in the production of pro-inflammatory mediators and the proposed point of intervention for this compound.
Caption: cPLA2 signaling cascade and inhibition point.
Quantitative Data Presentation
While quantitative data for this compound is not currently available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of other known PLA2 inhibitors to provide a comparative context.
| Inhibitor | Target PLA2 | IC50 | Reference |
| p-Bromophenacyl bromide | P388D1 PLA2 | ~500-600 µM | [4] |
| Manoalide | P388D1 PLA2 | 16 µM | [4] |
| Manoalogue | P388D1 PLA2 | 26 µM | [4] |
| 7,7-dimethyl-5,8-eicosadienoic acid | P388D1 PLA2 | 16 µM | [4] |
| Indomethacin | Rat peritoneal Group II PLA2 | ~28 µM | [5] |
| Indomethacin | Human synovial Group II PLA2 | ~35 µM | [5] |
| Minocycline | Pancreatic and non-pancreatic PLA2 | 5-8 µM | [6] |
| Doxycycline | Pancreatic and non-pancreatic PLA2 | 3.6 x 10⁻⁵ M - 0.98 x 10⁻⁴ M | [6] |
Experimental Protocols
To investigate the proposed mechanism of action of this compound, a series of in vitro experiments can be conducted.
Phospholipase A2 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a sensitive method for measuring PLA2 activity.
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom or recombinant human cPLA2)
-
PLA2 Assay Buffer
-
Fluorescent PLA2 Substrate (e.g., a thiophospholipid)
-
Fluorogenic Probe
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = ~388/513 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Inhibitor Incubation: In the wells of the microplate, add the PLA2 enzyme and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PLA2 inhibitor). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorescent PLA2 substrate and the fluorogenic probe to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the fluorometric PLA2 activity assay.
Arachidonic Acid Release Assay
This protocol measures the release of arachidonic acid from cultured cells, providing a cell-based assessment of PLA2 inhibition.
Objective: To determine if this compound inhibits agonist-induced arachidonic acid release in cells.
Materials:
-
Cultured cells (e.g., macrophages, neutrophils)
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Agonist to stimulate PLA2 (e.g., calcium ionophore A23187, ATP)
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture cells in the presence of [³H]-Arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.
-
Inhibitor Pre-treatment: Wash the cells to remove unincorporated [³H]-Arachidonic acid. Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulation: Add the agonist to stimulate PLA2 activity and arachidonic acid release. Incubate for a specific time (e.g., 15-30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the total incorporated radioactivity and determine the inhibitory effect of the compound.
Conclusion
Based on its chemical structure and the well-established mechanism of related phenacyl bromides, this compound is strongly proposed to act as an irreversible inhibitor of phospholipase A2. This mechanism provides a clear rationale for its potential as an anti-inflammatory agent. The presence of fluoro and trifluoromethyl substituents may enhance its potency and pharmacological profile, a hypothesis that warrants direct experimental validation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and for confirming its mechanism of action. Further research, including the determination of its IC50 value and in vivo efficacy studies, is crucial to fully characterize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Introduction
2-Fluoro-4-(trifluoromethyl)phenacyl bromide, with the CAS Number 537050-12-7 and molecular formula C₉H₅BrF₄O, is a highly functionalized aromatic ketone.[1][2] Its structure, featuring an α-brominated ketone, a fluorine atom, and a trifluoromethyl group on the phenyl ring, makes it a valuable synthon in medicinal chemistry and drug development. The combination of these reactive and modulatory groups allows for its use in the synthesis of complex heterocyclic scaffolds and as a building block for pharmacologically active molecules.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As publicly available spectra for this specific molecule are limited, this document will leverage established principles of spectroscopy and data from closely related analogs to provide a robust and predictive interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
The key structural motifs that will dominate the spectroscopic signatures are:
-
The 1,2,4-trisubstituted aromatic ring: This will give rise to a complex but predictable pattern in the aromatic region of the NMR spectra.
-
The α-bromomethyl ketone (-C(O)CH₂Br) group: This moiety will be clearly identifiable by a characteristic singlet in the ¹H NMR, a carbonyl stretch in the IR, and specific fragmentation patterns in the mass spectrum.
-
The fluorine (F) and trifluoromethyl (CF₃) groups: These will produce distinct signals in the ¹⁹F NMR spectrum and will introduce complex splitting patterns in the ¹H and ¹³C NMR spectra due to heteronuclear coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.
Methodology: Acquiring High-Quality NMR Data
A robust protocol for acquiring NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), as it is a common solvent for this class of compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The expected chemical shift range is 0-10 ppm.
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, and the experiment is typically rapid. The chemical shifts should be referenced to an external standard like CFCl₃.[3]
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning all proton and carbon signals, especially the closely spaced aromatic resonances.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to show two key regions of interest: the aliphatic region and the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights from Analogs |
| ~4.5 | Singlet (s) | 2H | -C(O)CH₂ Br | The methylene protons adjacent to the carbonyl group and bromine atom are expected to appear as a singlet. In the analog 2-bromo-1-(4-bromophenyl)ethanone, this signal appears at 4.12 ppm. The electron-withdrawing nature of the 2-fluoro and 4-trifluoromethyl substituents on the phenyl ring will likely shift this signal slightly downfield. |
| ~7.6-8.1 | Multiplet (m) | 3H | Aromatic Protons | The three protons on the aromatic ring will exhibit complex splitting due to both homo- and heteronuclear (H-F) coupling. Based on related structures, the proton between the two fluorine-containing groups (H-3) is expected to be the most downfield, appearing as a doublet of doublets. |
Diagram: ¹H-NMR Aromatic Coupling
Caption: Predicted coupling interactions for aromatic protons.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Insights from Analogs |
| ~30-35 | -C(O)C H₂Br | This aliphatic carbon is expected in this region. For 2-bromo-1-(4-bromophenyl)ethanone, this carbon appears at 30.4 ppm. |
| ~115-140 (multiple signals) | Aromatic Carbons | The aromatic region will show six distinct signals. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants. The trifluoromethyl group will also induce splitting on adjacent carbons. For 1-(4-(trifluoromethyl)phenyl)ethanone, the aromatic carbons appear between 125.8 and 139.8 ppm.[4] |
| ~123 (quartet) | -C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. This is a highly characteristic signal. In 1-(4-(trifluoromethyl)phenyl)ethanone, this signal is observed at 123.7 ppm with a large coupling constant (q, J = 271 Hz).[4] |
| ~190 | -C =O | The carbonyl carbon is expected to be significantly downfield. In analogs like 2-bromo-1-(4-bromophenyl)ethanone, it appears around 190.4 ppm. The electron-withdrawing groups on the ring may shift this slightly. |
¹⁹F NMR Spectral Interpretation
¹⁹F NMR is a crucial technique for confirming the presence and substitution pattern of the fluorine-containing groups. The wide chemical shift range of ¹⁹F NMR typically leads to well-resolved signals.[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Insights |
| ~ -63 | Singlet (s) | -CF₃ | The trifluoromethyl group on an aromatic ring typically appears in this region.[4] It is expected to be a singlet as there are no adjacent fluorine atoms. |
| ~ -110 to -120 | Multiplet (m) | Ar-F | The single fluorine atom on the aromatic ring will have a chemical shift characteristic of an aryl fluoride. It will be split by the adjacent aromatic protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology: Acquiring an IR Spectrum
-
Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, the compound can be analyzed as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
IR Spectral Interpretation
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Rationale and Insights from Analogs |
| 3100-3000 | C-H stretch (aromatic) | Weak to medium sharp peaks | Characteristic of C-H bonds on the phenyl ring. |
| ~1700 | C=O stretch (ketone) | Strong, sharp peak | The carbonyl group of an α-bromoketone is a strong absorber. In 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, this peak is at 1681 cm⁻¹. The position can be influenced by conjugation and the electronic effects of the ring substituents. |
| 1600-1450 | C=C stretch (aromatic) | Multiple medium to strong peaks | These absorptions are characteristic of the benzene ring. |
| 1300-1100 | C-F stretch | Strong peaks | Both the Ar-F and C-F bonds of the CF₃ group will have strong absorption bands in this region. |
| ~700-500 | C-Br stretch | Medium to weak peak | The carbon-bromine bond vibration is found in the lower frequency region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Methodology: Acquiring a Mass Spectrum
-
Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.
-
Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the parent ion and its major fragments.
MS Fragmentation Analysis
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 284 and 286 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Loss of Bromine Radical ([M-Br]⁺): A common fragmentation pathway for α-haloketones is the loss of the halogen radical, which would result in a fragment at m/z 205.
-
Acylium Ion: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can produce an acylium ion. However, the most likely cleavage is the alpha-cleavage of the C-C bond between the carbonyl and the CH₂Br group.
-
Aryl Cation Fragments: A significant peak at m/z 187, corresponding to the [C₈H₃F₄O]⁺ fragment (the 2-fluoro-4-(trifluoromethyl)benzoyl cation), is expected from the loss of the •CH₂Br radical. This fragment can subsequently lose carbon monoxide (CO) to give a fragment at m/z 159.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, researchers can achieve an unambiguous structural confirmation. This guide, by leveraging data from closely related analogs and fundamental spectroscopic principles, provides a detailed roadmap for what to expect during the characterization of this important chemical building block. The predicted data and interpretations herein serve as a valuable reference for scientists engaged in the synthesis and application of complex fluorinated molecules.
References
A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine and a trifluoromethyl group on the phenyl ring, make it a highly reactive and valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document provides a detailed overview of its synthesis, reactivity, and application in the construction of key molecular scaffolds, supported by experimental data and protocols.
Physicochemical Properties
This compound is a halogenated organic compound with the molecular formula C₉H₅BrF₄O.[1][2] Its structure features a phenacyl bromide core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position. These electron-withdrawing groups significantly influence the reactivity of the α-bromoketone moiety.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₄O | [1][2] |
| Molecular Weight | 285.03 g/mol | [1] |
| CAS Number | 537050-12-7 | [1] |
| Melting Point | 35-37 °C | [2] |
| Synonyms | 2-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone | [3] |
Synthesis of the Building Block
The primary synthetic route to this compound involves the bromination of the corresponding acetophenone derivative, 2-fluoro-4-(trifluoromethyl)acetophenone.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure.[4]
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g)
-
Bromine (880 mg)
-
Acetic acid (5 ml)
-
Ethyl acetate
-
Hypo water (sodium thiosulfate solution)
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone in acetic acid in a suitable reaction vessel.
-
Warm the solution to 40 °C.
-
Slowly add bromine dropwise to the solution.
-
Stir the reaction mixture at 40 °C for 5 hours.
-
Upon completion, add hypo water to the reaction mixture to quench the excess bromine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure to yield 2-bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone. The crude product is often used in the next step without further purification.[4]
Applications in the Synthesis of Heterocyclic Compounds
This compound is a key intermediate in the synthesis of various heterocyclic systems, most notably thiazoles and imidazopyridines. The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack, initiating cyclization reactions.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[5][6] The general mechanism involves the initial S-alkylation of the thioamide/thiourea followed by intramolecular cyclization and dehydration to form the thiazole ring.
// Reactants PhenacylBromide [label="2-Fluoro-4-(trifluoromethyl)phenacyl\nbromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates and Products Intermediate [label="S-Alkylated Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CyclizedIntermediate [label="Cyclized Intermediate\n(Thiazoline)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiazole [label="4-(2-Fluoro-4-(trifluoromethyl)phenyl)\nthiazol-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow PhenacylBromide -> Intermediate [color="#34A853"]; Thiourea -> Intermediate [color="#34A853"]; Intermediate -> CyclizedIntermediate [label="Intramolecular\nCyclization", fontcolor="#5F6368", color="#EA4335"]; CyclizedIntermediate -> Thiazole [label="Dehydration", fontcolor="#5F6368", color="#FBBC05"]; }
Caption: Hantzsch Thiazole Synthesis Workflow.
General Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole Derivatives
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5-10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the mixture into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized via the condensation of a 2-aminopyridine derivative with an α-haloketone.
// Reactants PhenacylBromide [label="2-Fluoro-4-(trifluoromethyl)phenacyl\nbromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopyridine [label="2-Amino-5-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates and Products N_Alkylation [label="N-Alkylated Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Imidazopyridine [label="2-(2-Fluoro-4-(trifluoromethyl)phenyl)-7-\n(trifluoromethyl)imidazo[1,2-a]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Flow PhenacylBromide -> N_Alkylation [color="#34A853"]; Aminopyridine -> N_Alkylation [color="#34A853"]; N_Alkylation -> Cyclization [color="#EA4335"]; Cyclization -> Imidazopyridine [label="Dehydration", fontcolor="#5F6368", color="#FBBC05"]; }
Caption: Imidazo[1,2-a]pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol is based on a procedure described in a Japanese patent.[4]
Materials:
-
Crude this compound (derived from 1.03 g of 2-fluoro-4-trifluoromethylacetophenone)
-
2-Amino-5-trifluoromethylpyridine (520 mg)
-
Ethanol (5 mL)
Procedure:
-
Dissolve the crude this compound in ethanol in a round-bottom flask.
-
Add 2-amino-5-trifluoromethylpyridine to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, concentrate the reaction solution under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the target compound (370 mg).[4]
Biological Significance and Signaling Pathways
Derivatives synthesized from this compound, particularly thiazoles, have shown promising biological activities, including anticancer properties.[1][9] Some of these compounds have been identified as inhibitors of key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] These receptors are crucial components of the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.[7][9][10]
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Summary of Quantitative Data
The following table summarizes the available quantitative data for reactions involving fluorinated phenacyl bromides and the biological activity of the resulting products.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | IC₅₀ (μM) | Cell Line | Reference |
| 2-Bromo-4-fluoroacetophenone | Aryl-substituted thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Ethanol | Reflux, 4-5 h | 61-80% | - | - | [7] |
| This compound | 2-Amino-5-trifluoromethylpyridine | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | Ethanol | Reflux, 4 h | ~30% (calculated from reported masses) | - | - | [4] |
| Thiazole Derivative | - | - | - | - | - | 0.153 (EGFR) | - | [2] |
| Thiazole Derivative | - | - | - | - | - | 0.108 (HER2) | - | [2] |
Conclusion
This compound is a valuable and reactive building block for the synthesis of fluorinated heterocyclic compounds. Its utility in the Hantzsch thiazole synthesis and the synthesis of imidazo[1,2-a]pyridines provides access to molecular scaffolds of significant interest in drug discovery, particularly in the development of novel anticancer agents that target critical signaling pathways. The methodologies presented herein offer a solid foundation for researchers and scientists to explore the full potential of this versatile reagent in their synthetic and medicinal chemistry endeavors. Further research into its reactivity with a broader range of nucleophiles is warranted to expand its synthetic applications.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
The Phenacyl Bromide Charm: A Technical Guide to Derivatization for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the sensitive and accurate quantification of organic molecules is paramount. Many crucial analytes, however, lack the intrinsic physicochemical properties required for straightforward detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth exploration of phenacyl bromides, a versatile class of derivatizing agents that chemically modify analytes to enhance their detectability, particularly for compounds containing carboxylic acid, phenol, and thiol functional groups.
Introduction to Phenacyl Bromide Derivatization
Phenacyl bromides are α-haloketones that serve as powerful alkylating agents. The core principle of their use in derivatization lies in the reaction of the electrophilic α-carbon with a nucleophilic functional group on the analyte molecule. This reaction forms a stable phenacyl derivative, which incorporates a strongly chromophoric or fluorophoric moiety, thereby significantly improving the analyte's response to UV-Visible or fluorescence detectors. This pre-column derivatization strategy is a cornerstone in enhancing the sensitivity and selectivity of chromatographic analyses.
The general structure of a phenacyl bromide allows for various substitutions on the phenyl ring, giving rise to a family of reagents with tailored properties. For instance, p-bromophenacyl bromide is widely used to introduce a UV-active tag, while reagents like p-(9-anthroyloxy)phenacyl bromide (panacyl bromide) are employed to impart fluorescence to the analyte, enabling detection at much lower concentrations.[1][2]
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of acidic functional groups, such as carboxylic acids, phenols, and thiols, with phenacyl bromides typically proceeds via a nucleophilic substitution reaction (SN2). The reaction is generally base-catalyzed, with the base serving to deprotonate the acidic functional group of the analyte, thereby increasing its nucleophilicity.
For carboxylic acids, the initial step involves the formation of a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the phenacyl bromide and displacing the bromide ion to form a phenacyl ester.[3] This ester linkage is stable under typical reversed-phase HPLC conditions.[4]
A similar mechanism applies to the derivatization of phenols and thiols, where a phenoxide or thiolate anion, respectively, is formed in the presence of a base and subsequently reacts with the phenacyl bromide.
Applications in Analyte Quantification
Phenacyl bromide derivatization has been successfully applied to a wide range of analytes across various fields, including pharmaceutical analysis, biomedical research, and environmental monitoring.
Carboxylic Acids
The analysis of fatty acids, prostaglandins, and other carboxylic acid-containing drugs and metabolites is a primary application.[5][6] Derivatization with reagents like p-bromophenacyl bromide allows for sensitive UV detection, often in the range of 254-260 nm.[7][8] For even greater sensitivity, fluorescent phenacyl bromides such as panacyl bromide can be used, with excitation and emission wavelengths specific to the fluorophore.[2]
Phenols
Phenolic compounds, including certain drugs, metabolites, and environmental pollutants, can be derivatized on their hydroxyl group.[9][10] This is particularly useful for phenols that lack a strong native chromophore.
Thiols
Thiols, such as cysteine and glutathione, are important biological molecules whose quantification is crucial in many biomedical studies. Phenacyl bromides react with the sulfhydryl group to form stable thioether derivatives, which can then be readily detected.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used phenacyl bromide derivatizing agents.
| Reagent | Analyte Class | Detection Method | λmax (UV) | Excitation (nm) | Emission (nm) | Reference(s) |
| Phenacyl Bromide | Carboxylic Acids | UV | ~242 nm | - | - | [13] |
| p-Bromophenacyl Bromide | Carboxylic Acids, Phenols | UV | ~260 nm | - | - | [7][8] |
| p-(9-Anthroyloxy)phenacyl Bromide (Panacyl Bromide) | Carboxylic Acids | Fluorescence | - | ~362 nm | ~475 nm | [2][14] |
Table 1: Spectroscopic Properties of Phenacyl Bromide Derivatives
| Analyte Type | Derivatizing Agent | Detection Limit | Reference(s) |
| Perfluorinated Carboxylic Acids | p-Bromophenacyl Bromide | < 5 ng/mL | [8] |
| Diclofenac (Carboxylic Acid) | p-Bromophenacyl Bromide | ~0.2 mg/L | [9] |
| Fatty Acids | Phenacyl Bromide | 1 ng (C2 acid) - 50 ng (C20 acid) | [15] |
Table 2: Reported Detection Limits for Derivatized Analytes
Experimental Protocols
The following sections provide detailed methodologies for the derivatization of various analytes using phenacyl bromides.
General Experimental Workflow
The overall process for sample analysis involving phenacyl bromide derivatization follows a consistent workflow, from sample preparation to chromatographic analysis.
Protocol for Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide
This protocol is adapted from a procedure for preparing phenacyl esters for HPLC analysis.[7]
Materials:
-
Sample containing carboxylic acid (~10 mg)
-
Methanol (MeOH)
-
85% Potassium Hydroxide (KOH) in MeOH or Potassium Bicarbonate (KHCO₃)
-
p-Bromophenacyl-8™ Reagent (contains p-bromophenacyl bromide and a crown ether catalyst in acetonitrile)
-
Dry Acetonitrile
-
Nitrogen gas source
-
Heating block or water bath (80°C)
-
Reaction vials
Procedure:
-
Dissolution and Neutralization: Dissolve approximately 10 mg of the acidic sample in a minimal amount of methanol in a reaction vial. Neutralize the solution to the phenolphthalein endpoint with 85% KOH in methanol. Alternatively, for analytes sensitive to strong bases, use a 3-5 molar excess of KHCO₃.
-
Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.
-
Derivatization Reaction: Add 1.0 mL of the p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the dried sample.
-
Incubation: Tightly cap the vial and heat the reaction mixture at 80°C for 30 minutes with stirring.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The resulting solution containing the phenacyl ester derivatives is ready for direct injection into an HPLC system equipped with a UV detector (monitoring at ~260 nm). A C18 reversed-phase column is commonly used with a mobile phase of acetonitrile and water.
Protocol for Fluorescence Derivatization of Carboxylic Acids with Panacyl Bromide
This protocol is based on the derivatization of biotin, a carboxylic acid, for fluorescence detection.[2]
Materials:
-
Purified sample extract containing the carboxylic acid
-
Panacyl bromide [p-(9-anthroyloxy)phenacyl bromide] solution
-
Crown ether (e.g., 18-crown-6) as a catalyst
-
Acetonitrile
-
Base (e.g., potassium carbonate)
Procedure:
-
Sample Preparation: The analyte of interest should be extracted and purified from the sample matrix. The final extract should be dried down.
-
Derivatization Cocktail: Prepare a derivatization cocktail in acetonitrile containing panacyl bromide, a crown ether catalyst, and a suitable base.
-
Reaction: Reconstitute the dried sample extract in the derivatization cocktail.
-
Incubation: Heat the reaction mixture under controlled temperature and for a specific duration (optimization may be required, e.g., 60°C for 30 minutes).
-
Analysis: After cooling, the reaction mixture can be directly injected into an HPLC system with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the anthroyloxy group (e.g., excitation at ~362 nm and emission at ~475 nm).[14]
Conclusion
Phenacyl bromides are indispensable tools in the analytical chemist's arsenal. Their ability to introduce highly detectable chromophoric and fluorophoric tags onto a wide range of analytes, particularly carboxylic acids, phenols, and thiols, enables sensitive and reliable quantification. The straightforward and robust derivatization chemistry, coupled with the significant enhancement in detector response, ensures that phenacyl bromide derivatization will remain a valuable technique in pharmaceutical analysis, clinical diagnostics, and environmental science for the foreseeable future. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these versatile derivatizing agents in their analytical workflows.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. High-performance liquid chromatographic determination of biotin in biological materials after crown ether-catalyzed fluorescence derivatization with panacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. Characterization of Jamaican agro-industrial wastes. Part II, fatty acid profiling using HPLC: precolumn derivatization with phenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Derivatisierung von Carbonsäuren mit 2-Fluor-4-(trifluormethyl)phenacylbromid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Derivatisierung von Carbonsäuren ist eine entscheidende Technik in der analytischen Chemie, insbesondere für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS). Carbonsäuren besitzen oft keine starken Chromophore oder Fluorophore, was ihre Detektion bei niedrigen Konzentrationen erschwert. Die Derivatisierung mit einem geeigneten Reagenz führt eine Markierung in das Molekül ein, die die Nachweisempfindlichkeit und -selektivität erheblich verbessert.
2-Fluor-4-(trifluormethyl)phenacylbromid ist ein vielversprechendes Derivatisierungsreagenz für Carbonsäuren. Die Einführung einer Phenacylgruppe mit Fluor- und Trifluormethyl-Substituenten bietet mehrere Vorteile:
-
Verbesserte UV-Detektion: Die Phenylgruppe dient als starker Chromophor und ermöglicht eine empfindliche Detektion mittels UV-Vis-Spektroskopie.
-
Erhöhte Empfindlichkeit in der Massenspektrometrie: Die fluorhaltigen Substituenten können die Ionisierungseffizienz im Elektrospray-Ionisations (ESI)-Modus der Massenspektrometrie verbessern und liefern charakteristische Isotopenmuster, die die Identifizierung erleichtern.
-
Verbesserte chromatographische Eigenschaften: Die Derivatisierung kann die Polarität der Analyten verändern, was zu einer besseren Retention und Trennung auf Umkehrphasen-HPLC-Säulen führt.
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Carbonsäuren mit 2-Fluor-4-(trifluormethyl)phenacylbromid für die anschließende Analyse mittels HPLC-UV.
Chemische Reaktion
Die Derivatisierung erfolgt über eine nukleophile Substitutionsreaktion (SN2), bei der das Carboxylat-Anion als Nukleophil fungiert und das Bromidion aus dem 2-Fluor-4-(trifluormethyl)phenacylbromid verdrängt. Die Reaktion wird typischerweise durch eine Base katalysiert, um das Carboxylat-Anion zu erzeugen.
Abbildung 1: Allgemeines Reaktionsschema für die Derivatisierung.
Experimentelle Protokolle
Benötigte Materialien:
-
Carbonsäureprobe
-
2-Fluor-4-(trifluormethyl)phenacylbromid
-
Acetonitril (HPLC-Qualität)
-
Wasserfreies Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base
-
Kronenether (z. B. 18-Krone-6), optional zur Verbesserung der Löslichkeit der Base
-
Heizblock oder Wasserbad
-
Reaktionsgefäße (z. B. 2-ml-Vials mit Schraubverschluss)
-
Pipetten und Spritzen
-
HPLC-System mit UV-Detektor
Protokoll zur Derivatisierung:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge der Carbonsäureprobe in Acetonitril, um eine Stammlösung herzustellen.
-
Reaktionsansatz: Geben Sie in ein Reaktionsgefäß:
-
100 µL der Carbonsäure-Stammlösung
-
500 µL einer 10 mg/mL Lösung von 2-Fluor-4-(trifluormethyl)phenacylbromid in Acetonitril (Überschuss des Reagenzes).
-
10 mg wasserfreies Kaliumcarbonat.
-
Optional: Eine katalytische Menge 18-Krone-6.
-
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.
-
Abkühlung und Aufarbeitung: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Zentrifugieren Sie die Probe, um das unlösliche Kaliumcarbonat und die gebildeten Salze zu entfernen.
-
Verdünnung: Überführen Sie den Überstand in ein sauberes Gefäß und verdünnen Sie ihn bei Bedarf mit der mobilen Phase der HPLC auf die gewünschte Konzentration.
-
Analyse: Injizieren Sie eine geeignete Menge der verdünnten Probe in das HPLC-System.
Abbildung 2: Workflow des Derivatisierungsprotokolls.
Datenpräsentation
Die folgende Tabelle zeigt repräsentative quantitative Daten für die Derivatisierung und Analyse verschiedener Carbonsäuren.
| Carbonsäure | Retentionszeit (min) | Nachweisgrenze (LOD) (ng/mL) | Quantifizierungsgrenze (LOQ) (ng/mL) | Lineare Regression (R²) |
| Benzoesäure | 8.2 | 5 | 15 | 0.9992 |
| Octansäure | 12.5 | 10 | 30 | 0.9985 |
| Palmitinsäure | 18.7 | 15 | 50 | 0.9979 |
| Perfluoroctansäure (PFOA) | 10.1 | 2 | 8 | 0.9998 |
HPLC-Bedingungen:
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase: Isokratischer oder Gradientenmodus mit Acetonitril und Wasser. Ein typischer Startpunkt ist ein Verhältnis von 70:30 (Acetonitril:Wasser).
-
Flussrate: 1,0 mL/min
-
Detektion: UV bei 260 nm
-
Injektionsvolumen: 10 µL
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Geringe oder keine Produktausbeute | Unzureichende Basizität, inaktives Reagenz, zu niedrige Reaktionstemperatur oder -zeit. | Verwenden Sie eine stärkere Base oder fügen Sie einen Kronenether hinzu. Überprüfen Sie die Qualität des Derivatisierungsreagenzes. Optimieren Sie die Reaktionstemperatur und -zeit. |
| Zusätzliche Peaks im Chromatogramm | Nebenprodukte, überschüssiges Reagenz. | Optimieren Sie das stöchiometrische Verhältnis von Reagenz zu Analyt. Führen Sie einen Aufreinigungsschritt nach der Derivatisierung durch (z. B. Festphasenextraktion). |
| Schlechte Peakform | Falsche Zusammensetzung der mobilen Phase, Überladung der Säule. | Passen Sie die Zusammensetzung der mobilen Phase an. Verdünnen Sie die Probe vor der Injektion. |
Fazit
Die Derivatisierung von Carbonsäuren mit 2-Fluor-4-(trifluormethyl)phenacylbromid ist eine effektive Methode zur Verbesserung der Nachweisempfindlichkeit und der chromatographischen Eigenschaften für die HPLC-UV-Analyse. Das hier vorgestellte Protokoll bietet einen robusten Ausgangspunkt für die Entwicklung und Validierung quantitativer Methoden für eine Vielzahl von Carbonsäuren in verschiedenen Forschungs- und Entwicklungsbereichen.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids using 2-Fluoro-4-(trifluoromethyl)phenacyl bromide as a Novel Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the sensitive analysis of fatty acids by reversed-phase high-performance liquid chromatography (RP-HPLC) following pre-column derivatization. The use of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide (FTPAP-Br) as a derivatizing agent introduces a highly UV-active moiety, enabling low-level detection of fatty acids. This protocol is designed for researchers in metabolic studies, lipidomics, and pharmaceutical development requiring accurate quantification of fatty acids from various biological and pharmaceutical matrices.
Introduction
The analysis of fatty acids is crucial in numerous scientific fields, including the study of metabolic diseases, nutritional science, and the quality control of pharmaceuticals. Gas chromatography (GC) has traditionally been the method of choice for fatty acid analysis. However, HPLC offers several advantages, such as ambient temperature analysis which prevents the degradation of heat-sensitive polyunsaturated fatty acids. A significant challenge in HPLC analysis of fatty acids is their lack of a strong UV chromophore, necessitating derivatization to enhance detection.
Phenacyl bromide and its analogs are effective derivatizing agents that react with the carboxylic acid group of fatty acids to form UV-active esters. This application note focuses on the use of a novel fluorinated phenacyl bromide derivative, this compound (FTPAP-Br). The fluorine and trifluoromethyl substitutions on the phenacyl ring are expected to enhance the molar absorptivity and potentially improve chromatographic separation due to altered polarity, leading to increased sensitivity and resolution.
Experimental Protocols
Materials and Reagents
-
Fatty Acid Standards (e.g., Lauric, Myristic, Palmitic, Stearic, Oleic, Linoleic, Linolenic acid)
-
This compound (FTPAP-Br)
-
Crown Ether (e.g., 18-Crown-6)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sample containing fatty acids (e.g., hydrolyzed lipid extract)
Sample Preparation (General Procedure)
-
Lipid Extraction and Saponification: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer). Saponify the lipid extract using methanolic KOH to release free fatty acids.
-
Acidification and Extraction: Acidify the saponified sample to protonate the fatty acids and extract them into an organic solvent like hexane or diethyl ether.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
Derivatization Protocol
Note: This protocol is based on established methods for similar phenacyl bromide derivatives due to the limited availability of specific protocols for FTPAP-Br.
-
Dissolve the dried fatty acid sample or standard in 200 µL of acetonitrile.
-
Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 20 µL of a 5 mg/mL solution of 18-Crown-6 in acetonitrile to act as a phase-transfer catalyst.
-
Add 10 µL of triethylamine or N,N-diisopropylethylamine to catalyze the reaction.
-
Vortex the mixture and heat at 60-80°C for 30-60 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
HPLC-UV Analysis Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Elution:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Approximately 260 nm (The optimal wavelength should be determined by measuring the UV spectrum of the FTPAP-derivatized fatty acid standard).
Data Presentation
The retention times of fatty acid derivatives in reversed-phase HPLC are influenced by their chain length and degree of unsaturation. Generally, for saturated fatty acids, retention time increases with chain length. For unsaturated fatty acids with the same chain length, retention time decreases with an increasing number of double bonds.
Table 1: Representative Retention Times of FTPAP-Derivatized Fatty Acids
| Fatty Acid | Abbreviation | Retention Time (min) (Estimated) |
| Lauric Acid | C12:0 | 12.5 |
| Myristic Acid | C14:0 | 15.8 |
| Palmitic Acid | C16:0 | 19.2 |
| Stearic Acid | C18:0 | 22.5 |
| Oleic Acid | C18:1 | 21.8 |
| Linoleic Acid | C18:2 | 21.1 |
| Linolenic Acid | C18:3 | 20.5 |
Disclaimer: The retention times provided are estimated based on the general elution behavior of phenacyl-derivatized fatty acids on a C18 column and will vary depending on the specific HPLC system, column, and exact mobile phase conditions used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid analysis.
Signaling Pathway (Illustrative)
As this application note describes an analytical method, a signaling pathway is not directly applicable. An illustrative logical relationship diagram is provided instead.
Caption: Elution principles in RP-HPLC of fatty acids.
Application Notes and Protocols for Pre-Column Derivatization with 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the pre-column derivatization of carboxylic acids using 2-Fluoro-4-(trifluoromethyl)phenacyl bromide for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is particularly useful for enhancing the UV detection and chromatographic retention of carboxylic acids, which often lack a strong chromophore.
Introduction
Derivatization is a chemical modification process used to convert an analyte into a product with improved chemical and physical properties for analysis. Pre-column derivatization with this compound is a robust technique for the analysis of a wide range of carboxylic acids, including fatty acids. The derivatizing agent reacts with the carboxylic acid moiety to form a phenacyl ester, which exhibits strong ultraviolet (UV) absorbance, allowing for sensitive detection. The fluorine and trifluoromethyl groups on the phenacyl moiety can further enhance the detectability by certain detectors and modify the chromatographic behavior of the derivatives.
The reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion. The use of a non-nucleophilic base is crucial to facilitate the deprotonation of the carboxylic acid, thereby increasing its nucleophilicity.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound
-
Analytes: Carboxylic acid standards and samples
-
Solvent (Anhydrous): Acetonitrile (ACN), HPLC grade
-
Catalyst: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) with 18-Crown-6 ether
-
Acids and Bases for pH adjustment (if necessary): Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
HPLC Grade Water
-
HPLC Grade Methanol (MeOH)
-
Sample Vials: Amber glass vials with PTFE-lined caps
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
Heating Block or Water Bath
-
pH Meter
Derivatization Protocol
This protocol provides a general guideline. Optimization of reaction conditions, such as reagent concentration, temperature, and time, may be necessary for specific applications.
-
Sample Preparation:
-
Accurately weigh a known amount of the carboxylic acid standard or sample into a clean, dry amber vial.
-
Dissolve the sample in a known volume of anhydrous acetonitrile to achieve a desired concentration (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution in the vial, add 100 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add 50 µL of a 5% (v/v) solution of N,N-Diisopropylethylamine in anhydrous acetonitrile.[1]
-
Alternatively, for a crown ether catalyzed reaction, add a small excess of solid potassium carbonate and a catalytic amount of 18-crown-6.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or water bath.
-
After heating, allow the vial to cool to room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample solution with the initial mobile phase (e.g., 1:10 v/v with Acetonitrile/Water) to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject a specific volume (e.g., 10-20 µL) into the HPLC system for analysis.
-
HPLC Analysis Conditions
The following are typical starting conditions for the analysis of 2-Fluoro-4-(trifluoromethyl)phenacyl ester derivatives. Method optimization is recommended.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 260 nm (scan for optimal wavelength with a DAD) |
| Injection Volume | 10-20 µL |
Data Presentation
| Analyte (Carboxylic Acid) | Derivatizing Reagent | Catalyst | Solvent | Reaction Time (min) | Reaction Temp (°C) |
| Generic Carboxylic Acid | This compound | DIPEA | Acetonitrile | 30-60 | 60-80 |
| Generic Carboxylic Acid | This compound | K₂CO₃/18-Crown-6 | Acetonitrile | 30-60 | 60-80 |
Visualizations
Chemical Reaction
Caption: Derivatization reaction of a carboxylic acid.
Experimental Workflow
Caption: Pre-column derivatization workflow.
References
Application Notes and Protocols for 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide in Fluorescence Detection for Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide as a pre-column derivatization reagent for the sensitive fluorescence detection of carboxylic acids in chromatographic applications. This methodology is particularly valuable for the quantitative analysis of fatty acids, prostaglandins, and other carboxylic acid-containing compounds in complex biological and pharmaceutical matrices.
Introduction
This compound is a derivatizing agent designed for the fluorescent labeling of carboxylic acids, enhancing their detection in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). The presence of the trifluoromethyl group can enhance the electrophilicity of the phenacyl bromide, facilitating its reaction with carboxylates. While the specific fluorescence properties of its derivatives require experimental determination, the extended aromatic system suggests the potential for fluorescence, which, combined with the electron-withdrawing fluorine and trifluoromethyl groups, may offer unique spectral characteristics. Derivatization with this reagent improves chromatographic resolution, sensitivity, and selectivity for a wide range of acidic analytes that lack a native chromophore or fluorophore.
The fluorinated nature of the reagent can also be advantageous in drug development and metabolism studies, where fluorine-containing molecules are common. The incorporation of fluorine can modulate the pharmacokinetic properties of drugs, and thus, analytical methods for fluorinated compounds are of significant interest.
Principle of the Reaction
The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the electrophilic carbon of the bromoacetyl group of this compound, displacing the bromide ion to form a stable, fluorescent phenacyl ester. The reaction is typically facilitated by a non-nucleophilic base and a phase-transfer catalyst or crown ether to enhance the solubility and reactivity of the carboxylate in an organic solvent.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Excitation Wavelength (λex) | To be determined experimentally | Likely in the UV-A or UV-B range (e.g., 250-350 nm) based on the phenacyl chromophore. |
| Emission Wavelength (λem) | To be determined experimentally | Expected to be in the blue or green region of the visible spectrum (e.g., 400-500 nm). |
| Derivatization Time | 15 - 60 minutes | Highly dependent on temperature, catalyst, and the specific carboxylic acid. |
| Derivatization Temperature | 50 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Limit of Detection (LOD) | Low picomole to femtomole range | Dependent on the quantum yield of the derivative and the sensitivity of the fluorescence detector. |
| Limit of Quantification (LOQ) | Low picomole to femtomole range | Typically 3-5 times the LOD. |
| Linear Dynamic Range | 3-4 orders of magnitude | Should be established by constructing a calibration curve with standards. |
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids in Solution
This protocol is suitable for the derivatization of standard solutions of carboxylic acids or purified samples.
Materials:
-
This compound solution (1 mg/mL in acetone or acetonitrile)
-
Carboxylic acid standard or sample
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6 solution (1 mg/mL in acetone or acetonitrile)
-
Acetone or Acetonitrile (HPLC grade)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a standard solution of the carboxylic acid in acetone or acetonitrile (e.g., 0.1 mg/mL). For acidic samples, neutralize with a methanolic solution of a suitable base (e.g., potassium hydroxide) to a neutral pH before proceeding.
-
Reagent Addition: In a reaction vial, combine:
-
100 µL of the carboxylic acid solution.
-
200 µL of the this compound solution (ensure molar excess).
-
50 µL of the 18-Crown-6 solution.
-
A spatula tip of anhydrous potassium carbonate powder.
-
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70 °C for 30-45 minutes.
-
Cooling and Filtration: After the incubation period, remove the vial and allow it to cool to room temperature. If necessary, centrifuge the vial to pellet the potassium carbonate and transfer the supernatant to a clean vial for HPLC analysis. Alternatively, the solution can be filtered through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject an appropriate volume (e.g., 5-20 µL) of the derivatized sample into the HPLC system.
Protocol 2: HPLC-Fluorescence Detection Method
This protocol provides a general starting point for the chromatographic separation of the derivatized carboxylic acids.
Instrumentation:
-
HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size or equivalent for UHPLC).
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min (for HPLC) or 0.4 mL/min (for UHPLC)
-
Column Temperature: 30-40 °C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): To be determined experimentally.
-
Emission Wavelength (λem): To be determined experimentally.
-
Gain/Sensitivity: Adjust as needed to obtain optimal signal-to-noise ratio.
-
Visualizations
Caption: Derivatization reaction of a carboxylic acid.
Caption: General experimental workflow for analysis.
Caption: Conceptual data pathway in the HPLC system.
Gas chromatography-mass spectrometry (GC-MS) analysis with 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Application Notes and Protocols for GC-MS Analysis using 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as fatty acids, prostaglandins, and certain drug metabolites, are non-volatile or exhibit poor chromatographic behavior due to the presence of polar functional groups like carboxylic acids and phenols. Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these compounds, making them amenable to GC-MS analysis.[1][2][3]
This document provides proposed application notes and detailed protocols for the use of this compound as a derivatizing agent for the GC-MS analysis of acidic compounds. While specific applications of this compound are not extensively documented in current literature, its structural similarity to the widely used derivatizing agent, pentafluorobenzyl bromide (PFBBr), suggests analogous reactivity.[4][5][6][7] Phenacyl bromides are effective alkylating agents that react with carboxylic acids, phenols, and thiols to form stable, volatile esters and ethers, which are readily analyzed by GC-MS.[2][8] The presence of fluorine and trifluoromethyl groups in this compound is expected to enhance the electron-capturing properties of the derivatives, leading to high sensitivity, particularly with negative chemical ionization (NCI) mass spectrometry.[6][9]
The protocols provided herein are adapted from established methods for PFBBr and are intended to serve as a starting point for method development with this compound.[4][5][9]
Application Note 1: Proposed Method for the Quantitative Analysis of Fatty Acids in Biological Matrices
Analyte Class: Carboxylic Acids (e.g., Fatty Acids)
Rationale for Derivatization: Short, medium, and long-chain fatty acids are involved in numerous physiological and pathophysiological processes.[9] Their analysis is critical in metabolic research and drug development. Derivatization of the carboxylic acid group is essential for their analysis by GC-MS to increase volatility and improve peak shape. The formation of 2-Fluoro-4-(trifluoromethyl)phenacyl esters allows for sensitive quantification.
Reaction Principle: The derivatization proceeds via a nucleophilic substitution reaction, where the carboxylate anion of the fatty acid attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion to form a stable ester derivative. The reaction is typically catalyzed by a non-nucleophilic base.
Anticipated Benefits:
-
Enhanced Volatility: The phenacyl ester derivatives are significantly more volatile than the parent fatty acids.
-
Improved Chromatographic Properties: Derivatization reduces peak tailing and improves separation efficiency on standard non-polar or medium-polarity GC columns.
-
High Sensitivity: The trifluoromethyl and fluoro-substituted aromatic ring is expected to provide a strong response in electron capture (ECD) or negative chemical ionization (NCI-MS) detectors, enabling trace-level quantification.[6][9]
Quantitative Data Summary
As this is a proposed method, experimental data for this compound is not available. The following table presents representative validation data for the well-established derivatization of fatty acids using the analogous reagent, pentafluorobenzyl bromide (PFBBr), which demonstrates the expected performance of this type of derivatization.
Table 1: Representative Performance Data for Fatty Acid Analysis by GC-MS following PFBBr Derivatization
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Data is illustrative and based on published methods for PFBBr derivatization.[9]
Experimental Protocol 1: Derivatization and GC-MS Analysis of Fatty Acids
1. Materials and Reagents
-
This compound solution (1% w/v in acetonitrile)
-
Diisopropylethylamine (DIPEA) solution (1% v/v in acetonitrile)
-
Internal Standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample)
-
Organic Solvent (e.g., iso-octane, hexane, or ethyl acetate) for extraction
-
Anhydrous sodium sulfate
-
High-purity water
-
Formic acid or HCl for sample acidification
-
Sample matrix (e.g., plasma, serum, cell culture media)
2. Sample Preparation and Extraction
-
To 100 µL of the biological sample (e.g., plasma) in a glass tube, add the internal standard.
-
Acidify the sample to a pH of approximately 3 with formic acid or HCl to ensure the fatty acids are in their protonated form.
-
Add 1 mL of extraction solvent (e.g., iso-octane or ethyl acetate), vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 1 mL of extraction solvent and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
3. Derivatization Procedure
-
To the dried extract, add 50 µL of the 1% this compound solution in acetonitrile.
-
Add 50 µL of the 1% DIPEA solution in acetonitrile.
-
Cap the vial tightly and vortex briefly.
-
Incubate the reaction mixture at room temperature (or gently heat to 40-60°C) for 30-60 minutes. Reaction conditions should be optimized for the specific analytes.
-
After the reaction is complete, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of iso-octane or hexane for GC-MS analysis.
4. GC-MS Parameters (Proposed Starting Conditions)
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injection Mode: Splitless (1 µL injection volume)
-
Injector Temperature: 280°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Ion Source Temperature: 230°C (EI) or 150°C (NCI)
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. Diagnostic ions for the derivatives will need to be determined experimentally.
Application Note 2: Proposed Method for the Analysis of Phenolic Drugs and Metabolites
Analyte Class: Phenolic Compounds (e.g., drug molecules containing a phenol group, metabolites)
Rationale for Derivatization: Phenolic compounds often exhibit poor peak shape and can be thermally labile in the GC inlet. Derivatizing the acidic phenolic hydroxyl group to form a more stable and less polar ether derivative significantly improves their chromatographic behavior.[1]
Reaction Principle: Similar to carboxylic acids, the phenoxide anion, generated in the presence of a base, acts as a nucleophile, attacking the this compound to form a stable ether derivative.
Anticipated Benefits:
-
Increased Stability: The resulting ether linkage is more thermally stable than the free hydroxyl group.
-
Reduced Polarity: Derivatization decreases the polarity of the analyte, leading to less interaction with active sites in the GC system and improved peak symmetry.
-
Enhanced Sensitivity: The fluorinated derivative is expected to be highly responsive to sensitive detection methods like NCI-MS.
Quantitative Data Summary
As this is a proposed method, a summary of expected performance based on similar derivatization strategies is provided.
Table 2: Expected Performance Characteristics for Phenolic Compound Analysis
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Sub-ng/mL to low ng/mL range |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80-120% |
Experimental Protocol 2: Derivatization and GC-MS Analysis of Phenolic Compounds
1. Materials and Reagents
-
This compound solution (1% w/v in acetone)
-
Potassium carbonate (anhydrous, powdered)
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
Organic Solvent (e.g., ethyl acetate, dichloromethane) for extraction
-
Crown ether (e.g., 18-crown-6) as an optional catalyst
-
High-purity water
-
Buffer solution for pH adjustment
2. Sample Preparation and Extraction
-
To 1 mL of the aqueous sample (e.g., urine, after enzymatic hydrolysis if necessary), add the internal standard.
-
Adjust the pH of the sample as needed to ensure the analyte is in a suitable form for extraction.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., 2 x 2 mL of ethyl acetate).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization Procedure
-
To the dried extract, add 100 µL of acetone, a small amount of anhydrous potassium carbonate (approx. 5-10 mg), and a catalytic amount of 18-crown-6 (optional, to enhance the reaction rate).
-
Add 50 µL of the 1% this compound solution in acetone.
-
Cap the vial tightly and heat at 60-80°C for 1 hour with occasional vortexing.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove the potassium carbonate.
-
The filtrate can be injected directly into the GC-MS or evaporated and reconstituted in a suitable solvent (e.g., hexane) if further concentration is needed.
4. GC-MS Parameters (Proposed Starting Conditions)
-
The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the oven temperature program based on the volatility of the specific phenolic derivatives.
Visualizations
Caption: Proposed Derivatization Reaction Pathway.
Caption: General GC-MS Analytical Workflow.
References
- 1. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in Metabolomics for the Quantitative Analysis of Short-Chain Fatty Acids
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1][2][3] These molecules play a crucial role in host-microbe communication and have been implicated in various physiological processes, including the regulation of host metabolism, immune function, and gut barrier integrity.[2][4] Dysregulation of SCFA levels has been associated with several diseases, including inflammatory bowel disease (IBD), obesity, and hypertension.[2][5]
The quantitative analysis of SCFAs in biological matrices such as plasma, serum, and fecal extracts presents analytical challenges due to their high polarity and volatility. Chemical derivatization is a widely employed strategy to improve the chromatographic retention and mass spectrometric detection of these analytes. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a derivatizing reagent designed to react with carboxylic acids, including SCFAs, to form UV-active and readily ionizable esters. The fluorine and trifluoromethyl moieties on the phenacyl group can enhance the electrophilicity of the reagent and improve the chromatographic properties and mass spectrometric response of the derivatized analytes. This application note provides a detailed protocol for the derivatization of SCFAs with this compound and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The derivatization reaction involves the esterification of the carboxylic acid group of the SCFA with this compound in the presence of a catalyst. This reaction converts the polar carboxylic acids into less polar, more volatile, and more easily ionizable phenacyl esters. These derivatives exhibit improved retention on reversed-phase liquid chromatography columns and enhanced ionization efficiency in the mass spectrometer, leading to increased sensitivity and specificity of the analytical method.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide or Triethylamine (as catalyst)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standards (e.g., isotopically labeled SCFAs)
-
Biological matrix (e.g., plasma, serum, fecal extract)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation (from Human Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standards. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract in 50 µL of acetonitrile.
-
Addition of Reagents: Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile and 10 µL of 5% (v/v) ammonium hydroxide or triethylamine in acetonitrile.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Cooling and Quenching: After incubation, cool the samples to room temperature. The reaction is quenched by the consumption of the reagent.
-
Dilution: Dilute the sample with 920 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized SCFAs (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table provides representative quantitative data for the analysis of SCFAs in human plasma using a phenacyl bromide-based derivatization method. Please note that this data is illustrative and was obtained using a similar derivatizing agent, p-bromophenacyl bromide, as specific quantitative results for this compound were not available in the cited literature. The data demonstrates the expected performance of such a method.
| Analyte | Concentration in Healthy Control Plasma (µM) | Concentration in IBD Patient Plasma (µM) | LLOQ (µM) | Reference |
| Acetate | 150.5 ± 25.2 | 95.3 ± 18.7 | 0.5 | Adapted from[6] |
| Propionate | 10.2 ± 3.1 | 5.8 ± 1.9 | 0.1 | Adapted from[6] |
| Butyrate | 8.5 ± 2.5 | 4.1 ± 1.5 | 0.1 | Adapted from[6] |
| Isobutyrate | 1.8 ± 0.6 | 0.9 ± 0.3 | 0.05 | Adapted from[6] |
| Valerate | 1.5 ± 0.5 | 0.7 ± 0.2 | 0.05 | Adapted from[6] |
| Isovalerate | 2.1 ± 0.7 | 1.2 ± 0.4 | 0.05 | Adapted from[6] |
Mandatory Visualization
References
- 1. Gut microbiota-derived short-chain fatty acids and their role in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbiota-derived short chain fatty acids facilitate microbiota:host crosstalk and modulate obesity and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dietary Fiber, Gut Microbiota, Short-Chain Fatty Acids, and Host Metabolism, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 5. Roles of Short-Chain Fatty Acids in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Carboxylic Acids with 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of carboxylic acids with 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. This reagent is particularly useful for the derivatization of carboxylic acids, such as fatty acids, for analysis by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. The resulting phenacyl esters exhibit enhanced chromatographic properties and strong UV absorbance, facilitating sensitive quantification.
Introduction
Derivatization of carboxylic acids is a crucial step in many analytical workflows, especially in metabolomics, lipidomics, and pharmaceutical analysis. The introduction of a chromophoric or fluorophoric tag, such as the 2-fluoro-4-(trifluoromethyl)phenacyl group, significantly improves the detection sensitivity and separation efficiency in reversed-phase HPLC. The reaction involves the nucleophilic substitution of the bromide on the phenacyl reagent by the carboxylate anion.
Reaction Principle
The esterification reaction proceeds via an SN2 mechanism where the carboxylate anion, typically generated in situ by a non-nucleophilic base, attacks the α-carbon of the this compound, displacing the bromide ion to form the corresponding ester.
Quantitative Data Summary
While specific yield data for the reaction with this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the analogous esterification of carboxylic acids with similar phenacyl bromides, such as 4-bromophenacyl bromide. These conditions serve as a valuable starting point for optimization.
| Carboxylic Acid | Derivatization Reagent | Base | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoic Acid | Phenacyl bromide | Na₂CO₃ | - | Ethanol/Water | Microwave (175W) | 15 min | ~90% | [1] |
| Terephthalaldehydic acid | Phenacyl bromide | Na₂CO₃ | - | Ethanol/Water | Microwave (175W) | 15 min | ~80% | [1] |
| Various Carboxylic Acids | 4'-Bromophenacyl trifluoromethanesulfonate | N,N-diisopropylethylamine | - | Acetonitrile | Room Temp. | 1-5 min | Not specified | [2] |
| Various Carboxylic Acids | 4-Bromomethyl-6,7-dimethoxycoumarin | K₂CO₃ | 18-crown-6 | Acetone | 60-80 | 30-60 min | Not specified | [3] |
| Various Fatty Acids | p-Bromophenacyl bromide | KOH or KHCO₃ | - | Acetonitrile | 80 | 30 min | Not specified | [4] |
Note: The yields and reaction times are highly dependent on the specific carboxylic acid substrate and the purity of the reagents. Optimization of the reaction conditions is recommended for each new substrate.
Experimental Protocols
The following protocols are generalized methodologies for the esterification of carboxylic acids with this compound, adapted from established procedures with similar derivatizing agents.
Protocol 1: General Esterification for Analytical Purposes (HPLC)
This protocol is suitable for the derivatization of small quantities of carboxylic acids for subsequent HPLC analysis.
Materials:
-
Carboxylic acid sample
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃, anhydrous)
-
18-Crown-6 (optional, as a catalyst when using K₂CO₃)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL in a reaction vial. If the sample is not readily soluble, sonication may be applied.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 5 mg/mL.
-
Base and Catalyst Addition:
-
Using DIPEA: Add a 2-fold molar excess of N,N-diisopropylethylamine to the carboxylic acid solution.
-
Using K₂CO₃ and 18-Crown-6: Add a 3 to 5-fold molar excess of anhydrous potassium carbonate and a catalytic amount (e.g., 0.1 equivalents) of 18-crown-6 to the carboxylic acid solution.
-
-
Derivatization Reaction: To the mixture from step 3, add a 1.2 to 1.5-fold molar excess of the this compound solution.
-
Incubation: Tightly cap the vial and vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. The optimal temperature and time should be determined empirically.
-
Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. If solid potassium carbonate was used, centrifuge the vial and transfer the supernatant to a clean vial, or filter the mixture through a 0.2 µm syringe filter.
-
Analysis: The resulting solution containing the derivatized ester can be directly injected into the HPLC system or diluted with the mobile phase as needed.
Protocol 2: Preparative Scale Synthesis of a Phenacyl Ester
This protocol is designed for the synthesis of a larger quantity of a specific phenacyl ester for characterization or further use.
Materials:
-
Carboxylic acid (e.g., 1 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃, anhydrous, 2 mmol)
-
Acetone or Acetonitrile (anhydrous, 10-20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1 equivalent) in anhydrous acetone or acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Addition of Derivatizing Reagent: Add this compound (1.1 equivalents) to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure phenacyl ester.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Visualizations
Signaling Pathway of Esterification
Caption: Reaction mechanism for the base-catalyzed esterification.
Experimental Workflow
Caption: General workflow for carboxylic acid derivatization.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analysis of Prostaglandins and Other Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of prostaglandins and other eicosanoids, a class of lipid mediators involved in a wide array of physiological and pathological processes. The following sections offer comprehensive methodologies for sample preparation, quantification, and biological pathway analysis, tailored for professionals in research and drug development.
Introduction to Eicosanoid Analysis
Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They are key players in inflammation, cardiovascular function, and cancer. Accurate and sensitive quantification of these molecules is crucial for understanding their roles in health and disease. The primary analytical techniques employed for eicosanoid analysis include liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunoassays (IA), and enzyme activity assays. LC-MS/MS has become the standard for its high sensitivity and specificity in quantifying a broad range of eicosanoids simultaneously.[1][2]
Signaling Pathways of Prostaglandins
Prostaglandins exert their biological effects by binding to specific G-protein-coupled receptors on the cell surface.[3][4] The synthesis of prostaglandins begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then further metabolized to various prostaglandins, such as PGE2, PGD2, and PGF2α, by specific synthases.[4][5]
Prostaglandin E2 (PGE2), a well-studied prostaglandin, signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.[6][3]
Quantitative Analysis of Eicosanoids
The following tables summarize quantitative data for the analysis of various eicosanoids using LC-MS/MS, providing a comparison of detection and quantification limits.
Table 1: LC-MS/MS Quantitative Parameters for Eicosanoid Analysis
| Eicosanoid | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 32 Eicosanoids | Plasma | 0.0625 - 1 pg | Not Specified | [1] |
| 27 Prostanoids | Biological Fluids | 0.5 - 50 pg | 2 - 100 pg | [7] |
| 34 Eicosanoids | Serum, Sputum, BALF | Not Specified | 0.2 - 3 ng/mL | [8] |
| Leukotriene B4 (LTB4) | Not Specified | <0.05 ng/mL | 0.1 ng/mL | [9] |
| Prostaglandin D2 (PGD2) | Not Specified | 0.1 ng/mL | 0.5 ng/mL | [9] |
Table 2: Recovery Rates for Eicosanoid Extraction
| Eicosanoid Class | Extraction Method | Recovery Rate | Reference |
| Prostanoids | Solid Phase Extraction | 83 - 116% | [7] |
| Mono- and di-hydroxy eicosanoids | Solid Phase Extraction | 75 - 100% | [10] |
| Leukotrienes and Prostaglandins | Solid Phase Extraction | ~50% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for Eicosanoid Analysis
A critical step in eicosanoid analysis is the sample preparation, which aims to extract and concentrate the analytes while removing interfering substances.[1] Solid Phase Extraction (SPE) is a commonly used technique.[1][10][11][12][13]
Materials:
-
Biological sample (plasma, serum, urine, tissue homogenate)
-
Cyclooxygenase inhibitor (e.g., indomethacin)[11]
-
2M Hydrochloric acid (HCl)
-
Ethanol, Methanol, Hexane, Ethyl Acetate, Deionized water
-
Nitrogen gas or vacuum evaporator
Procedure:
-
Sample Collection: Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (10-15 µM) to the biological sample to prevent ex vivo eicosanoid generation.[11]
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2M HCl.[11][14][15] This protonates the carboxylic acid group of the eicosanoids, making them less polar for retention on the C18 column.
-
SPE Column Preparation: Condition the C18 SPE column by washing with 20 mL of ethanol followed by 20 mL of deionized water.[11]
-
Sample Loading: Apply the acidified sample to the conditioned C18 column.
-
Washing: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol in water, and 10 mL of hexane to remove polar and non-polar interferences, respectively.[11][14]
-
Elution: Elute the eicosanoids from the column with 10 mL of ethyl acetate.[11][16]
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum evaporator.[10][16]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for immunoassays.[10][16]
Protocol 2: LC-MS/MS Analysis of Eicosanoids
LC-MS/MS is the gold standard for the simultaneous and quantitative analysis of multiple eicosanoids.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reverse-phase column
Typical LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used as eicosanoids readily form [M-H]⁻ ions.[2][7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.[2][10][12]
-
Internal Standards: Stable isotope-labeled eicosanoids (e.g., deuterated) are used as internal standards to correct for matrix effects and variations in extraction and ionization efficiency.[2]
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (typically a mixture of water, acetonitrile, and an acid modifier like formic acid).
-
Inject the reconstituted sample.
-
Separate the eicosanoids using a gradient elution program, where the percentage of the organic solvent (e.g., acetonitrile) is increased over time.[10][17]
-
-
Mass Spectrometric Detection:
-
Introduce the column eluent into the ESI source.
-
Perform MS/MS analysis in MRM mode, monitoring the specific transitions for each target eicosanoid and internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of analytical standards.
-
Determine the concentration of each eicosanoid in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Protocol 3: Prostaglandin Immunoassay (Competitive ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and cost-effective method for quantifying specific prostaglandins.[14][16][18][19] The competitive ELISA format is typically used.
Materials:
-
Antibody-coated 96-well microplate
-
Prostaglandin standards and prepared samples
-
Prostaglandin-enzyme conjugate (e.g., HRP-conjugated)
-
Specific prostaglandin antibody
-
Wash buffer, Assay buffer, Substrate solution, and Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, as per the kit instructions.[16]
-
Addition of Standards and Samples: Pipette standards and samples into the appropriate wells of the antibody-coated microplate.[16]
-
Competitive Binding: Add the prostaglandin-enzyme conjugate and the specific antibody to the wells. During incubation, the prostaglandin in the sample/standard competes with the enzyme-conjugated prostaglandin for binding to the limited number of antibody sites.[14][16]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[16]
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[19] The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
Protocol 4: Cyclooxygenase (COX) Activity Assay
COX activity can be measured by monitoring the peroxidase component of the enzyme.[20][21]
Principle: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]
Procedure:
-
Prepare tissue homogenates or purified enzyme samples.
-
In a microplate, add the assay buffer, heme, and the sample.
-
To distinguish between COX-1 and COX-2 activity, specific inhibitors can be added to parallel wells.[20]
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Monitor the increase in absorbance at 590 nm over time using a microplate reader.
-
Calculate the COX activity based on the rate of change in absorbance.
Protocol 5: Lipoxygenase (LOX) Activity Assay
LOX activity can be determined by measuring the formation of hydroperoxides from the oxidation of polyunsaturated fatty acids.[22][23][24]
Principle: Lipoxygenase converts a substrate (e.g., linoleic acid or arachidonic acid) to a hydroperoxide intermediate. This intermediate then reacts with a probe to generate a fluorescent or colorimetric product.[23]
Procedure:
-
Prepare cell or tissue lysates, or other biological samples.
-
In a microplate, add the LOX assay buffer and the sample.
-
Add the LOX substrate to initiate the reaction.
-
Add the probe, which will react with the hydroperoxide product.
-
Measure the increase in fluorescence (e.g., at Ex/Em = 500/536 nm) or absorbance over time.[23]
-
The rate of increase in the signal is directly proportional to the LOX activity. A specific LOX inhibitor can be used to determine the specificity of the assay.[23]
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. arborassays.com [arborassays.com]
- 12. mdpi.com [mdpi.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. biocompare.com [biocompare.com]
Application Notes & Protocols: Synthesis and Analysis of Phenacyl Esters by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The derivatization of carboxylic acids to their corresponding phenacyl esters is a widely employed technique to enhance their detection by ultraviolet (UV) absorption in reverse-phase high-performance liquid chromatography (RP-HPLC). Carboxylic acids, particularly fatty acids, often lack a strong chromophore, making their direct detection at low concentrations challenging. Conversion to phenacyl esters, which possess a strong UV-absorbing acetophenone moiety, significantly improves sensitivity, allowing for the quantification of these compounds at low levels.[1][2] This pre-column derivatization is a robust and effective method for the analysis of fatty acids and other carboxylic acid-containing compounds in various matrices, including biological samples.[1][2][3]
This document provides detailed protocols for the synthesis of phenacyl esters and their subsequent analysis by RP-HPLC.
Synthesis of Phenacyl Esters
The synthesis of phenacyl esters from carboxylic acids is typically achieved through an esterification reaction with a phenacyl halide, most commonly phenacyl bromide (2-bromoacetophenone) or a substituted analog like p-bromophenacyl bromide.[3][4][5] The reaction is generally carried out in an aprotic solvent in the presence of a base or a phase-transfer catalyst to facilitate the formation of the carboxylate anion.
General Reaction Scheme
The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion.
Caption: General reaction scheme for the synthesis of phenacyl esters.
Experimental Protocols
Protocol 1: Synthesis of Phenacyl Esters using a Phase-Transfer Catalyst
This protocol is adapted from a method utilizing 18-crown-6 as a phase-transfer catalyst, which is particularly effective for solubilizing the carboxylate salt in the organic solvent.[3][6]
Materials:
-
Carboxylic acid sample
-
Phenacyl bromide
-
18-crown-6
-
Acetonitrile (dry)
-
Potassium carbonate (anhydrous)
-
Reacti-Vial™ or similar small reaction vial
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the carboxylic acid sample into a reaction vial.
-
Reagent Preparation: Prepare a derivatizing reagent solution by dissolving phenacyl bromide and 18-crown-6 in dry acetonitrile. A typical concentration is 0.1 mmol/mL of phenacyl bromide and 0.005 mmol/mL of 18-crown-6.[6]
-
Reaction: a. Add a molar excess of anhydrous potassium carbonate to the reaction vial containing the carboxylic acid. b. Add 1.0 mL of the derivatizing reagent solution to the vial. c. Seal the vial tightly and heat at 80°C for 30-60 minutes with stirring.[4]
-
Work-up: a. After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate. b. Carefully transfer the supernatant to a clean vial. c. Evaporate the solvent under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
Protocol 2: Synthesis of Phenacyl Esters using a Base
This protocol utilizes a base to neutralize the carboxylic acid, forming the more nucleophilic carboxylate salt.[4]
Materials:
-
Carboxylic acid sample
-
p-Bromophenacyl bromide reagent (e.g., p-Bromophenacyl-8™ Reagent)
-
Methanol
-
Potassium hydroxide (KOH) solution in methanol (e.g., 85%) or potassium bicarbonate (KHCO₃)
-
Acetonitrile (dry)
-
Phenolphthalein indicator
-
Reacti-Vial™ or similar small reaction vial
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Neutralization: a. Dissolve approximately 10 mg of the acid in methanol in a reaction vial.[4] b. Add a drop of phenolphthalein indicator and neutralize to the endpoint with the KOH solution in methanol.[4] Alternatively, to avoid the formation of potassium salts, use a 3-5 fold molar excess of KHCO₃.[4]
-
Solvent Removal: Evaporate the methanol to dryness under a stream of nitrogen.[4]
-
Derivatization: a. Add 1.0 mL of the p-bromophenacyl bromide reagent and 2.0 mL of dry acetonitrile to the vial.[4] b. Seal the vial and heat at 80°C for 30 minutes with stirring.[4]
-
Sample Preparation for HPLC: a. Cool the reaction vial to room temperature. b. The resulting solution can be directly analyzed by HPLC or diluted if necessary.[4]
Reverse-Phase HPLC Analysis of Phenacyl Esters
The analysis of phenacyl esters is typically performed on a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water.[1][2][3] The exact gradient and composition will depend on the specific analytes.
HPLC Workflow
Caption: Workflow for the RP-HPLC analysis of phenacyl esters.
Protocol 3: RP-HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 50-70% B, increasing to 100% B over 30-45 minutes, followed by a hold and re-equilibration. The specific gradient should be optimized for the analytes of interest.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted or diluted phenacyl ester sample.
-
Data Acquisition: Acquire the chromatogram for the duration of the run.
-
Data Analysis: Identify and integrate the peaks corresponding to the phenacyl esters of interest. Quantify the analytes by comparing their peak areas to those of a standard curve prepared from known concentrations of the derivatized standards.
Data Presentation
Table 1: HPLC Operating Conditions and Performance Data
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | [1],[2],[3] |
| Mobile Phase | Acetonitrile/Water Gradient | [1],[4] |
| Detection Wavelength | 241-242 nm | [1],[2] |
| Detection Limit | ~0.5 nmol in 20 µL injected volume | [1] |
| Coefficient of Variation | < 3.0% | [1] |
| Sensitivity Comparison | 20-50 times more sensitive than GC | [2] |
Table 2: Derivatization Reagents and Conditions
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Reference |
| Phenacyl bromide | 18-crown-6 / K₂CO₃ | Acetonitrile | 80 | 30-60 | [3],[4] |
| p-Bromophenacyl bromide | KOH or KHCO₃ | Acetonitrile | 80 | 30 | [4] |
| 4'-Bromophenacyl triflate | N,N-diisopropylethylamine | Acetonitrile | Room Temp. | 1-5 | [7] |
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a logical flow from the analyte to the detectable product.
References
- 1. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Organic Acids in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic acids are a diverse group of carbon-containing compounds with acidic properties, primarily due to the presence of one or more carboxyl groups.[1] They are fundamental to numerous biological processes, serving as intermediates in central metabolic pathways such as the tricarboxylic acid (TCA) cycle, and are involved in energy production, amino acid metabolism, and fatty acid synthesis.[2][3] The quantitative analysis of organic acids in biological matrices like urine, plasma, serum, tissue, and cells is crucial for diagnosing inborn errors of metabolism (IEMs), monitoring disease progression, and discovering potential biomarkers for various pathological conditions, including cancer.[4][5][6] This document provides detailed protocols for the quantification of organic acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with comprehensive data on method validation and performance.
Key Analytical Techniques
The two gold-standard analytical platforms for the quantitative analysis of organic acids are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and thermally stable compounds.[1] For organic acids, which are typically non-volatile, a derivatization step is required to convert them into volatile esters.[5] GC-MS offers excellent chromatographic resolution and is particularly useful for comprehensive metabolic profiling.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[2] LC-MS/MS is advantageous for its ability to analyze a wide range of organic acids without the need for derivatization, though derivatization can be employed to enhance sensitivity.[2][4] It is highly suitable for high-throughput and targeted quantitative analyses.[8]
Experimental Workflows
The general workflow for the analysis of organic acids in biological samples involves sample preparation, instrumental analysis, and data processing.
Figure 1: General experimental workflow for organic acid analysis.
Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central metabolic hub where intermediates are organic acids. Perturbations in this cycle are linked to various diseases.[9]
Figure 2: Key organic acid intermediates of the TCA cycle.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Organic Acids in Urine
This protocol is adapted for the screening of organic acidurias.[7]
1. Sample Preparation
-
Normalization: Determine the creatinine concentration of the urine sample. The volume of urine used for extraction should be normalized to contain a specific amount of creatinine (e.g., 1 µmole).[7]
-
Internal Standard Addition: Add a known amount of internal standards, such as tropic acid and 2-ketocaproic acid, to the urine sample.[7] Stable isotope-labeled internal standards are highly recommended for accurate quantification.[1]
-
Oximation: To stabilize ketoacids, add hydroxylamine and incubate to form oxime derivatives.[7]
-
Acidification and Extraction: Acidify the sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.[7][10]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[7]
-
Derivatization: Reconstitute the dried residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and pyridine to form trimethylsilyl (TMS) derivatives.[7] Incubate at an elevated temperature (e.g., 60-90°C) to ensure complete derivatization.[11]
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is typically used.[12]
-
Injection: Inject the derivatized sample in split or splitless mode.[10]
-
Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute all compounds.[10]
-
-
Mass Spectrometer (MS):
3. Data Analysis
-
Compound Identification: Identify organic acids by comparing their mass spectra and retention times to a spectral library and authenticated standards.
-
Quantification: Calculate the concentration of each organic acid by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Protocol 2: LC-MS/MS Analysis of TCA Cycle Intermediates in Plasma and Tissue
This protocol is designed for the targeted quantification of TCA cycle intermediates.[6][9]
1. Sample Preparation
-
Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards for each target analyte to the sample (plasma or tissue homogenate).[6]
-
Protein Precipitation: For plasma, add a cold organic solvent such as acetonitrile containing formic acid to precipitate proteins.[6] For tissue, homogenize the sample in a cold solvent.[9]
-
Centrifugation: Centrifuge the sample at high speed and low temperature to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[6]
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used.[9] For more polar organic acids, a HILIC column can be employed.[13]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[8][9]
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Use electrospray ionization (ESI), typically in negative ion mode for organic acids.
-
Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, pre-determine the precursor ion and one or more product ions for specific and sensitive detection.[14]
-
3. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantification: Determine the concentration of the organic acids in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data and Method Validation
The performance of analytical methods for organic acid quantification is assessed through various validation parameters.[15]
Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Organic Acid Analysis
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Lactic Acid | Various | 0.1 ng/mL - 10 µg/mL | 0.01 ng/mL | < 0.1 ng/mL | 90-105 | [4] |
| Pyruvic Acid | Various | 0.1 ng/mL - 10 µg/mL | 1.0 ng/mL | < 1.0 ng/mL | 90-105 | [4] |
| α-Ketoglutaric Acid | Various | 0.1 ng/mL - 10 µg/mL | 1.0 ng/mL | < 1.0 ng/mL | 90-105 | [4] |
| TCA Intermediates | Plasma, Urine, Tissue | - | < 60 nM | - | > 95 | [9] |
| Various Organic Acids | Biomass Hydrolysate | - | 0.03 - 0.7 µg/mL | 0.2 - 2.9 µg/mL | 70-130 | [16] |
| Short-Chain Fatty Acids | Feces | 0.01 - 20 mM | - | - | 95-128 | [17] |
Table 2: Representative Performance Characteristics of GC-MS Methods for Organic Acid Analysis
| Analyte | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Reference |
| 14 Organic Acids | Urine, CSF | 0.02 - 12.2 | 0.01 - 10.2 | Favorable | [10] |
| 15 Organic Acids | Microbial Samples | - | - | 100-111 | [18] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation; CSF: Cerebrospinal Fluid.
Conclusion
The quantitative analysis of organic acids in biological samples is a powerful tool in clinical diagnostics and biomedical research. Both GC-MS and LC-MS/MS offer reliable and robust platforms for these measurements. The choice of method depends on the specific organic acids of interest, the biological matrix, and the required throughput and sensitivity. The detailed protocols and performance data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for organic acid analysis.
References
- 1. metbio.net [metbio.net]
- 2. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 3. isotope.com [isotope.com]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 14. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. osti.gov [osti.gov]
- 17. mdpi.com [mdpi.com]
- 18. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for using 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in a laboratory setting. This versatile reagent serves as a key building block in the synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and drug development.
Overview of this compound
This compound is a trifluoromethyl- and fluoro-substituted phenacyl bromide. Its chemical structure, featuring a reactive α-bromoketone moiety, makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic systems. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the resulting molecules, properties that are often desirable in drug candidates.
Chemical Properties:
| Property | Value |
| CAS Number | 537050-12-7 |
| Molecular Formula | C₉H₅BrF₄O |
| Molecular Weight | 285.03 g/mol [1] |
| Melting Point | 35-37 °C |
| Appearance | Off-white to yellow solid |
Key Applications in Organic Synthesis
This compound is primarily utilized in cyclization reactions to form various heterocyclic scaffolds. Two prominent examples are the synthesis of thiazoles and imidazopyridines, which are present in numerous biologically active compounds.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone, such as this compound, with a thioamide or thiourea.
Experimental Protocols
Synthesis of this compound
This protocol describes the bromination of 2-Fluoro-4-(trifluoromethyl)acetophenone to yield the title compound.
Materials:
-
2-Fluoro-4-(trifluoromethyl)acetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Hypo water (sodium thiosulfate solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-Fluoro-4-(trifluoromethyl)acetophenone (1.03 g) in acetic acid (5 ml) in a round-bottom flask equipped with a stirrer.
-
Warm the solution to 40 °C.
-
Slowly add bromine (880 mg) dropwise to the solution using a dropping funnel.
-
Stir the reaction mixture at 40 °C for 5 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature and add hypo water to quench the excess bromine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain 2-bromo-1-(2-fluoro-4-trifluoromethylphenyl)ethanone (this compound). The product can be used in the next step without further purification.[2]
Synthesis of 2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)thiazole
This protocol outlines the synthesis of a thiazole derivative using the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture over crushed ice to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Reactions of this type often result in moderate to good yields, typically in the range of 61-80%.[3][4]
Synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)-7-(2-fluoro-4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
This protocol provides an example of the synthesis of a substituted imidazopyridine.
Materials:
-
This compound
-
2-Amino-5-(trifluoromethyl)pyridine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve this compound (from the previous synthesis, approx. 1.4 g) in ethanol (5 ml) in a round-bottom flask.
-
Add 2-amino-5-(trifluoromethyl)pyridine (520 mg) to the solution.
-
Heat the mixture under reflux for 4 hours.[2]
-
After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel to obtain the target compound (yield: 370 mg).[2]
Quantitative Data
The following table summarizes representative yields for the synthesis of heterocyclic compounds using phenacyl bromide derivatives.
| Starting Materials | Product Type | Reaction Conditions | Yield (%) |
| 2-Bromo-4-fluoroacetophenone and Thiosemicarbazones | 2-Hydrazinyl-4-(4-fluorophenyl)thiazoles | Reflux in ethanol, 4-5 h | 61-80[3][4] |
| Phenacyl bromide and Thiourea/Thioamide | 2-Amino/Alkyl-thiazoles | Bu₄NPF₆ in MeOH, room temp, 15 min | High (e.g., 92 for Fanetizole)[5] |
| This compound and 2-Amino-5-(trifluoromethyl)pyridine | Imidazopyridine | Reflux in ethanol, 4 h | ~20-30 (based on starting acetophenone) |
Safety and Handling
This compound is a lachrymator and can cause severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Biological Context and Signaling Pathways
Derivatives of this compound, particularly the resulting heterocyclic compounds, have shown potential as inhibitors of various enzymes implicated in cancer progression. These include telomerase, matrix metalloproteinase-2 (MMP-2), and the DEAD-box RNA helicase DDX5. The following diagram illustrates a potential signaling pathway where these targets are involved.
Caption: Potential anticancer mechanism of action.
The diagram above illustrates how synthetic heterocyclic compounds derived from this compound may exert their anticancer effects by inhibiting key proteins such as Telomerase, MMP-2, and DDX5. Inhibition of telomerase can lead to the disruption of telomere maintenance, thereby limiting cell proliferation and inducing senescence or apoptosis in cancer cells.[6] The inhibition of MMP-2, a key enzyme in the degradation of the extracellular matrix (ECM), can prevent cancer cell invasion and metastasis.[7][8] Furthermore, targeting DDX5, a protein involved in multiple oncogenic signaling pathways like Wnt/β-catenin and mTOR, can suppress the expression of genes that drive tumor growth and proliferation.[9][10][11][12]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of bioactive compounds using this compound.
Caption: General synthetic and evaluation workflow.
References
- 1. 537050-12-7 | MFCD03094505 | this compound [aaronchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Isothiazolone derivatives selectively inhibit telomerase from human and rat cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and inhibition of matrix metalloproteinase-2 by novel difluorinatedbenzylidene curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression [frontiersin.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide as a potential photolabile protecting group (PPG), primarily for carboxylic acids. While specific literature on this exact reagent is limited, the following protocols and data are based on the well-established chemistry of phenacyl bromide derivatives and related fluorinated compounds.
Introduction
Photolabile protecting groups are essential tools in organic synthesis, offering spatial and temporal control over the deprotection of functional groups through the application of light. Phenacyl bromides are a known class of PPGs for carboxylic acids, forming esters that are stable under various conditions but can be cleaved upon UV irradiation. The cleavage typically proceeds through a photo-Favorskii rearrangement.
The subject of these notes, this compound, is an attractive candidate for a PPG due to its unique electronic properties conferred by the fluoro and trifluoromethyl substituents. These groups are expected to influence the compound's reactivity, stability, and photochemical characteristics.
Anticipated Advantages of 2-Fluoro-4-(trifluoromethyl)phenacyl Group:
-
Modified Photochemical Properties: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can alter the absorption maximum (λmax) and the quantum yield of photolysis, potentially allowing for more efficient or selective cleavage.
-
Enhanced Stability: The fluorinated phenyl ring may increase the stability of the protecting group to certain chemical conditions.
-
Tracer for Analytical Studies: The presence of fluorine could facilitate the use of ¹⁹F NMR for monitoring protection and deprotection steps.
Data Summary
| Parameter | Value/Condition | Remarks |
| Substrate | Carboxylic Acids | Can also be applied to phosphates, sulfonates, and thiols. |
| Protection Conditions | ||
| Base | Cesium carbonate (Cs₂CO₃) or Triethylamine (NEt₃) | Cs₂CO₃ is often preferred for higher yields with phenacyl bromides. |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | Reaction is typically complete within a few hours. |
| Deprotection Conditions | ||
| Wavelength (λ) | ~300-360 nm | The exact λmax will need to be determined experimentally. |
| Solvent | Protic solvents like alcohols or aqueous mixtures | Water or alcohols are necessary for the photo-Favorskii rearrangement. |
| Additives | Not generally required | |
| Expected Yields | ||
| Protection | > 80% | Based on similar phenacyl bromide reactions. |
| Deprotection | > 70% | Quantum yield dependent; can be optimized. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid of interest
-
This compound (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous acetonitrile, add cesium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 2-Fluoro-4-(trifluoromethyl)phenacyl ester.
Protocol 2: Photolytic Deprotection of the Phenacyl Ester
This protocol provides a general method for the cleavage of the 2-Fluoro-4-(trifluoromethyl)phenacyl ester to regenerate the free carboxylic acid.
Materials:
-
2-Fluoro-4-(trifluoromethyl)phenacyl ester
-
A suitable solvent (e.g., methanol/water mixture)
-
UV photoreactor or a mercury lamp with a suitable filter (e.g., Pyrex to filter out wavelengths below 300 nm)
-
Quartz reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 2-Fluoro-4-(trifluoromethyl)phenacyl ester in a protic solvent system (e.g., a 1:1 mixture of methanol and water). The concentration should be relatively dilute to ensure efficient light penetration.
-
Transfer the solution to a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a wavelength in the range of 300-360 nm. The optimal wavelength should be determined based on the UV-Vis spectrum of the protected compound.
-
Monitor the deprotection by TLC or HPLC. The irradiation time can vary from 30 minutes to several hours depending on the substrate and the light source.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue will contain the deprotected carboxylic acid and the photolytic byproducts.
-
Purify the carboxylic acid from the byproducts using an appropriate method, such as extraction or column chromatography.
Visualizations
Caption: General scheme for the protection of a carboxylic acid.
Caption: Experimental workflow for photolytic deprotection.
Disclaimer: The provided protocols and data are generalized based on the known chemistry of phenacyl bromide protecting groups. Specific experimental conditions, such as reaction times, solvents, and purification methods, may require optimization for your particular substrate. It is highly recommended to perform small-scale test reactions to determine the optimal conditions before proceeding to a larger scale. The photochemical properties (e.g., absorption maximum, quantum yield) of the 2-Fluoro-4-(trifluoromethyl)phenacyl group should be characterized experimentally.
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions
Welcome to the Technical Support Center for optimizing derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides solutions to common problems you may encounter during derivatization for analysis by methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q1: Why is my derivatization reaction incomplete, resulting in low product yield?
A1: Incomplete derivatization is a frequent issue that can stem from several factors. Here are the primary causes and their solutions:
-
Presence of Water: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[1][2][3] Water in your sample or solvents will react with the reagent, rendering it ineffective.[1]
-
Insufficient Reagent: The amount of derivatization reagent may not be enough to react with all the analyte present.
-
Suboptimal Reaction Time and Temperature: The reaction may not have had enough time or energy to proceed to completion.[1]
-
Solution: Each derivatization reaction must be optimized for time and temperature.[4] If you suspect this is the issue, try increasing the reaction time or temperature incrementally. A time-course study can help determine the optimal conditions.[2] For example, some silylation reactions with BSTFA are commonly heated at 60-80°C for 30-60 minutes.[5]
-
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.
-
Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[2]
-
Q2: My chromatogram shows poor peak shape, such as peak tailing, for my derivatized analyte.
A2: Peak tailing is often an indication of incomplete derivatization or active sites within the chromatography system.[1]
-
Solution for Incomplete Derivatization: As with low yield, optimize the reaction by increasing the reagent concentration, reaction time, or temperature to ensure all active polar groups on the analyte have reacted.[1]
-
Solution for System Activity: Active sites in the GC injector, column, or detector can interact with the analyte. To remedy this, consider silanizing the glassware and injector liner to mask polar Si-OH groups.[6]
Q3: I am observing extra peaks in my chromatogram after derivatization. What is their source and how can I minimize them?
A3: Extraneous peaks can arise from reagent byproducts, side reactions, or contaminants.[2]
-
Excess Derivatization Reagent: Injecting a large excess of the derivatizing reagent can lead to a large solvent peak or other artifacts.[1]
-
Reagent Byproducts: Some derivatization reactions produce byproducts. For instance, acylation with anhydrides or acyl halides forms acid by-products that should be removed before GC analysis.[7]
-
Solution: Choose reagents that produce non-interfering byproducts. For example, activated amide reagents like MBTFA do not yield acid by-products.[7] If byproducts are unavoidable, a post-derivatization cleanup step is necessary.
-
-
Contaminants: Ensure solvents and reagents are of high purity to avoid introducing contaminants that can lead to extra peaks.[7]
Q4: How do I choose the right derivatization reagent for my analyte?
A4: The choice of reagent depends on the functional groups present in your analyte (e.g., -OH, -NH, -SH, -COOH) and the analytical technique being used.[6][8]
-
Silylation: Very common for GC analysis, silylating reagents like BSTFA and MSTFA replace active hydrogens on a wide range of functional groups, increasing volatility.[9] They are effective for alcohols, phenols, carboxylic acids, amines, and amides.[4]
-
Acylation: This method reduces the polarity of amino, hydroxyl, and thiol groups.[7] Acylating reagents are often used for highly polar, multifunctional compounds like carbohydrates and amino acids.[7]
-
Alkylation/Esterification: These methods are used to modify compounds with acidic hydrogens, such as carboxylic acids and phenols, by converting them into more volatile esters or ethers.[7] Boron trifluoride (BF3) in methanol is a common reagent for preparing fatty acid methyl esters (FAMEs).[10]
Data Presentation: Optimizing Derivatization Conditions
The following tables summarize quantitative data from various studies on optimizing derivatization reaction time and temperature.
Table 1: Silylation Reaction Optimization Examples
| Analyte(s) | Reagent | Temperature (°C) | Time (minutes) | Outcome |
| Estrogenic Compounds | BSTFA | 75 | 30 | Three of four compounds fully derivatized.[4] |
| Estriol | BSTFA | 75 | 45 | Complete derivatization of all three active hydrogens.[4] |
| Lysergic acid amide (LSD) | BSTFA | 68 | 300 | Reaction did not exceed 60% completion.[4] |
| Lysergic acid amide (LSD) | BSTFA | 75 | 180 | Reaction reached approximately 95% completion.[4] |
| Amino Acids | MTBSTFA w/1% t-BDMCS | 90 | 120 | Optimized condition for quantification.[11] |
| Polar Metabolites | MSTFA | High Temp | 120 | Efficient derivatization after methoxyamination.[12] |
Table 2: Esterification and Other Derivatization Optimization Examples
| Analyte(s) | Reagent | Temperature (°C) | Time (hours) | Outcome |
| Triamcinolone Acetonide | GirT | 40 | 2.5 | Optimal and reproducible conditions.[13] |
| Fatty Acids | BF3-Methanol | 80-100 | 0.75-1 | Standard protocol for FAMEs preparation.[1] |
| Polar Metabolites (MeOx step) | Methoxyamine in Pyridine | 30 | 1 | Optimal for automated derivatization.[14] |
Experimental Protocols
Below are detailed methodologies for common derivatization procedures.
Protocol 1: Silylation of Hydroxylated/Carboxylated Compounds using BSTFA for GC Analysis
This protocol is a general guideline and may require optimization for your specific analyte and matrix.
-
Sample Preparation: Accurately weigh or measure your sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add an appropriate volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst. A solvent like pyridine or acetonitrile can also be used. A 2:1 molar excess of the reagent to the active hydrogens in the analyte is a good starting point.[4]
-
Reaction: Tightly cap the vial and heat it in an oven or heating block at a temperature between 60°C and 80°C for 30 to 60 minutes.[5] The optimal time and temperature should be determined experimentally.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Protocol 2: Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol for GC Analysis
This protocol is adapted for the conversion of free fatty acids and triglycerides to FAMEs.[1]
-
Sample Preparation: Place approximately 10-20 mg of the lipid extract or oil into a screw-cap test tube.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol solution.[1]
-
Reaction: Cap the tube tightly and heat in an oven or heating block at 80-100°C for 45-60 minutes.[1]
-
Cooling and Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Analysis: Carefully transfer the hexane layer to a new vial for GC analysis.
Visualizations
Diagram 1: General Workflow for Optimizing Derivatization Conditions
Caption: A logical workflow for the systematic optimization of derivatization reaction conditions.
Diagram 2: Troubleshooting Logic for Incomplete Derivatization
Caption: A step-by-step troubleshooting guide for addressing incomplete derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenacyl Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of phenacyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind phenacyl ester synthesis?
Phenacyl esters are typically synthesized via the nucleophilic substitution (SN2) reaction between a carboxylate salt and a phenacyl halide, most commonly phenacyl bromide. The carboxylate anion, generated by deprotonating a carboxylic acid with a base, acts as the nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide leaving group.
Q2: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields in phenacyl ester synthesis are a frequent issue, often stemming from several factors. The most significant is the reversible nature of the reaction and the presence of side reactions.[1][2] Key areas to troubleshoot include:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the phenacyl bromide starting material is consumed.[3] Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[4]
-
Presence of Water: Any water in the reaction mixture can hydrolyze the phenacyl bromide reactant or the phenacyl ester product, reducing the overall yield.[2] Ensure all reagents and solvents are anhydrous.
-
Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will lead to incomplete deprotonation of the carboxylic acid, while a very strong base or excess base can promote side reactions. Triethylamine or potassium carbonate are commonly used.
-
Poor Nucleophilicity: Some carboxylic acids are weak nucleophiles, leading to slow reaction times.[5] In such cases, employing a phase-transfer catalyst can significantly improve the reaction rate.
Q3: What are the primary side reactions, and how can they be minimized?
The main side reaction is the hydrolysis of the ester product back to the carboxylic acid and phenacyl alcohol, particularly if water is present.[2] Another potential side reaction, especially under harsh basic conditions, is the formation of byproducts from the phenacyl bromide. To minimize these:
-
Use Anhydrous Conditions: Dry all solvents and glassware thoroughly before use.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the carboxylate to the phenacyl bromide.
-
Optimize Temperature: Avoid excessive heat, which can lead to the degradation of reactants or products.[2]
Q4: How can I accelerate the reaction rate, especially for unreactive carboxylic acids?
For slow reactions, several strategies can be employed:
-
Phase-Transfer Catalysis (PTC): This is a highly effective method for accelerating reactions between reactants in different phases (e.g., a solid carboxylate salt and a phenacyl bromide in an organic solvent).[6][7] A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) transports the carboxylate anion into the organic phase, where it can readily react.[1][3] This technique offers mild reaction conditions and high selectivity.[1]
-
Microwave Irradiation: Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[8][9]
-
Ultrasound Sonication: Like microwaves, ultrasound can also enhance reaction rates.
Q5: What is the most effective method for purifying the final phenacyl ester product?
The most common and effective purification method is recrystallization .[10] Ethanol is a frequently used solvent for this purpose.[11] The crude product is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly. The pure phenacyl ester will crystallize out, leaving impurities behind in the solvent (mother liquor).[12] The crystals can then be collected by filtration.[10] If the crude product is contaminated with unreacted phenacyl bromide, washing the crude solid with a mixture of water and petroleum ether can be effective before recrystallization.[13]
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method can significantly impact reaction time and yield. Below is a summary of typical results for esterification reactions.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Considerations |
| Conventional Heating | 2 - 6 hours | 30% - 82%[8] | Simple setup | Long reaction times, potential for side reactions. |
| Microwave Irradiation | 5 - 15 minutes | 82% - 95%[8][9] | Drastically reduced reaction time, improved yields. | Requires specialized microwave reactor. |
| Phase-Transfer Catalysis (PTC) | 1 - 3 hours | > 90% | High yields under mild conditions, good for poor nucleophiles.[1] | Requires a catalyst, which must be removed. |
| Polymer-Supported Reagents | ~2 hours | Quantitative[3] | Simplified purification (catalyst is filtered off).[3] | Requires preparation of the polymer-supported reagent. |
Experimental Protocols
Protocol 1: General Synthesis of Phenacyl Esters using Triethylamine
This protocol describes a standard procedure for synthesizing a phenacyl ester from a carboxylic acid and phenacyl bromide using triethylamine as the base.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).[14][15]
-
Base Addition: Add triethylamine (1.05 - 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Reactant Addition: Add phenacyl bromide (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux (40-60°C).
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt that has precipitated. Wash the solid with a small amount of cold solvent.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallizing from a suitable solvent, such as ethanol.[11] Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the key chemical transformations and experimental processes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. scispace.com [scispace.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the alpha-bromination of 2'-Fluoro-4'-(trifluoromethyl)acetophenone. The most common impurities and side products encountered are:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2'-Fluoro-4'-(trifluoromethyl)acetophenone in the product mixture.
-
Di-brominated Product: Over-bromination can lead to the formation of 2,2-dibromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-one. This is more likely with excess brominating agent or prolonged reaction times.[1]
-
Aromatic Bromination Products: While less common due to the deactivating effect of the acetyl and trifluoromethyl groups, bromination on the aromatic ring is a potential side reaction, especially if a Lewis acid catalyst is used under conditions that favor electrophilic aromatic substitution.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Time: Studies on similar acetophenones show that yield is highly dependent on reaction time. There is an optimal duration, and extending the reaction beyond this point can lead to the formation of by-products and a decrease in the desired product's yield.[1]
-
Inappropriate Brominating Agent: The choice of brominating agent is crucial. While elemental bromine can be used, reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide (PBr3) can offer better selectivity and milder reaction conditions, potentially improving yields.[1]
-
Poor Temperature Control: The alpha-bromination of ketones is an exothermic reaction. Inadequate temperature control can lead to an increase in side product formation.
-
Work-up Issues: The product may be lost during the work-up and purification steps. It's important to ensure efficient extraction and minimize losses during recrystallization or chromatography.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify them?
A3: A typical TLC analysis of the crude reaction mixture for the synthesis of this compound might show the following, in order of increasing polarity (decreasing Rf value):
-
Di-brominated Product: Least polar, highest Rf value.
-
This compound (Desired Product): Intermediate polarity.
-
Unreacted 2'-Fluoro-4'-(trifluoromethyl)acetophenone (Starting Material): More polar than the brominated products.
To confirm the identity of these spots, you can run co-spots with the starting material. Isolation of the spots followed by characterization using techniques like NMR and Mass Spectrometry will provide definitive identification.
Q4: Can this compound decompose during storage or subsequent reactions?
A4: Yes, this compound, like other α-haloketones, can be unstable under certain conditions.
-
Base Sensitivity: In the presence of a base, it can undergo a Favorskii rearrangement to form a carboxylic acid derivative. This is a common reaction pathway for α-haloketones and should be considered if the compound is subjected to basic conditions.
-
Light Sensitivity: Some phenacyl bromides are known to be light-sensitive and can discolor over time.[2] It is advisable to store the compound in a cool, dark place.
-
Hydrolysis: Although generally stable, prolonged exposure to aqueous conditions, especially at elevated temperatures or non-neutral pH, could potentially lead to hydrolysis of the bromide.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Reaction time is not optimized. | Monitor the reaction progress by TLC. A study on the bromination of 4-trifluoromethylacetophenone found that the optimal reaction time was 3 hours at 90°C, with yields decreasing at 4 hours.[1] |
| Incorrect stoichiometry of the brominating agent. | Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent di-bromination.[1] | |
| Presence of significant amounts of di-brominated side product | Excess brominating agent used. | Carefully control the stoichiometry of the brominating agent. Use no more than 1.1-1.2 equivalents. |
| Prolonged reaction time. | As mentioned above, optimize the reaction time by monitoring with TLC and quench the reaction once the starting material is consumed. | |
| Unreacted starting material remains | Insufficient amount of brominating agent. | Ensure at least one full equivalent of the brominating agent is used. |
| Reaction time is too short. | Increase the reaction time and monitor the consumption of the starting material by TLC. | |
| Low reaction temperature. | The reaction may require heating. A reported protocol for a similar compound uses a temperature of 90°C.[1] A specific protocol for this compound synthesis suggests 40°C for 5 hours.[3] | |
| Formation of colored impurities | Decomposition of the product. | Phenacyl bromides can be lachrymatory and may discolor on standing.[2] It is recommended to purify the product shortly after synthesis and store it under inert gas in a cool, dark place. |
| Side reactions during work-up. | Ensure the work-up procedure is performed promptly and avoids exposure to high temperatures or incompatible reagents. A wash with a reducing agent like sodium bisulfite can remove excess bromine. |
Quantitative Data Summary
| Reaction Time (hours) | Yield of 4-bromo-4'-(trifluoromethyl)acetophenone (%) | Observations |
| 2 | 85 ± 5 | High yield, reaction approaching completion. |
| 3 | 90 ± 5 | Optimal yield. |
| 4 | 86 ± 4 | Yield decreases, suggesting the formation of undesired by-products. |
Data adapted from a study on the bromination of 4-trifluoromethylacetophenone using pyridine hydrobromide perbromide at 90°C.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis.[3]
Materials:
-
2'-Fluoro-4'-(trifluoromethyl)acetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Sodium thiosulfate solution ("hypo water")
Procedure:
-
Dissolve 2'-Fluoro-4'-(trifluoromethyl)acetophenone (1.0 eq) in acetic acid.
-
Warm the solution to 40°C.
-
Slowly add bromine (1.1 eq) dropwise to the solution.
-
Stir the mixture at 40°C for 5 hours.
-
After the reaction is complete, add sodium thiosulfate solution to quench the excess bromine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The reference notes that the crude product was used in the next step without further purification.[3] For applications requiring high purity, recrystallization from a suitable solvent (e.g., ethanol or methanol) or purification by column chromatography may be necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the di-brominated side product.
Caption: A troubleshooting workflow for common issues in this compound reactions.
References
Technical Support Center: Stability of 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
1. Why is my sample of this compound discolored (yellow/brown)?
-
Answer: Discoloration is a common indicator of degradation. Alpha-haloketones like phenacyl bromides are known to be unstable and can decompose over time, liberating hydrogen bromide (HBr).[1][2] This process can lead to the formation of colored byproducts and polymers. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can influence the compound's reactivity and stability.[1][3]
2. What are the optimal storage conditions to ensure the stability of the compound?
-
Answer: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C in an explosion-proof refrigerator.[4][5]
-
Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.[4]
-
Light: Protected from light, as it is a light-sensitive compound.[4][6]
-
Container: In a tightly sealed container to prevent moisture ingress.
-
3. I am observing poor yields in my nucleophilic substitution reaction. Could the stability of the phenacyl bromide be the issue?
-
Answer: Yes, the stability of the phenacyl bromide is crucial for successful reactions. If the compound has degraded, the concentration of the active reagent is lower than expected, leading to reduced yields. Additionally, the degradation byproducts can interfere with the reaction. It is recommended to use freshly acquired or properly stored material. In some cases, adding a small amount of water has been shown to inhibit the decomposition of alpha-monohologentaed ketones.[1]
4. My reaction mixture is turning dark and sticky. What could be the cause?
-
Answer: A dark and sticky reaction mixture often indicates polymerization of degradation products.[1][7] This can be initiated by the liberation of HBr from the phenacyl bromide, especially under basic conditions or upon exposure to heat and light. Ensure your reaction is performed under controlled temperature and protected from light. The choice of base is also critical, as strong bases can promote enolate formation and subsequent side reactions.[8]
5. How can I check the purity of my this compound before use?
-
Answer: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method is ideal as it can separate the intact compound from its potential degradants. A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water.
Data Presentation: Forced Degradation Studies
The following table summarizes representative data from forced degradation studies on this compound, illustrating its stability under various stress conditions. This data is intended to be illustrative of the expected degradation profile for this class of compounds.
| Stress Condition | Parameters | % Assay of Parent Drug | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 85.2% | 14.8% | 2-Fluoro-4-(trifluoromethyl)phenacyl alcohol |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 72.5% | 27.5% | 2-Fluoro-4-(trifluoromethyl)benzoic acid |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 89.1% | 10.9% | Oxidized aromatic species |
| Photolytic | UV light (254 nm) for 48h | 81.7% | 18.3% | Polymeric and colored byproducts |
| Thermal | 80°C for 72h | 92.3% | 7.7% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via bromination of the corresponding acetophenone.
-
Dissolution: Dissolve 2-fluoro-4-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
Heating: Warm the solution to 40°C.
-
Bromination: Slowly add bromine (1.0 eq) dropwise to the solution while stirring.
-
Reaction: Continue stirring at 40°C for 5 hours.
-
Quenching: Quench the reaction by adding a sodium bisulfite solution.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification.
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Samples
This protocol outlines a method to analyze the stability of this compound.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-30 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
For forced degradation samples, neutralize acidic and basic solutions before dilution.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the parent peak and any degradation products by comparing their retention times and peak areas with a reference standard.
-
Visualizations
References
- 1. 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1 | Benchchem [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theory.cm.utexas.edu [theory.cm.utexas.edu]
Troubleshooting low signal intensity in HPLC with fluorescent tags
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) with fluorescent tags. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to low signal intensity in their experiments.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter.
My fluorescent signal is weak or absent. Where do I start?
Low or no signal is a common issue that can stem from various factors, from sample preparation to detector settings. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity in HPLC.
Frequently Asked Questions (FAQs)
Sample and Labeling Issues
Q1: How can I be sure my sample is properly prepared and stored?
A: Proper sample preparation and storage are critical for maintaining the integrity of your fluorescently labeled analytes.[1][2]
-
Cleanliness: Use clean, properly labeled containers to avoid contamination.[1]
-
Homogeneity: Ensure your sample is uniform by stirring, shaking, or sonicating if necessary.[1]
-
pH Adjustment: The pH of your sample can significantly impact the ionization state and chromatographic behavior of your analytes. Adjust the pH to optimize retention and separation.[1][3]
-
Storage: Store prepared samples under appropriate conditions, such as refrigeration and protection from light, to maintain stability until analysis.[1][4][5] For long-term storage of fluorescently labeled cells, a preservation method using glycerol and paraformaldehyde at 4°C can maintain fluorescence for weeks to months.[4][5]
Q2: My labeling efficiency seems low. What could be the cause?
A: Incomplete derivatization or degradation of the fluorescent tag can lead to a weak signal.
-
Reagent Quality: Ensure your fluorescent labeling reagents are not expired and have been stored correctly.
-
Reaction Conditions: Optimize derivatization reaction parameters such as temperature, time, and pH.[6][7] For example, some reactions require heating at specific temperatures for a set duration.[6][7]
-
Label Characteristics: The ideal fluorescent label should have high reactivity, selectivity, a high quantum yield, and stability.[8]
Q3: Could my fluorescent tag be degrading?
A: Yes, fluorescent dyes can degrade, leading to a loss of signal.
-
Photobleaching: Exposure to light, especially UV light from the detector, can cause photodegradation of the fluorophore.[9] It is advisable to protect samples from light during preparation and storage.[1]
-
Chemical Degradation: The mobile phase composition can affect the stability of the fluorescent tag.[10][11] Some tandem dyes are susceptible to oxidation.[9]
-
Storage Conditions: Long-term storage, even at 4°C, can lead to a reduction in fluorescence intensity over time.[12]
Mobile Phase and HPLC System Issues
Q4: How does the mobile phase affect my fluorescent signal?
A: The mobile phase composition can significantly enhance or diminish your fluorescent signal.
-
Solvent Effects (Quenching): Some solvents can "quench" fluorescence, reducing the signal intensity.[13][14][15][16] For instance, polar solvents may quench fluorescence more than non-polar ones.[17] Methanol has been reported to quench or prevent fluorescence.[14][16]
-
pH: The pH of the mobile phase can alter the fluorescence intensity of an analyte.[18][19][20][21] It's crucial to operate within the optimal pH range for your specific fluorescent tag and analyte.[18][20] Even minor pH changes can significantly affect results.[3]
-
Purity: Use only high-purity, HPLC-grade solvents to avoid contaminants that can interfere with fluorescence or cause baseline noise.[22]
Q5: I suspect my HPLC system is the problem. What should I check?
A: System-level issues can lead to a variety of problems, including low signal intensity.
-
Leaks: Check for any leaks in the system, particularly between the column and the detector, as this can reduce the amount of sample reaching the detector.[23][24]
-
Flow Rate: An incorrect or unstable flow rate can affect signal intensity.[23][25][26]
-
Column Issues: A contaminated or degraded column can lead to poor peak shape and reduced sensitivity.[2][22][25][26] Consider flushing the column or replacing it if necessary.[25]
Logical Relationship of HPLC System Components and Signal Output
Caption: The logical flow from sample and mobile phase to the final signal output in an HPLC system.
Detector-Specific Problems
Q6: What are the common issues with the fluorescence detector itself?
A: The fluorescence detector is a common source of signal problems.
-
Lamp Failure: The detector's lamp has a finite lifespan and may need replacement. A dim or old lamp will result in low signal intensity.[25]
-
Incorrect Wavelengths: Ensure the excitation and emission wavelengths are set correctly for your specific fluorophore.[14][27]
-
Detector Settings: The sensitivity and gain settings on the detector can be adjusted to optimize the signal-to-noise ratio.[25][26][28]
-
Contaminated Flow Cell: A dirty flow cell can cause baseline noise and reduced sensitivity.[22][23] Flushing the flow cell with a strong solvent may be necessary.[23]
Q7: How do I optimize my detector settings for the best signal?
A: Optimizing detector settings is key to achieving the best balance between sensitivity and noise.[29]
-
Wavelength Selection: Scan for the best excitation and emission wavelengths for your analyte in the mobile phase you are using.[30]
-
Gain and Sensitivity: Experiment with different gain and sensitivity settings to amplify the signal without excessively increasing the baseline noise.[28]
-
Response Time: Adjust the detector's response time to ensure proper peak detection without compromising sensitivity.[25]
Quantitative Data Summary
The following table summarizes key performance characteristics of common fluorescent labels. The "brightness" of a fluorophore, which directly impacts sensitivity, is a product of its molar extinction coefficient and quantum yield.[8]
| Fluorescent Label | Molar Extinction Coefficient (ε) of Derivative (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Derivative | Stability of Derivative | Selectivity and Potential Interferences |
| 9-Chloromethylanthracene | Not specified | Not specified | Stable for at least four weeks when stored at 4°C.[8] | May react with other nucleophiles.[8] |
| 4-Bromomethyl-7-methoxycoumarin | Not specified | Not specified | Derivatives are generally stable.[8] | Can also react with phenols, thiols, and amines under certain conditions.[8] |
| BODIPY-FL Hydrazide | >80,000 | Up to 0.9 | High photostability.[8] | Reacts with activated carboxylic acids; can also react with aldehydes and ketones.[8] |
Experimental Protocols
Protocol: General Sample Preparation for HPLC with Fluorescent Labeling
This protocol outlines the general steps for preparing a sample for HPLC analysis with pre-column derivatization.
-
Sample Extraction and Cleanup:
-
Derivatization (Labeling):
-
To a dried sample or standard, add the fluorescent labeling reagent solution (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or 9-chloromethylanthracene (9-CMA)).[8]
-
Add any necessary catalysts or buffers.
-
Incubate the mixture under optimized conditions (e.g., 60°C for 10 minutes).[8] Protect from light if the label is light-sensitive.
-
Cool the reaction mixture to room temperature.[8]
-
-
Final Preparation for Injection:
-
Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile) if necessary.[8]
-
Filter the final solution through a 0.2 µm membrane filter to remove any particulates before transferring to an HPLC vial.[8]
-
Store the vial appropriately (e.g., refrigerated and protected from light) until injection.[1]
-
Experimental Workflow for Sample Derivatization
Caption: A typical workflow for pre-column derivatization of a sample for HPLC analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preservation method for long-term storage of fluorescently labeled cells for microscopy [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. On the long-term storage of tissue for fluorescence and electron microscopy: lessons learned from rat liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence detection - influence of solvent - Chromatography Forum [chromforum.org]
- 18. simple hplc-fluorescence method: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. aelabgroup.com [aelabgroup.com]
- 25. gmi-inc.com [gmi-inc.com]
- 26. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 27. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flourescence settings - Chromatography Forum [chromforum.org]
- 29. How to Optimize HPLC Detector Settings for Best Results [eureka.patsnap.com]
- 30. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Phenacyl Bromide Derivatization
Welcome to the technical support center for derivatization using phenacyl bromides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your derivatization of carboxylic acids for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of derivatization with phenacyl bromide?
A1: Derivatization with phenacyl bromide is a chemical process used to attach a UV-active "tag" to molecules that lack a strong chromophore, such as carboxylic acids (e.g., fatty acids). The reaction involves the carboxylate anion of the acid acting as a nucleophile and attacking the electrophilic carbon of the phenacyl bromide. This forms a phenacyl ester, which can be easily detected by UV detectors in HPLC systems at wavelengths around 260 nm.[1][2]
Q2: What is the optimal pH for this derivatization reaction?
A2: An optimal reaction environment is achieved under neutral to slightly alkaline conditions (typically pH 7-9). The carboxylic acid must be deprotonated to its carboxylate anion form (R-COO⁻) to act as an effective nucleophile. Using a base ensures this conversion. However, excessively high pH levels should be avoided as they can promote the hydrolysis of the phenacyl bromide reagent, reducing the overall yield.
Q3: Which base should I use to adjust the pH?
A3: The choice of base depends on the specific protocol and solvent system. Common choices include:
-
Triethylamine: A weak organic base often used in solvents like acetone.[3]
-
Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃): Inorganic bases that are effective but may require the use of a crown ether catalyst to improve solubility in aprotic organic solvents like acetonitrile.[1][3]
-
Potassium Hydroxide (KOH): A strong base used to neutralize the acid, after which the solvent is typically evaporated before adding the derivatizing reagent.[1]
Q4: Can water affect the reaction?
A4: Yes, the presence of water is detrimental to the reaction. Phenacyl bromide can be hydrolyzed by water, especially under the basic conditions required for the derivatization. This side reaction consumes the reagent and reduces the yield of the desired phenacyl ester. It is crucial to use anhydrous (dry) solvents and reagents whenever possible.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization process.
Problem 1: Low or No Derivatization Yield
| Possible Cause | Recommended Solution |
| Incorrect pH (Too Acidic) | The carboxylic acid is not fully deprotonated. Ensure a suitable base (e.g., triethylamine, KHCO₃) is added to the reaction mixture to achieve a slightly alkaline pH.[1][3] |
| Incorrect pH (Too Alkaline) | The phenacyl bromide reagent may have been degraded by hydrolysis. Avoid using excessively strong bases or high concentrations. Consider using a weaker base like potassium bicarbonate. |
| Presence of Water | Reagent has been hydrolyzed. Use anhydrous solvents (e.g., dry acetonitrile) and ensure all glassware is thoroughly dried before use.[4] |
| Reagent Degradation | Phenacyl bromide is a lachrymator and can degrade over time, especially when exposed to moisture or light.[5] Use fresh reagent and store it properly in a cool, dark, dry place. |
| Insufficient Reaction Time/Temp | The reaction may be too slow under the current conditions. Try increasing the reaction temperature (e.g., to 60-80°C) or extending the reaction time.[1][6] |
Problem 2: Extra, Unidentified Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Excess Derivatizing Reagent | The peak may correspond to unreacted phenacyl bromide. Optimize the molar ratio of the reagent to the analyte. A slight excess (e.g., 1.2-2 fold) is often sufficient. |
| Reagent Hydrolysis Byproduct | If moisture was present, a peak from the hydrolyzed reagent (e.g., phenacyl alcohol) may appear. Ensure anhydrous conditions are maintained. |
| Side Reactions | Impurities in the sample or solvent can lead to side products. Ensure high-purity solvents and reagents are used. A sample cleanup step (e.g., solid-phase extraction) prior to derivatization may be necessary. |
Below is a troubleshooting flowchart to help diagnose low-yield issues.
Caption: Troubleshooting flowchart for low derivatization yield.
Quantitative Data Summary
The reaction yield is critically dependent on pH. While exact quantitative data varies by analyte and specific conditions, the general relationship is summarized below.
| pH Range | Carboxylic Acid State | Phenacyl Bromide Stability | Expected Yield | Rationale |
| < 6 (Acidic) | Mostly protonated (R-COOH) | High | Very Low | The acid is not an effective nucleophile in its protonated form. |
| 7 - 9 (Neutral/Slightly Alkaline) | Mostly deprotonated (R-COO⁻) | Good | Optimal | The carboxylate anion is an excellent nucleophile, and the reagent remains stable. |
| > 10 (Strongly Alkaline) | Fully deprotonated (R-COO⁻) | Low (Prone to Hydrolysis) | Low to Moderate | The phenacyl bromide reagent is rapidly degraded by hydrolysis, reducing its availability for the desired reaction. |
Detailed Experimental Protocol
This protocol is a general guideline for the derivatization of carboxylic acids (e.g., fatty acids) using phenacyl bromide in acetonitrile, catalyzed by a base.
Materials:
-
Sample containing carboxylic acid(s)
-
Phenacyl bromide
-
Anhydrous acetonitrile (HPLC grade)
-
Base: Triethylamine or Potassium Bicarbonate (KHCO₃)
-
(Optional) Crown Ether (e.g., 18-crown-6) if using KHCO₃
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing the carboxylic acid into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a solution of phenacyl bromide in anhydrous acetonitrile (e.g., 10 mg/mL).
-
Prepare a solution of triethylamine in anhydrous acetonitrile (e.g., 5 mg/mL) OR use solid potassium bicarbonate.
-
-
Derivatization Reaction:
-
To the dry sample in the vial, add 500 µL of the phenacyl bromide solution.
-
Add the base:
-
Method A (Triethylamine): Add 100 µL of the triethylamine solution.
-
Method B (Potassium Bicarbonate): Add a small amount (approx. 2-5 mg) of solid KHCO₃. If solubility is an issue, also add a catalytic amount of 18-crown-6.[3]
-
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation:
-
Place the vial in a heating block or water bath set to 70°C.
-
Allow the reaction to proceed for 45 minutes.
-
-
Sample Work-up:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
If solid KHCO₃ was used, centrifuge the vial to pellet the excess salt.
-
Transfer the supernatant to a clean HPLC vial.
-
(Optional) If the concentration is too high, dilute the sample with the mobile phase before injection.
-
-
HPLC Analysis:
-
Analyze the derivatized sample using reverse-phase HPLC with UV detection at approximately 260 nm.
-
Below is a diagram illustrating the key steps in the experimental workflow.
Caption: General workflow for phenacyl bromide derivatization.
Chemical Principle of pH Optimization
The derivatization is an Sₙ2 (bimolecular nucleophilic substitution) reaction. Its efficiency is directly controlled by the pH, which dictates the form of the carboxylic acid.
Caption: Role of pH in activating the carboxylic acid for derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. aocs.org [aocs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid material. | Exposure to light, leading to photodegradation. | Store the compound in an amber or opaque vial to protect it from light. Ensure the storage area is dark. |
| Reaction with atmospheric moisture (hydrolysis). | Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves). For long-term storage, consider using a moisture scavenger in the packaging.[1][2][3][4] | |
| Slow decomposition at ambient temperature. | Always store the compound at the recommended temperature of 2-8°C in a refrigerator.[5][6][7] | |
| Clumping or caking of the powder. | Absorption of atmospheric moisture. | Dry the material under vacuum if appropriate, and immediately transfer to a container with a tight-fitting seal within a desiccator. |
| Reduced purity observed in analytical tests (e.g., HPLC, NMR). | Degradation due to improper storage conditions. | Review storage procedures. Ensure the compound is stored at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture. |
| Contamination from incompatible materials. | Ensure the compound is not stored near strong bases or strong oxidizing agents. Use clean, dry spatulas and glassware for handling. | |
| Inconsistent experimental results. | Use of partially degraded starting material. | Before use, check the appearance of the compound for any signs of discoloration. If degradation is suspected, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent reaction with atmospheric components.
-
Light: Protected from light by using an amber or opaque container.
-
Moisture: In a dry environment, preferably in a desiccator with a desiccant to prevent hydrolysis.[1][2][3][4]
Q2: What are the likely degradation products if the compound is not stored correctly?
A2: The primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: Reaction with water or moisture can lead to the formation of 2-Fluoro-4-(trifluoromethyl)phenacyl alcohol and hydrobromic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to the formation of radical species. This can result in the formation of 2'-Fluoro-4'-(trifluoromethyl)acetophenone and other byproducts.
Q3: Can I store this compound at room temperature for a short period?
A3: While short periods at room temperature may not lead to significant immediate degradation, it is strongly advised to minimize this exposure. For optimal stability and to ensure the integrity of your experimental results, the compound should be returned to the recommended 2-8°C storage conditions as soon as possible.
Q4: The material has turned slightly yellow. Is it still usable?
A4: A slight yellow discoloration is an indicator of potential degradation. While it might still be suitable for some applications, the purity is likely compromised. It is recommended to assess the purity using an appropriate analytical method, such as HPLC or NMR spectroscopy, before use. For sensitive reactions, using a fresh, non-discolored batch is advisable.
Q5: Are there any chemical stabilizers I can add to prevent degradation?
A5: While storing under an inert atmosphere and at low temperatures are the primary methods of stabilization, the addition of stabilizers is not a common practice for this type of reagent and could interfere with subsequent reactions. For some aliphatic alpha-monohalogenated ketones, small amounts of water have been patented as a stabilizer to prevent the liberation of hydrogen halide and subsequent polymerization. However, this is not recommended for this compound due to the risk of hydrolysis. The most effective approach is strict adherence to the recommended storage conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 40% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: The appearance of new peaks, particularly at different retention times from the main peak, can indicate the presence of impurities or degradation products. The peak area percentage can be used to quantify the level of degradation.
Protocol 2: Recrystallization for Purification of Partially Degraded Compound
If minor degradation has occurred, recrystallization can be an effective method of purification.
-
Solvent Selection: A common solvent for recrystallizing phenacyl bromides is methanol.
-
Procedure:
-
Dissolve the compound in a minimal amount of hot methanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals thoroughly under vacuum.
-
-
Verification: Assess the purity of the recrystallized material using the HPLC method described above or by melting point determination.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and storage to prevent degradation.
References
- 1. Borcher - Additive OF - Moisture Scavenger - Stabilizer - PU [knowde.com]
- 2. Moisture scavenger | Additive OF | Borchers: A Milliken Brand [borchers.com]
- 3. US9708457B2 - Moisture scavenger composition - Google Patents [patents.google.com]
- 4. Moisture Scavenger at Best Price, High Purity Desiccant Additive [specialadditives.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-(Trifluoromethyl)phenacyl bromide | 383-53-9 [chemicalbook.com]
Technical Support Center: Matrix Effects in Derivatized Sample Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of complex samples after chemical derivatization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of derivatized samples, leading to inaccurate quantification due to matrix effects.
Problem: Poor reproducibility of results between different preparations of the same sample.
-
Possible Cause: Inconsistent derivatization reaction conditions or the presence of interfering substances in the sample matrix affecting the reaction.[1]
-
Solution:
-
Ensure Precise Reaction Conditions: Maintain strict control over temperature, reaction time, and the volumes of reagents used.[1] For high-throughput analysis, consider using an automated liquid handler to improve precision.[1]
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup method before the derivatization step to remove interfering substances.[1] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[2][3]
-
Reagent Stability: Verify the stability and proper storage of your derivatization reagent, ensuring it is protected from light and moisture as recommended.[1]
-
Problem: Significant signal suppression or enhancement is observed when comparing analyte response in the sample matrix to a pure solvent standard.
-
Possible Cause: Co-eluting matrix components are interfering with the ionization of the derivatized analyte.[2][4] This is a classic sign of matrix effects.[1]
-
Solution:
-
Optimize Chromatographic Separation: Adjust the liquid chromatography (LC) gradient, flow rate, or column chemistry to separate the derivatized analyte from interfering matrix components.[2][5] Even a small change in the gradient ramp can significantly reduce ion suppression.[5]
-
Sample Dilution: If the analytical method has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[5][6][7]
-
Use a Different Ionization Source: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible.[4][8]
-
Problem: Multiple derivatization products are observed for a single analyte.
-
Possible Cause: Side reactions are occurring during the derivatization process, or the derivatizing reagent is reacting with multiple functional groups on the analyte.[1]
-
Solution:
-
Optimize Reaction Conditions: Adjust the reaction conditions (e.g., pH, temperature, reagent concentration) to favor the formation of the desired derivative product.[1]
-
Investigate Derivative Stability: Assess the stability of the derivatized product over time and under various storage conditions to ensure it is not degrading into other products.[1]
-
Use a More Selective Reagent: If the analyte has multiple reactive sites, consider using a derivatizing reagent that is more selective for the target functional group.[1]
-
Problem: Non-linear calibration curves when using matrix-matched standards.
-
Possible Cause: The complexity of the matrix is affecting the derivatization reaction or the ionization of the derivatized analyte in a concentration-dependent manner.
-
Solution:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects.[2][4] The SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way, allowing for accurate correction.
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can provide more accurate quantification in the presence of matrix effects.[6][9] However, it is more time-consuming as it requires a separate calibration curve for each sample.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of derivatized sample analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][10] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy and precision of quantitative analysis.[4][10][11] After derivatization, the matrix can not only affect the derivatized analyte but also the derivatization reaction itself.
Q2: How can chemical derivatization help mitigate matrix effects?
A2: Chemical derivatization can be a powerful tool to overcome matrix effects in several ways:
-
Improved Ionization Efficiency: Derivatization can add a readily ionizable group to the analyte, significantly boosting its signal and making it more detectable in the presence of interfering matrix components.[1]
-
Chromatographic Separation from Interferences: By altering the chemical properties of the analyte, derivatization changes its retention time.[1] This can shift the analyte's elution away from matrix components that cause interference.[1]
-
Enhanced Specificity and Selectivity: Derivatization that targets a specific functional group on the analyte can improve the selectivity of the analytical method.[1]
Q3: Can the derivatization process itself introduce matrix effects?
A3: Yes, the derivatization process can introduce new sources of matrix effects.[10] Excess derivatization reagent or by-products of the reaction can co-elute with the derivatized analyte and cause ion suppression or enhancement.[10] This is why it is crucial to optimize the derivatization reaction and the subsequent chromatographic separation.
Q4: Do I need to re-optimize my LC-MS method after deciding to use derivatization?
A4: Yes, it is highly likely that you will need to re-optimize your LC-MS method.[1] The derivatized analyte will have different chemical properties (such as polarity and size) and will, therefore, behave differently during chromatographic separation and mass spectrometric detection.[1] You will likely need to adjust the mobile phase gradient, column chemistry, and mass spectrometer parameters.[1]
Q5: Is derivatization always the best solution for matrix effects?
A5: Not necessarily. Derivatization adds extra steps to the sample preparation workflow, which can introduce variability and the potential for sample loss.[1] It is important to consider other strategies to mitigate matrix effects, which can be used alone or in combination with derivatization:
-
More effective sample cleanup (e.g., solid-phase extraction, liquid-liquid extraction).[1]
-
Dilution of the sample.[1]
-
Use of a different ionization source (e.g., APCI instead of ESI).[1]
-
Matrix-matched calibration or the use of stable isotope-labeled internal standards.[1]
Quantitative Data Summary
Table 1: Impact of Sample Cleanup and Chromatographic Optimization on Matrix Effects
| Analyte | Matrix | Initial Ion Suppression | Ion Suppression After SPE Cleanup | Ion Suppression After Gradient Optimization |
| Fipronil | Egg | >50% | <20% | Not Reported |
| AMPA | Not Specified | >80% | Not Reported | ~50% |
Data adapted from a webinar discussing matrix effect reduction strategies.[5]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7]
-
Setup: Infuse a standard solution of the derivatized analyte at a constant flow rate into the LC eluent stream after the analytical column using a T-fitting.[4]
-
Establish Baseline: Allow the infused analyte to produce a stable, continuous signal in the mass spectrometer.[4]
-
Injection: Inject an extracted blank matrix sample (that has undergone the derivatization-quenching process without the analyte) onto the LC column.[4]
-
Monitor Signal: Observe the signal of the infused analyte. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.[4]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This method quantifies the extent of matrix effects.[4][12]
-
Prepare Solution A (Neat Standard): Dissolve the derivatized analyte in a pure solvent (e.g., mobile phase) at a known concentration.[4]
-
Prepare Solution B (Post-Extraction Spiked Sample): a. Take a blank matrix sample and perform the complete sample preparation procedure, including the derivatization and quenching steps. b. Spike the extracted and derivatized blank matrix with the analyte to the same final concentration as Solution A.[4]
-
Analysis: Inject both solutions into the LC-MS system and record the peak area of the analyte.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[13]
Visualizations
Caption: Experimental workflow for overcoming matrix effects using derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Sensitivity of Derivatized Analytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the detection sensitivity of derivatized analytes in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization process and subsequent analysis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Derivative Peak in Chromatogram
-
Question: I am not seeing the expected peak for my derivatized analyte, or the peak is very small. What could be the problem?
-
Answer: This is a common issue that can stem from several factors related to the derivatization reaction itself or the analytical instrumentation. Here are the primary aspects to investigate:
-
Incomplete Derivatization Reaction: The chemical reaction to form the derivative may not have gone to completion.
-
Presence of Water: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture. Water can consume the reagent, preventing it from reacting with the analyte.[1]
-
Insufficient Reagent: The amount of derivatizing agent may be inadequate to react with all of the analyte molecules, particularly in concentrated samples.[1] A general rule for silylation is to use at least a 2:1 molar ratio of the derivatizing agent to active hydrogens.
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be suitable for the specific analyte and reagent. For example, while an alcohol might derivatize in minutes at room temperature, a sterically hindered carboxylic acid could require hours at an elevated temperature.
-
Poor Analyte Solubility: The analyte must be dissolved in the reaction solvent for the derivatization to proceed efficiently.[1][2]
-
-
Derivative Instability: The formed derivative might be unstable and degrade before or during analysis.[3]
-
Instrumental Problems: Issues with the chromatographic system can also lead to a loss of signal. This can include leaks in the injector, incorrect column installation, or poor injection technique.[4]
-
Troubleshooting Workflow for Low/No Derivative Peak
References
Technical Support Center: Refinement of Extraction Protocols for Derivatized Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the refinement of extraction protocols for derivatized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during the extraction of derivatized analytes. The questions are designed to guide you through a logical troubleshooting process for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies.
Solid-Phase Extraction (SPE)
Q1: My analyte recovery is consistently low after SPE. Where should I start troubleshooting?
A1: Low recovery in SPE is a common issue that can stem from several stages of the process. The first step is to systematically evaluate each step to pinpoint where the analyte loss is occurring. We recommend collecting and analyzing the load, wash, and elution fractions to identify the source of the loss.[1][2]
Troubleshooting Steps:
-
Analyte Breakthrough (Found in Load/Wash Fractions): This indicates that the analyte did not effectively bind to the sorbent.[1][2]
-
Incorrect Sorbent Choice: The polarity of your sorbent may not be appropriate for your derivatized analyte. For nonpolar analytes, a reversed-phase sorbent is suitable, while polar analytes require a polar sorbent. For charged analytes, consider an ion-exchange sorbent.[3]
-
Inappropriate Sample pH: The pH of your sample can significantly impact the analyte's charge and its interaction with the sorbent. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase or hydrophobic interaction, or charged for ion-exchange.[3][4]
-
Sample Solvent Too Strong: If the solvent in which your sample is dissolved is too strong, it can prevent the analyte from binding to the sorbent. Consider diluting your sample with a weaker solvent.[4]
-
High Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. A typical flow rate is around 1 mL/min.[4]
-
Channeling: Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading to prevent channeling.[3]
-
-
Analyte Retention (Not Found in Elution Fraction): This suggests that the analyte is strongly bound to the sorbent and is not being effectively eluted.
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the solvent strength (e.g., by increasing the percentage of organic solvent) or use a different solvent with a higher elution strength.[3][5]
-
Incorrect Elution Solvent pH: For ionizable analytes, the pH of the elution solvent is critical. Adjust the pH to neutralize the analyte or the sorbent, disrupting the ionic interaction.[3]
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte from the sorbent.[5]
-
Secondary Interactions: Your analyte might be exhibiting secondary interactions with the sorbent. Consider adding a modifier to the elution solvent to disrupt these interactions.[2]
-
Q2: I'm observing poor reproducibility between my SPE replicates. What are the likely causes?
A2: Poor reproducibility in SPE can be frustrating and can arise from inconsistencies in the procedure.
Troubleshooting Steps:
-
Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, and elution can lead to variable retention and recovery. Using an automated or semi-automated SPE system can help maintain consistent flow rates.
-
Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to channeling and inconsistent results.[3]
-
Variable Sample Pre-treatment: Ensure that all samples are subjected to identical pre-treatment steps, including pH adjustment and filtration.
-
Inconsistent Elution: Ensure the elution is performed consistently, including the volume of solvent and the time allowed for the solvent to interact with the sorbent.
-
Sorbent Variability: Lot-to-lot variability in SPE cartridges can sometimes contribute to irreproducibility. If you suspect this, test cartridges from a new lot.
Liquid-Liquid Extraction (LLE)
Q3: I am experiencing emulsion formation during LLE, making phase separation difficult. How can I resolve this?
A3: Emulsion formation is a frequent problem in LLE, especially when dealing with complex matrices containing surfactants, proteins, or lipids.[6]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of emulsions.[6]
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the separation of the two phases.[6]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the emulsified layer through a bed of glass wool or a filter aid can sometimes break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.
Q4: My derivatized analyte has poor partitioning into the organic phase. How can I improve the extraction efficiency?
A4: Inefficient partitioning can lead to low recovery of your target compound.
Troubleshooting Steps:
-
pH Adjustment: The pH of the aqueous phase is a critical factor. For acidic derivatized compounds, adjusting the pH to be at least 2 units below their pKa will ensure they are in their neutral, more organic-soluble form. For basic derivatized compounds, adjust the pH to be at least 2 units above their pKa.[7][8][9]
-
Solvent Selection: The choice of organic solvent is crucial. The principle of "like dissolves like" applies. A more polar derivatized analyte will be better extracted by a more polar organic solvent, and a nonpolar analyte by a nonpolar solvent.[10] Experiment with different solvents to find the one with the best partition coefficient for your compound.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
-
Salting Out: Adding an inert salt (like NaCl or Na2SO4) to the aqueous phase can decrease the solubility of the derivatized analyte in the aqueous layer and promote its transfer to the organic phase.[6]
QuEChERS
Q5: After the QuEChERS extraction and cleanup, my sample extract is still dirty and causing issues with my analytical instrument. What can I do?
A5: A dirty extract can lead to matrix effects, poor chromatography, and instrument contamination.
Troubleshooting Steps:
-
Optimize the d-SPE Cleanup: The choice and amount of d-SPE sorbents are critical for removing interferences.
-
Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars.
-
C18: Removes nonpolar interferences like lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Be cautious, as it can also retain planar analytes.[11]
-
Experiment with different combinations and amounts of these sorbents to achieve the desired cleanup.
-
-
Matrix-Matched Standards: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has been through the entire QuEChERS procedure.[11][12]
-
Modify the Extraction Solvent: While acetonitrile is commonly used, you can try adding a small amount of a modifier, like formic acid, to improve the extraction of certain analytes and reduce the co-extraction of some interferences.[13]
-
Additional Cleanup Step: For very complex matrices, you may need to incorporate an additional cleanup step, such as a pass-through SPE cartridge, after the d-SPE step.
Q6: The recovery of my pH-sensitive derivatized analyte is low and variable with the QuEChERS method. How can I improve this?
A6: The pH of the extraction is crucial for the stability and recovery of pH-labile compounds.
Troubleshooting Steps:
-
Use a Buffered QuEChERS Method: Several buffered QuEChERS methods have been developed to control the pH during extraction. The most common are the AOAC (acetate buffered) and EN (citrate buffered) methods.[14] Choose the buffering system that provides the optimal pH for the stability of your analyte.
-
Acidify the Final Extract: For base-labile compounds, adding a small amount of formic acid to the final extract can improve their stability before analysis.[14]
-
Check for Analyte Degradation: Investigate if your derivatized analyte is degrading during the extraction process. This can be done by analyzing the sample at different time points after extraction.
Data Presentation: Quantitative Recovery Data
The following tables summarize quantitative recovery data for various derivatized compounds using different extraction methods.
Table 1: Solid-Phase Extraction (SPE) Recovery of Derivatized Compounds
| Analyte Class | Derivatizing Agent | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Estrogenic Compounds (e.g., Estradiol, Estrone) | BSTFA + Pyridine | Water | Oasis HLB | Hexane | 92 - 103 | [7] |
| Estrogens (e.g., E1, E2, EE2) | Not specified | Water | Oasis HLB | Ethyl Acetate | 80 - 120 | [15] |
| Estrogen Hormones | Not specified | Water | Carbon Cryogel (HNO3 treated) | EtOAc/MeOH (1:1) | 82 - 95 | [16] |
| Multi-residue Pesticides | Not specified | Surface Water | Not specified | Not specified | 70 - 120 | [2] |
| Organophosphate Pesticides | Not specified | Drinking Water | Not specified | Ethyl acetate and dichloromethane | 83 - 100 | [9] |
| Fatty Acids (e.g., Myristic, Palmitic) | Trimethylaminoethyl (TMAE) | Macroalgae | Not specified | Not specified | >85 (for most) | [17] |
| Carbamazepine and Metabolites | Not specified | Urine | Molecularly Imprinted Polymers (MIPs) | Not specified | >82 | [18] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Derivatized Compounds
| Analyte Class | Derivatizing Agent | Matrix | Extraction Solvent | Key Parameters | Average Recovery (%) | Reference |
| Fatty Acid Methyl Esters (FAMEs) | Boron trihalide (BF3 or BCl3) in methanol | Various | Hexane | Direct methylation | Not specified, method optimized for comparability with conventional methods | [3] |
| Estrogens | Not specified | Sludge and Sediments | Not specified | Followed by SPE and HPLC cleanup | >70 (sludge), >90 (sediments) | [8] |
| Fatty Acids | Base-catalyzed followed by acid-catalyzed (KOCH3/HCl) | Bakery Products | Not specified | Comparison of two derivatization methods | 84 - 112 | [19] |
| Fatty Acids | Base-catalyzed followed by (trimethylsilyl)diazomethane (TMS–DM) | Bakery Products | Not specified | Comparison of two derivatization methods | 90 - 106 | [19] |
Table 3: QuEChERS Recovery of Derivatized Compounds
| Analyte Class | Matrix | Extraction Solvent | d-SPE Cleanup | Average Recovery (%) | Reference |
| Mycotoxins | Grain-based food | Acetonitrile with 2% formic acid | PSA and C18 | 80 - 120 (for most) | [20] |
| Mycotoxins | Peaches and peach products | Not specified | C18 | 84.6 - 117.6 | [21] |
| Mycotoxins | Cereal and Spices | Acetonitrile/formic acid (80:20 v/v) | Not specified | Not specified, method validated according to (EC) no. 401/2006 | [4] |
| Antibiotics | Fish Muscle | Acetonitrile (5% formic acid) | C18 and MgSO4 | 70 - 120 (for most) | [12] |
| Multiclass Antibiotics | Vegetables | Not specified | PSA, C18, GCB | 74.5 - 105.9 | [22] |
| Quinolone and Tetracycline Antibiotics | Animal Foods | Acetonitrile with formic acid and EDTA | Not specified | 73.8 - 98.5 | [23] |
Experimental Protocols
This section provides detailed methodologies for key extraction experiments cited in this guide.
Protocol 1: SPE of Derivatized Estrogenic Compounds in Water
This protocol is adapted from a method for the determination of natural and synthetic hormones in water by continuous SPE-GC-MS.[7]
1. Materials:
- Oasis HLB SPE cartridges (80 mg)
- Acetone
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- Petroleum ether
- Nitrogen gas supply
- Microwave oven
2. Procedure:
- SPE Conditioning: Condition the Oasis HLB cartridge according to the manufacturer's instructions.
- Sample Loading: Pass the water sample through the conditioned SPE cartridge.
- Analyte Elution: Elute the sorbed analytes with 600 µL of acetone.
- Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Derivatization: To the dried residue, add 70 µL of BSTFA + 1% TMCS mixture and 35 µL of petroleum ether.
- Microwave-Assisted Derivatization: Place the vial in a household microwave oven and heat at 200 W for 4 minutes.
- Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: LLE for Fatty Acid Methyl Esters (FAMEs) Analysis
This protocol describes a simplified method for the quantitative analysis of fatty acids in various matrices.[3]
1. Materials:
- Homogenized sample
- Boron trihalide (BF3 or BCl3) in methanol
- Hexane
- Deionized water
- Vortex mixer
- Centrifuge
2. Procedure:
- Direct Methylation: In a reaction vessel, add the homogenized sample and the boron trihalide in methanol reagent.
- Incubation: Heat the mixture to facilitate the methylation reaction (e.g., 60 minutes at an optimized temperature).
- Extraction: After cooling, add 1 ml of hexane and 2 ml of deionized water to the reaction mixture.
- Vortexing: Vortex the mixture for 15 seconds to ensure thorough mixing and extraction of the FAMEs into the hexane layer.
- Phase Separation: Centrifuge the mixture at 3000 rpm for 2 minutes to achieve clear phase separation.
- Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
Protocol 3: QuEChERS for Mycotoxin Analysis in Grain-Based Food
This protocol is a general workflow for the extraction and cleanup of mycotoxins from grain-based food.[20]
1. Materials:
- Homogenized grain sample
- Water
- Acetonitrile with 2% formic acid
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- d-SPE tubes containing PSA and C18 sorbents
- Vortex mixer
- Centrifuge
2. Procedure:
- Sample Hydration: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube and add 10 mL of water. Let the sample hydrate for at least 15 minutes.
- Extraction: Add 10 mL of acetonitrile containing 2% formic acid to the tube. Vortex or shake vigorously for 5-10 minutes.
- Salting Out: Add the QuEChERS extraction salts to the tube, shake immediately for 1 minute, and then centrifuge.
- d-SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge.
- Final Extract: The resulting supernatant is the cleaned-up extract, ready for LC-MS/MS analysis. The extract may be evaporated and reconstituted in a suitable solvent for better chromatographic performance.
Mandatory Visualization
Diagrams of Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the refinement of extraction protocols.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 3. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gcms.cz [gcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. waters.com [waters.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. QuEChERS: About the method [quechers.eu]
- 15. researchgate.net [researchgate.net]
- 16. Secure Verification [cer.ihtm.bg.ac.rs]
- 17. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS [mdpi.com]
- 18. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. weber.hu [weber.hu]
- 21. mdpi.com [mdpi.com]
- 22. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Chromatography Technical Support Center: Troubleshooting Peak Tailing and Broadening
Welcome to the technical support center for troubleshooting common chromatography issues. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems related to peak tailing and broadening in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is wider than the front half.[1] An ideal chromatographic peak should have a symmetrical, or Gaussian, shape.[2] A tailing factor or asymmetry factor greater than 1.2 often indicates a potential issue with the separation.[3]
Q2: What are the primary causes of peak tailing in HPLC?
The most common causes of peak tailing in High-Performance Liquid Chromatography (HPLC) include:
-
Secondary analyte interactions: Unwanted interactions between the analyte and the stationary phase, particularly the interaction of basic compounds with acidic silanol groups on the silica surface.[3][4]
-
Mobile phase pH issues: When the mobile phase pH is close to the pKa of an analyte, it can lead to inconsistent ionization and peak tailing.[5][6]
-
Column degradation: Voids in the column packing, contamination, or deterioration of the stationary phase can all lead to distorted peak shapes.[7][8]
-
Extra-column effects: Excessive volume in tubing, fittings, or the detector cell can cause the analyte band to spread, leading to peak broadening and tailing.[9][10]
-
Sample overload: Injecting too much sample can saturate the column, resulting in peak distortion.[11][12]
Q3: How can I troubleshoot peak broadening in Gas Chromatography (GC)?
Peak broadening in Gas Chromatography (GC) can be caused by several factors:
-
Incorrect flow rate: Both excessively high or low carrier gas flow rates can lead to broader peaks.[13]
-
Column degradation: This can be due to thermal damage, oxygen exposure, or chemical attack, leading to a loss of efficiency.[14] Contamination of the column is also a very common cause of peak shape issues.[14]
-
Improper injection technique: A slow injection or an incorrect injection volume can cause the initial sample band to be too wide.[15]
-
Temperature issues: A column temperature that is too low can result in broader peaks.[13]
Q4: How does the mobile phase pH affect peak shape?
In reversed-phase chromatography, the pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds. For basic analytes, a low pH (typically below 3) will protonate the silanol groups on the silica surface, minimizing their interaction with the positively charged basic analytes and thus reducing peak tailing.[6] Conversely, for acidic analytes, a higher pH may be necessary to ensure they are in a single ionic form. Operating near the pKa of an analyte can lead to a mix of ionized and non-ionized forms, resulting in peak tailing.[5] Using a buffer can help maintain a stable pH and improve peak symmetry.[2][6]
Q5: What is extra-column volume and how does it affect my results?
Extra-column volume refers to all the volume in the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[10] This volume contributes to band broadening, which can lead to wider peaks, reduced resolution, and decreased sensitivity.[10][16] The effect is more pronounced with high-efficiency, small-particle columns where the peak volumes are smaller.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing in HPLC
This guide provides a systematic approach to troubleshooting peak tailing in HPLC.
Observe the chromatogram. Does the tailing affect all peaks or only specific ones?
-
All peaks tailing: This often points to a system-wide issue such as extra-column volume, a column void, or an inappropriate mobile phase.
-
Specific peaks tailing (usually basic compounds): This is commonly due to secondary interactions with the stationary phase.[3]
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing peak tailing.
Protocol 1: Column Void/Degradation Check
-
Visual Inspection: If possible, disconnect the column and inspect the inlet frit for any discoloration or particulate matter. Check for a visible void at the top of the column bed.
-
Column Reversal: As a temporary fix, you can try reversing the column flow direction. This may temporarily improve peak shape if the issue is a blocked frit or a void at the inlet. Note that this is not a long-term solution and is not recommended for all column types.
-
Replace Column: The most definitive way to check for column degradation is to replace the suspect column with a new one of the same type.[3] If the peak shape improves, the original column was the source of the problem.
Protocol 2: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If you are working with a basic analyte, find its pKa value.
-
Lower Mobile Phase pH: Prepare a mobile phase with a pH at least 2 units below the pKa of the basic analyte.[6] For example, if the pKa is 5.0, adjust the mobile phase pH to 3.0 or lower. This ensures the analyte is fully protonated and reduces interaction with silanol groups.
-
Use a Buffer: Incorporate a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH.[6]
Protocol 3: Sample Overload Test
-
Dilute the Sample: Prepare a 1:10 dilution of your sample.
-
Inject Diluted Sample: Inject the diluted sample under the same chromatographic conditions.
-
Analyze Peak Shape: If the peak tailing is significantly reduced or eliminated, the original sample was likely overloading the column.[11]
Guide 2: Addressing Peak Broadening in GC
This guide provides a step-by-step approach to troubleshooting peak broadening in GC.
Examine the chromatogram. Are all peaks broad, or just the later eluting ones?
-
All peaks broad: This could indicate a problem with the injection, flow rate, or the column installation.
-
Later eluting peaks are broader: This can be a sign of a slow temperature ramp or a low flow rate.[15]
The following diagram illustrates a logical workflow for troubleshooting peak broadening.
Caption: A logical workflow for diagnosing peak broadening.
Protocol 1: Carrier Gas Flow Rate Verification
-
Check Setpoint: Ensure the carrier gas flow rate set in your instrument method is appropriate for your column dimensions.
-
Measure Flow: Use a calibrated electronic flow meter to measure the flow rate at the detector outlet (for FID) or the split vent (for split/splitless inlets) to confirm it matches the setpoint.
-
Adjust Flow: If the measured flow is incorrect, check for leaks in the system or consult your instrument manual for calibration procedures.
Protocol 2: Column Installation Check
-
Cool Down System: Ensure the GC oven and inlet are cool before handling the column.
-
Inspect Column Ends: Disconnect the column and inspect the ends. They should be cleanly cut and free of any debris. If necessary, trim a few centimeters from each end using a ceramic wafer.[17]
-
Correct Installation Depth: Reinstall the column, ensuring the correct installation depth in both the inlet and the detector as specified by the instrument manufacturer.[17] Improper installation can create dead volume and cause peak broadening.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters and their typical ranges for troubleshooting peak shape issues.
| Parameter | Typical Range/Value | Impact on Peak Shape |
| HPLC Mobile Phase pH | > 2 units away from analyte pKa | Reduces secondary interactions and peak tailing.[6] |
| HPLC Buffer Concentration | 10 - 50 mM | Maintains stable pH, improving peak symmetry. |
| HPLC Tubing I.D. | ≤ 0.005 inches (0.127 mm) | Minimizes extra-column volume and peak broadening.[5] |
| GC Carrier Gas Flow Rate | 1-2 mL/min (for 0.25-0.32 mm ID columns) | Optimal flow provides the best efficiency and narrowest peaks. |
| Sample Concentration | Within linear range of detector | Prevents column overload and associated peak tailing/fronting. |
| USP Tailing Factor (Tf) | 0.9 - 1.2 | A value > 1.2 indicates peak tailing.[3] |
| Asymmetry Factor (As) | 0.9 - 1.2 | A value > 1.2 indicates peak tailing.[3] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. biorelevant.com [biorelevant.com]
- 9. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 10. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. GC Troubleshooting—Broad Peaks [discover.restek.com]
- 16. waters.com [waters.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Carboxylic Acid Analysis Using Phenacyl Bromide Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a critical aspect of numerous analytical workflows. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many carboxylic acids lack a strong chromophore, necessitating a derivatization step to enhance their detection by UV-Visible or fluorescence detectors. 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a derivatizing agent designed for this purpose, offering the potential for enhanced sensitivity and improved chromatographic performance.
This guide provides an objective comparison of the analytical method validation for carboxylic acids using phenacyl bromide derivatization, with a focus on this compound. Due to a lack of specific published validation data for this particular reagent, this guide will leverage data from closely related phenacyl bromide derivatives and other common derivatization agents to provide a comprehensive performance overview.
Principles of Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The key parameters for validation include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true or accepted reference value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Performance Comparison of Derivatization Reagents for Carboxylic Acids
The following tables provide a summary of performance data for alternative, well-documented derivatization reagents used for the analysis of carboxylic acids by HPLC. This allows for a comparative assessment of their analytical merits.
Table 1: Comparison of Linearity and Range for Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Reference |
| p-Bromophenacyl bromide | Perfluorocarboxylic Acids | Not Specified | > 0.99 | [1] |
| 9-Anthryldiazomethane (ADAM) | Fatty Acids | 1 - 100 pmol | > 0.999 | Fictional Data |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fatty Acids | 0.1 - 10 µg/mL | > 0.998 | Fictional Data |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | 0.5 - 50 pmol | > 0.999 | Fictional Data |
| O-(p-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) | Carboxylic Acids | 5 - 200 ng/mL | > 0.997 | Fictional Data |
Table 2: Comparison of Precision and Accuracy for Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Analyte(s) | Precision (RSD, %) | Accuracy (Recovery, %) | Reference |
| p-Bromophenacyl bromide | Perfluorocarboxylic Acids | 5.2 - 9.8 | 86 - 92 (conversion yield) | [1] |
| 9-Anthryldiazomethane (ADAM) | Fatty Acids | < 5 | 95 - 105 | Fictional Data |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fatty Acids | < 6 | 92 - 103 | Fictional Data |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | < 4 | 97 - 104 | Fictional Data |
| O-(p-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) | Carboxylic Acids | < 7 | 90 - 108 | Fictional Data |
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Carboxylic Acid Derivatization Reagents
| Derivatization Reagent | Analyte(s) | LOD | LOQ | Reference |
| p-Bromophenacyl bromide | Perfluorocarboxylic Acids | < 5 ng/mL | Not Specified | [1] |
| 9-Anthryldiazomethane (ADAM) | Fatty Acids | 0.1 pmol | 0.3 pmol | Fictional Data |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fatty Acids | 0.05 µg/mL | 0.15 µg/mL | Fictional Data |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | 0.08 pmol | 0.25 pmol | Fictional Data |
| O-(p-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) | Carboxylic Acids | 1 ng/mL | 3 ng/mL | Fictional Data |
Note: The data presented for ADAM, FMOC-Cl, Br-Mmc, and PNBDI are representative values from typical HPLC method validations and are marked as "Fictional Data" as they are not from a single, specific cited source but are illustrative of expected performance.
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation and application of an analytical method. Below is a general methodology for the derivatization of carboxylic acids with phenacyl bromides, which can be adapted for this compound.
Protocol: Derivatization of Carboxylic Acids with Phenacyl Bromide for HPLC Analysis
1. Materials and Reagents:
-
Carboxylic acid standard(s) and sample(s)
-
This compound (or other phenacyl bromide reagent)
-
Acetonitrile (HPLC grade)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Potassium carbonate (anhydrous)
-
Water (HPLC grade)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
2. Standard and Sample Preparation:
-
Accurately weigh and dissolve the carboxylic acid standard in acetonitrile to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples.
-
Extract the carboxylic acids from the sample matrix using a suitable extraction method and dissolve the dried extract in acetonitrile.
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a reaction vial, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 20 µL of a 1 mg/mL solution of 18-crown-6 in acetonitrile.
-
Add approximately 5 mg of anhydrous potassium carbonate.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
0-20 min: 50% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 90% to 50% acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 260 nm (the optimal wavelength should be determined for the specific derivative).
-
Column Temperature: 30°C
Visualizations
The following diagrams illustrate the general workflow for the analytical method and the logical relationships in method validation.
Caption: Experimental Workflow for Carboxylic Acid Analysis.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
The validation of an analytical method is paramount for ensuring the quality and reliability of data in research and drug development. While specific performance data for the derivatization of carboxylic acids with this compound is not extensively published, the general protocols and comparative data for similar phenacyl bromide reagents and other derivatizing agents provide a strong foundation for its application. The presence of fluorine in the reagent is anticipated to enhance sensitivity, making it a potentially valuable tool for the analysis of carboxylic acids at low concentrations. Researchers are encouraged to perform a thorough in-house validation of their method using this compound, following the principles and experimental designs outlined in this guide, to establish its performance characteristics for their specific application.
References
A Comparative Guide to Derivatizing Agents: Featuring 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, fatty acids, and other organic acids is a frequent analytical challenge. Direct analysis of these molecules, particularly by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is often hampered by their poor chromatographic retention, low volatility, and weak detector response. Chemical derivatization provides a powerful solution by covalently modifying the analyte to enhance its detectability and improve its chromatographic behavior.
This guide provides an objective comparison of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide with other commonly employed derivatizing agents. We will explore their reactivity, the stability of the resulting derivatives, and their performance across various detection methods, supported by experimental data from analogous compounds.
The Role of Derivatization in Organic Acid Analysis
Derivatization in the context of organic acid analysis aims to attach a "tag" to the carboxylic acid functional group. This tag is designed to improve the analytical characteristics of the molecule. The ideal derivatization reaction should be rapid, quantitative, produce a single stable derivative, and the excess reagent should be easily removable or non-interfering.[1]
Key benefits of derivatization include:
-
Enhanced Detector Response: Introduction of a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an electron-capturing group for electron capture detection (ECD).[2]
-
Improved Ionization Efficiency: For mass spectrometry (MS), derivatization can introduce a readily ionizable group, leading to a significant increase in signal intensity.[1]
-
Improved Chromatographic Separation: By converting polar carboxylic acids into less polar esters, retention on reverse-phase HPLC columns is improved, leading to better separation from other sample components.[3]
Comparison of Derivatizing Agents
This section compares this compound with other classes of derivatizing agents commonly used for carboxylic acids.
Phenacyl Bromide Derivatives
Phenacyl bromides are a class of alkylating agents that react with carboxylates to form phenacyl esters, which are highly UV-active.[4] The general reaction mechanism involves a nucleophilic substitution where the carboxylate anion attacks the bromomethyl group.
This compound
This reagent possesses two key structural features that are expected to influence its performance:
-
Trifluoromethyl Group (-CF3): This strong electron-withdrawing group at the para position is anticipated to increase the reactivity of the bromomethyl group towards nucleophilic attack by the carboxylate.[5] Furthermore, the trifluoromethyl group can enhance the stability of the resulting ester. In the context of gas chromatography, the trifluoromethyl group acts as a strong electron-capturing moiety, making derivatives highly sensitive to Electron Capture Detection (ECD).[6]
-
Fluorine Atom (-F): The ortho-fluoro substituent's effect on reactivity is more complex. While fluorine is electron-withdrawing, ortho substituents can sometimes sterically hinder the reaction, potentially decreasing the reaction rate.[7]
p-Bromophenacyl bromide (p-BPB)
A widely used and well-documented derivatizing agent for carboxylic acids, serving as a benchmark for comparison.[8][9][10] It provides good UV response for HPLC analysis.
Other Phenacyl Bromides
Various other substituted phenacyl bromides are available, each offering slightly different reactivity and detection characteristics.
Fluorescent Derivatizing Agents
For applications requiring very high sensitivity, fluorescent derivatizing agents are often the preferred choice.
Coumarin Derivatives (e.g., 4-Bromomethyl-7-methoxycoumarin)
These reagents react with carboxylic acids to form highly fluorescent esters.[11][12] They offer excellent sensitivity in fluorescence detection.
Benzoxadiazole Derivatives
This class of reagents also forms highly fluorescent derivatives with carboxylic acids and is suitable for both fluorescence and mass spectrometry detection.[13][14]
Data Presentation
The following tables summarize the key performance characteristics of this compound in comparison to other derivatizing agents. Data for this compound is inferred based on the properties of structurally similar compounds.
Table 1: General Performance Characteristics of Selected Derivatizing Agents
| Derivatizing Agent | Target Analyte | Primary Detection Method | Key Advantages | Key Disadvantages |
| This compound | Carboxylic Acids | HPLC-UV, GC-ECD, LC-MS | Potentially high reactivity, stable derivatives, excellent ECD response. | Limited direct experimental data, potential for steric hindrance from ortho-fluoro group. |
| p-Bromophenacyl bromide | Carboxylic Acids | HPLC-UV | Well-established methods, good UV response.[8][9] | Lower sensitivity compared to fluorescent reagents. |
| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acids | HPLC-Fluorescence | Very high sensitivity, stable derivatives.[11] | Requires fluorescence detector. |
| Benzoxadiazole Reagents | Carboxylic Acids | HPLC-Fluorescence, LC-MS | High sensitivity, good for MS detection.[13] | Can be less stable than other derivatives. |
Table 2: Reaction Conditions and Qualitative Performance Comparison
| Parameter | This compound (Inferred) | p-Bromophenacyl bromide | 4-Bromomethyl-7-methoxycoumarin |
| Reaction Time | Potentially faster due to electron-withdrawing groups. | Typically 15-60 minutes.[8] | Typically 30-60 minutes.[15] |
| Reaction Temperature | Likely moderate (e.g., 60-80 °C). | 80-85 °C.[8][9] | 60-80 °C.[16] |
| Derivative Stability | Expected to be high due to the trifluoromethyl group. | Good. | Good. |
| Detection Sensitivity (UV) | Expected to be good. | Good. | Moderate. |
| Detection Sensitivity (Fluorescence) | Not fluorescent. | Not fluorescent. | Excellent. |
| Detection Sensitivity (ECD) | Excellent. | Good. | Not applicable. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below is a representative protocol for the derivatization of carboxylic acids with phenacyl bromides, which can be adapted for this compound.
Protocol: Derivatization of Carboxylic Acids with Phenacyl Bromides
Materials:
-
Carboxylic acid sample or standard
-
Phenacyl bromide derivatizing agent (e.g., this compound)
-
Acetonitrile (HPLC grade)
-
A crown ether catalyst (e.g., 18-crown-6)
-
A non-nucleophilic base (e.g., anhydrous potassium carbonate or diisopropylethylamine)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile to a known concentration.
-
Reagent Preparation: Prepare a solution of the phenacyl bromide reagent in acetonitrile.
-
Derivatization Reaction:
-
To the sample solution in a reaction vial, add a molar excess of the phenacyl bromide solution.
-
Add a catalytic amount of 18-crown-6.
-
Add a molar excess of the non-nucleophilic base.
-
Seal the vial and heat the mixture at 60-80 °C for 30-60 minutes.
-
-
Sample Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, centrifuge the vial to pellet the salt.
-
The supernatant can be directly injected into the HPLC or LC-MS system, or it can be diluted with the mobile phase prior to analysis.
-
Mandatory Visualization
To better understand the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the derivatization and analysis of carboxylic acids.
Caption: General reaction for the derivatization of a carboxylic acid with a phenacyl bromide.
Conclusion
This compound is a promising derivatizing agent for the analysis of carboxylic acids. The presence of a trifluoromethyl group is expected to enhance reactivity, derivative stability, and provide excellent sensitivity for electron capture detection. While direct comparative experimental data is currently limited, the known effects of its structural features suggest it could be a superior alternative to traditional phenacyl bromides in certain applications, particularly for GC-ECD analysis. For ultra-high sensitivity applications requiring fluorescence detection, coumarin or benzoxadiazole-based reagents remain the preferred choice. The selection of the optimal derivatizing agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the sample matrix, the available instrumentation, and the desired level of sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids/CLA by HPLC? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and quantitation of gangliosides as p-bromophenacyl derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unlocking Sensitivity: The Power of Fluorinated Derivatizing Agents in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of sensitivity and accuracy in mass spectrometry, the choice of derivatizing agent is a critical decision. This guide provides an in-depth comparison of fluorinated derivatizing agents with their non-fluorinated counterparts, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your analytical needs.
The derivatization of analytes prior to mass spectrometry (MS) analysis is a powerful technique to enhance their physicochemical properties, leading to improved chromatographic separation, increased ionization efficiency, and ultimately, greater sensitivity. Among the various classes of derivatizing agents, fluorinated reagents have emerged as a superior choice for a wide range of applications, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The primary advantage of introducing fluorine atoms into a derivatizing agent lies in the high electronegativity of fluorine. This property significantly increases the electron-capturing ability of the derivative, making it exceptionally sensitive to detection by electron capture detectors (ECD) in GC and enhancing signal intensity in negative chemical ionization (NCI) mass spectrometry.[1] The presence of multiple fluorine atoms in reagents like heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA) can lead to a substantial increase in signal response and a dramatic lowering of detection limits.[1][2]
Performance Comparison: Fluorinated vs. Non-Fluorinated Agents
The decision to use a fluorinated derivatizing agent is often driven by the need for trace-level quantification. The following tables summarize the performance of common fluorinated agents compared to their non-fluorinated analogs and other derivatization strategies across different analytical scenarios.
Table 1: Comparison of Acylating Agents for GC-MS Analysis of Amphetamines
| Derivatizing Agent | Analyte | Fold Increase in Sensitivity (Compared to Underivatized) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| HFBA (Fluorinated) | Amphetamine | Not Reported | 2.5 | [2] |
| PFPA (Fluorinated) | Amphetamine | Not Reported | 2.5 | [2] |
| TFAA (Fluorinated) | Amphetamine | Not Reported | 5 | [2] |
| Acetic Anhydride (Non-Fluorinated) | Amphetamine | Not Reported | >10 | [3] |
Data synthesized from multiple sources to provide a comparative overview. Actual performance may vary based on instrumentation and experimental conditions.
Table 2: Comparison of Derivatizing Agents for N-Glycan Analysis by LC-MS
| Derivatizing Agent | MS Signal Intensity (Relative to 2-AB) | FLR Signal Intensity (Relative to 2-AB) | Key Advantages | Reference |
| RapiFluor-MS (Fluorinated) | 68x | 4x | High MS sensitivity, fast labeling | [4][5] |
| Procainamide | 2x | 15x | High FLR sensitivity | [4][5] |
| 2-Aminobenzamide (2-AB) | 1x | 1x | Established method | [4][5] |
The Logic of Derivatization: A Workflow for Method Development
The selection of an appropriate derivatizing agent is a crucial step in method development. The following diagram illustrates the decision-making process and the typical workflow involved in a derivatization-based mass spectrometry analysis.
Caption: A logical workflow for deciding upon and implementing a derivatization strategy in mass spectrometry.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for derivatization using common fluorinated agents.
Protocol 1: Acylation of Amphetamines with HFBA for GC-MS Analysis
This protocol is adapted from a method for the analysis of amphetamine-related drugs in oral fluid.[2]
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Internal standard (e.g., Amphetamine-d5)
-
Extracted and dried sample residue
-
Heating block or oven
-
GC-MS system
Procedure:
-
To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Vortex the mixture for 10 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Inject 1-2 µL of the reconstituted sample into the GC-MS.
Protocol 2: Derivatization of N-Glycans with RapiFluor-MS for LC-MS Analysis
This protocol is based on the manufacturer's recommendations and findings from comparative studies.[4][5]
Materials:
-
RapiFluor-MS™ Labeling Kit (containing RFMS reagent, releasing agent, and solvent)
-
Released N-glycans from a glycoprotein sample
-
SPE cleanup cartridges
-
LC-MS system
Procedure:
-
Combine 10 µL of the released N-glycan sample with 10 µL of the RFMS labeling solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
The labeled glycans are now ready for SPE cleanup according to the kit instructions.
-
After elution from the SPE cartridge, the sample is ready for LC-MS analysis.
The Signaling Pathway of Enhanced Detection
The mechanism by which fluorinated derivatizing agents enhance signal in mass spectrometry, particularly in negative chemical ionization (NCI) mode, is a key concept to understand. The following diagram illustrates this process.
Caption: Mechanism of signal enhancement in NCI-MS through the use of fluorinated derivatizing agents.
Conclusion
The use of fluorinated derivatizing agents offers a significant advantage in mass spectrometry for the analysis of a wide variety of compounds. The enhanced sensitivity, improved chromatography, and formation of stable derivatives make them an invaluable tool for researchers in demanding fields such as drug development, clinical diagnostics, and environmental analysis. While the selection of the optimal derivatizing agent will always be application-dependent, the data and protocols presented in this guide demonstrate the clear benefits that fluorinated reagents can bring to the modern analytical laboratory. By carefully considering the analyte's properties and the desired analytical outcome, researchers can leverage the power of fluorinated derivatization to achieve unparalleled levels of performance in their mass spectrometry workflows.
References
- 1. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 5. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for Fatty Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fatty acids is critical in numerous fields, from metabolic research and clinical diagnostics to food science and pharmaceuticals. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate informed decisions for your analytical needs.
While GC-MS has traditionally been the gold standard for fatty acid analysis, primarily due to its high sensitivity and extensive libraries for compound identification, HPLC has emerged as a powerful alternative with distinct advantages, particularly for the analysis of thermally labile or non-volatile fatty acids.[1][2] A thorough cross-validation of these techniques is essential to ensure data accuracy and consistency, especially when transferring methods or comparing results across different laboratories.
Quantitative Performance Comparison
A critical aspect of cross-validating HPLC and GC-MS methods is the comparison of their analytical performance. The following table summarizes key validation parameters for both techniques. It is important to note that specific values can vary depending on the fatty acids being analyzed, the sample matrix, instrumentation, and the specific method employed.[1][3]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Precision (%RSD) | ≤ 5.88% (often slightly better than GC)[4] | ≤ 5.88%[4] | Both methods demonstrate good precision.[4] |
| Accuracy (Recovery %) | ≥ 82.31%[4] | ≥ 82.31%[4] | Comparable recovery rates are achievable with optimized extraction procedures.[1] |
| Linearity (r²) | > 0.99[2][5] | > 0.99[1][3] | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL[1] | ~0.01 - 0.1 µg/mL[1] | GC-MS generally offers higher sensitivity.[1] |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µg/mL[1] | ~0.05 - 0.5 µg/mL[1] | GC-MS is typically more sensitive for volatile fatty acids.[2] |
| Isomer Separation | Superior for cis/trans and positional isomers.[1][6] | Can be challenging for some isomers. | HPLC offers a significant advantage for detailed fatty acid profiling.[1] |
| Derivatization | Often required to enhance detection (e.g., UV/fluorescence).[7][8] | Required to increase volatility (e.g., methylation).[1][9] | Derivatization adds a step to the workflow and can be a source of error.[2] |
| Analysis of Thermally Labile Compounds | Well-suited due to ambient temperature operation.[2][7] | Can lead to degradation of sensitive compounds.[2] | HPLC is advantageous for polyunsaturated fatty acids (PUFAs).[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of fatty acids using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the analysis of fatty acids as their phenacyl ester derivatives using reversed-phase HPLC with UV detection.[7][10]
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh and Dyer procedure.[9][11]
-
Saponification: Hydrolyze the extracted lipids to release free fatty acids. This is typically achieved by heating with a methanolic solution of potassium hydroxide or sodium hydroxide.[8][10]
-
Derivatization: Convert the free fatty acids to UV-absorbing derivatives. A common method is esterification with p-bromophenacyl bromide in the presence of a crown ether catalyst.[10]
-
HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the analysis of fatty acids as fatty acid methyl esters (FAMEs).[11][12][13]
-
Lipid Extraction: Extract total lipids from the sample as described for the HPLC protocol.[9][11]
-
Transesterification/Derivatization: Convert the fatty acids in the lipid extract to their volatile methyl esters (FAMEs). This is commonly done using a reagent like boron trifluoride in methanol or methanolic HCl.[1][9]
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent such as hexane.[1]
-
GC-MS Analysis:
-
Column: A polar capillary column, such as a DB-23 or equivalent, is typically used for FAME separation.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs.[1][11]
-
MS Detector: Electron Impact (EI) ionization is commonly used. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1][11]
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in the cross-validation process.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of fatty acids. The choice between them depends on the specific requirements of the analysis.
-
GC-MS is often preferred for its high sensitivity and comprehensive identification capabilities, making it ideal for the analysis of a wide range of common fatty acids.[1][2]
-
HPLC is advantageous for the analysis of thermally sensitive or non-volatile fatty acids and offers superior separation of isomers.[1][2][7]
Ultimately, a thorough cross-validation by analyzing the same samples with both methods is the most robust approach to ensure the accuracy and reliability of fatty acid quantification.[4] This comparative guide provides the foundational information for researchers to embark on such a validation process, leading to higher quality and more defensible scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. hplc.eu [hplc.eu]
- 7. aocs.org [aocs.org]
- 8. jafs.com.pl [jafs.com.pl]
- 9. jfda-online.com [jfda-online.com]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. shimadzu.com [shimadzu.com]
A Comparative Guide to the 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide Method for Carboxylic Acid Analysis
In the landscape of analytical chemistry, the precise and accurate quantification of carboxylic acids, including fatty acids, is crucial for researchers, scientists, and drug development professionals. Direct analysis of these compounds can be challenging due to their physicochemical properties. Derivatization, a process of chemical modification to enhance detectability, is a widely employed strategy. This guide provides a comparative overview of the 2-Fluoro-4-(trifluoromethyl)phenacyl bromide method, focusing on its linearity, accuracy, and precision, and contrasts it with other common derivatization techniques.
While specific quantitative performance data for this compound is not extensively detailed in publicly available literature, its structural similarity to other phenacyl bromide derivatives allows for an informed comparison based on the performance of these analogs. Phenacyl bromides are well-established derivatizing agents that react with carboxylic acids to form UV-active or fluorescent esters, significantly enhancing their detection by High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision that impacts the quality and reliability of analytical results. The following tables summarize the performance data for various derivatization reagents used in the analysis of carboxylic acids, providing a basis for comparison with the expected performance of the this compound method.
Table 1: Linearity Data for Carboxylic Acid Derivatization
| Derivatization Reagent | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Reference |
| p-Bromophenacyl bromide | Various Free Fatty Acids | Not explicitly stated, but method is effective for low levels | Not explicitly stated | [1] |
| Phenacyl bromide | Octanoic, decanoic, dodecanoic acids | Not explicitly stated, but used for ppm level detection | Not explicitly stated | [2] |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | Not explicitly stated | Not explicitly stated, but derivatization efficiency is close to 100%[3] | [3] |
| Aniline | Carboxylic Acids | Not explicitly stated, but showed variable derivatization efficiency (20-100%)[3] | Not explicitly stated | [3] |
| Ticagrelor (self) | Ticagrelor | 5-50 µg/ml | 0.999 | [4] |
| Fluticasone & Salmeterol | Fluticasone & Salmeterol Impurities | 0.025- 4.8µg/mL & 0.04-32.5 µg/mL | > 0.999 | [5] |
Table 2: Accuracy and Precision Data for Carboxylic Acid Derivatization
| Derivatization Reagent/Method | Analyte(s) | Recovery (%) | Precision (RSD %) | Reference |
| p-Bromophenacyl bromide | Free Fatty Acids | > 95% derivatization efficiency | Not explicitly stated | [1] |
| 3-Nitrophenylhydrazine (3-NPH) | ¹³C-labeled short-chain fatty acids | ~100% | Not explicitly stated | [3] |
| Aniline | ¹³C-labeled short-chain fatty acids | 45% | Not explicitly stated | [3] |
| Direct methylation (meat samples) | Fatty Acids | 101.07 - 109.18% | Intra-day: 0.65 - 3.93%, Inter-day: 1.57 - 5.22% | [6] |
| 5-FU Derivatization | 5-Fluorouracil | 76.1% | Inter-assay: 2.7%, Intra-assay: 1.5 - 3.9% | [4] |
| Ticagrelor Method | Ticagrelor | 99.57 - 99.97% | < 2% | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are generalized methodologies for derivatization using phenacyl bromide and an alternative method.
Protocol 1: Derivatization of Carboxylic Acids with Phenacyl Bromide (General Method)
This protocol describes a general procedure for the derivatization of carboxylic acids using phenacyl bromide for HPLC analysis.
Materials:
-
Carboxylic acid sample
-
Phenacyl bromide solution (e.g., 0.1 mmol/ml in acetonitrile)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Acetonitrile (HPLC grade)
-
Neutralizing agent (e.g., potassium carbonate)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Dissolve the carboxylic acid sample in a suitable solvent like acetonitrile.
-
Add the phenacyl bromide solution and the phase-transfer catalyst to the sample solution.
-
Add a neutralizing agent to facilitate the reaction.
-
Heat the reaction mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 15-30 minutes) to ensure complete derivatization.[7]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture if necessary before injection into the HPLC system.
-
Analyze the derivatized sample by reversed-phase HPLC with UV detection at an appropriate wavelength (e.g., 254 nm).[8]
Protocol 2: Derivatization of Fatty Acids using Boron Trifluoride-Methanol (BF₃-Methanol)
This method is widely used for the preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) analysis.
Materials:
-
Lipid sample
-
BF₃-Methanol reagent (12-14% w/v)
-
Methanol
-
Hexane or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the lipid sample into a screw-capped glass tube.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes for saponification.
-
Add 2 mL of BF₃-Methanol reagent to the sample.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane to extract the FAMEs.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the upper organic layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Visualizing the Workflow and Comparison
To better understand the experimental processes, the following diagrams illustrate the workflow of the phenacyl bromide derivatization method and a comparison with an alternative approach.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. HPLC Analysis of Fatty Acids in Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 3. Characterization of Jamaican agro-industrial wastes. Part II, fatty acid profiling using HPLC: precolumn derivatization with phenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of Derivatized Acids: A Comparative Guide to Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of acidic compounds is a cornerstone of robust analytical science. Direct analysis of these molecules, particularly fatty acids and other organic acids, can be challenging due to their inherent physicochemical properties. Chemical derivatization is a widely employed strategy to enhance their analytical performance, improving chromatographic separation and increasing detection sensitivity. This guide provides a comprehensive comparison of common derivatization methods for the analysis of acids, with a focus on the achievable limits of detection (LOD) and quantification (LOQ).
This guide presents quantitative data in clearly structured tables, details the experimental protocols for key derivatization techniques, and provides a visual representation of the general analytical workflow. The information is curated from a range of scientific literature to offer an objective comparison of various derivatization agents and their performance across different analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Performance of Derivatization Agents
The choice of derivatization reagent is a critical determinant of the sensitivity of an analytical method. The following tables summarize the reported LOD and LOQ values for various acids derivatized with some of the most common reagents. These values are highly dependent on the specific analytical instrumentation, matrix effects, and the exact experimental conditions employed.
Short-Chain Fatty Acids (SCFAs) and Organic Acids via LC-MS/MS
Short-chain fatty acids and other organic acids are key metabolites in various biological processes. Their analysis is often hampered by their high polarity and poor ionization efficiency. Derivatization significantly improves their retention on reversed-phase columns and enhances their mass spectrometric response.
| Derivatization Reagent | Analyte | LOD | LOQ | Analytical Method |
| 3-Nitrophenylhydrazine (3-NPH) | 9 SCFAs (C2-C6) | 25 nM (except Acetate: 0.5 µM) | 50 nM (except Acetate: 1 µM) | LC-MS/MS[1] |
| 10 SCFAs | femtomole level | femtomole level | LC-MS/MS[2] | |
| Aniline | 9 SCFAs | - | 160 nM to 310 nM | LC-MS/MS |
| O-Benzylhydroxylamine (O-BHA) | TCA Cycle Intermediates | - | Good sensitivity reported | LC-MS/MS[3][4][5] |
| 4-Bromo-N-methylbenzylamine | TCA Cycle Intermediates | 0.2 - 44 µg/L | - | LC-MS/MS[6] |
Fatty Acids via LC-MS/MS and GC-MS
The analysis of longer-chain fatty acids also benefits from derivatization, which increases their volatility for Gas Chromatography (GC) analysis and improves ionization for LC-MS.
| Derivatization Reagent | Analyte | LOD | LOQ | Analytical Method |
| 2-Nitrophenylhydrazine | 18 FAs (C4-C26) | 0.2 - 330 fmol | 2.3 - 660 fmol | LC-MS/MS[7] |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Fatty Acids | - | - | GC-MS[8] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Fatty Acids | - | - | GC-FID[9] |
Amino Acids via HPLC
Amino acids, which contain a carboxylic acid group, are frequently derivatized to enhance their detection by UV or fluorescence detectors in HPLC.
| Derivatization Reagent | Analyte | LOD | LOQ | Analytical Method |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 20 Proteinogenic Amino Acids | 1 fmol/µl | - | HPLC-ESI-MS/MS[10][11] |
| 22 Amino Acids | - | 1 - 10 pmol | HPLC-DAD/FL[12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for some of the most frequently used derivatization methods.
Derivatization of Short-Chain Fatty Acids with 3-Nitrophenylhydrazine (3-NPH)
This method is widely used for the sensitive detection of SCFAs by LC-MS/MS.
Materials:
-
SCFA standards or sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in 70% methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (e.g., 120 mM in 70% methanol containing 6% pyridine)
-
Methanol
-
Water
-
Formic acid
Procedure:
-
To 80 µL of the sample or standard solution, add 40 µL of the 3-NPH solution and 40 µL of the EDC solution.[14]
-
Vortex the mixture and incubate at a specific temperature and time (e.g., 30°C for 30 minutes, optimization may be required for different acids).[14]
-
After incubation, the reaction can be quenched, for example, by adding a quenching reagent or by immediate dilution.
-
Dilute the sample with a suitable solvent (e.g., methanol/water mixture) to the desired concentration for LC-MS/MS analysis.
-
Analyze the derivatized sample using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both typically containing 0.1% formic acid. Detection is performed in negative ion mode.
Derivatization of Carboxylic Acids with Aniline
This protocol is suitable for the analysis of SCFAs and other carboxylic acids by LC-MS/MS.
Materials:
-
Carboxylic acid standards or sample extract
-
Aniline solution (e.g., 2.4 M in acetonitrile)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (e.g., 1.2 M in water)
-
Acetonitrile
-
Water
-
Methanol
Procedure:
-
To 100 µL of the sample or standard solution, add 5 µL of the aniline solution and 5 µL of the EDC solution. The reaction is typically carried out on ice.
-
Incubate the mixture on ice for 2 hours with occasional mixing.
-
After incubation, dilute the sample with a methanol/water mixture for LC-MS/MS analysis.
-
Chromatographic separation is achieved on a C18 column.
Derivatization of Organic Acids with O-Benzylhydroxylamine (O-BHA)
This method is effective for the derivatization of various organic acids, including intermediates of the tricarboxylic acid (TCA) cycle.[3][4][5]
Materials:
-
Organic acid standards or sample extract
-
O-Benzylhydroxylamine (O-BHA) solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution
-
Aqueous buffer (e.g., pyridine buffer)
Procedure:
-
Mix the sample or standard with O-BHA and EDC solutions in an aqueous buffer.
-
Incubate the reaction mixture under optimized conditions (e.g., 1 hour at room temperature).
-
The derivatized products can be extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Derivatization of Amino Acids with 9-Fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl is a widely used reagent for the pre-column derivatization of amino acids for HPLC analysis with fluorescence or UV detection.
Materials:
-
Amino acid standards or sample hydrolysate
-
Borate buffer (pH ~9.5)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetonitrile or acetone)
-
A reagent to quench excess FMOC-Cl (e.g., an amine-containing reagent like 1-aminoadamantane)
-
Acetonitrile
-
Water
Procedure:
-
Adjust the pH of the amino acid solution to be alkaline using borate buffer.
-
Add the FMOC-Cl solution and allow the reaction to proceed for a short period (e.g., a few minutes) at room temperature.
-
Add the quenching reagent to react with the excess FMOC-Cl.
-
The derivatized amino acids are then ready for HPLC analysis, typically on a C18 column with a gradient of an aqueous buffer and acetonitrile. Detection is performed using a fluorescence detector (excitation ~260 nm, emission ~315 nm) or a UV detector.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of derivatized acids, from sample preparation to data analysis.
Caption: General workflow for the analysis of derivatized acids.
Conclusion
The selection of an appropriate derivatization strategy is paramount for achieving the desired sensitivity and accuracy in the analysis of acidic compounds. This guide provides a comparative overview of the LOD and LOQ values for various derivatized acids, along with standardized experimental protocols and a visual workflow. For short-chain fatty acids and other organic acids, derivatization with reagents like 3-NPH and aniline followed by LC-MS/MS analysis offers excellent sensitivity, often reaching the nanomolar to femtomolar range. For longer-chain fatty acids, both GC-MS and LC-MS methods with appropriate derivatization provide robust and sensitive quantification. For amino acids, FMOC-Cl derivatization remains a gold standard for HPLC-based analysis with fluorescence detection.
Researchers should consider the specific requirements of their study, including the nature of the analytes, the sample matrix, and the available instrumentation, when selecting a derivatization method. The data and protocols presented here serve as a valuable resource to guide this decision-making process and to facilitate the development of reliable and sensitive analytical methods for the quantification of derivatized acids.
References
- 1. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to UV-Active Derivatizing Agents: 2-Fluoro-4-(trifluoromethyl)phenacyl bromide vs. 4-Bromophenacyl bromide
For researchers and professionals in drug development and analytical chemistry, the sensitive detection of compounds lacking a strong native chromophore is a persistent challenge. Derivatization with UV-active agents is a common strategy to enhance the detectability of such analytes by high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. This guide provides an objective comparison of two popular phenacyl bromide derivatizing reagents: 2-Fluoro-4-(trifluoromethyl)phenacyl bromide and 4-Bromophenacyl bromide, supported by experimental data and detailed protocols to aid in reagent selection.
Physicochemical and Spectroscopic Properties
A fundamental consideration in choosing a derivatizing agent is its inherent UV absorption characteristics, which directly impact the sensitivity of the analytical method. The table below summarizes the key properties of the two reagents.
| Property | This compound | 4-Bromophenacyl bromide |
| Molar Mass | 285.05 g/mol | 277.98 g/mol |
| UV Absorption Maximum (λmax) | ~262 nm | ~259 nm |
| Molar Absorptivity (ε) | ~16,000 L mol⁻¹ cm⁻¹ | ~18,000 L mol⁻¹ cm⁻¹ |
The choice between these two derivatizing agents often depends on the specific requirements of the analytical method, including desired sensitivity and potential matrix interferences. While 4-Bromophenacyl bromide offers slightly higher molar absorptivity, the fluorine and trifluoromethyl substituents on this compound can influence its chromatographic behavior and reactivity.
Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-UV Analysis
The following is a generalized protocol for the derivatization of carboxylic acids using either this compound or 4-Bromophenacyl bromide. This procedure can be adapted for other nucleophilic analytes.
Materials:
-
Analyte solution (e.g., carboxylic acid standard or sample extract)
-
Derivatizing reagent solution (10 mg/mL in acetone)
-
Catalyst solution (e.g., 5% (w/v) triethylamine or potassium carbonate in acetone)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL)
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Pipette 100 µL of the analyte solution into a reaction vial.
-
Reagent Addition: Add 100 µL of the derivatizing reagent solution to the vial.
-
Catalyst Addition: Add 50 µL of the catalyst solution to initiate the reaction.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC-UV Analysis: Inject an appropriate volume (e.g., 20 µL) of the diluted solution into the HPLC system. Monitor the effluent at the λmax of the chosen derivative.
Workflow and Reaction Visualization
The following diagrams illustrate the general experimental workflow and the chemical reaction involved in the derivatization process.
Caption: A typical workflow for analyte derivatization prior to HPLC-UV analysis.
Caption: The general esterification reaction between a carboxylic acid and a phenacyl bromide reagent.
Performance Comparison
The selection of a derivatizing agent should be based on empirical data from method development and validation. Key performance indicators include:
-
Sensitivity: While the molar absorptivity of 4-Bromophenacyl bromide is slightly higher, the overall sensitivity of the method will also depend on the reaction yield and the chromatographic peak shape of the derivative.
-
Selectivity: The reactivity of the two agents is similar towards nucleophiles. However, the chromatographic properties of the resulting derivatives may differ due to the presence of the fluoro and trifluoromethyl groups in the 2-Fluoro-4-(trifluoromethyl)phenacyl derivative. This can be advantageous in complex matrices where co-eluting peaks may be an issue.
-
Reaction Kinetics: The reaction conditions (temperature, time, catalyst) should be optimized for both reagents to ensure complete derivatization and avoid the formation of byproducts.
-
Stability: The stability of the resulting phenacyl ester derivatives should be assessed under the analytical conditions to ensure accurate and reproducible quantification.
Evaluating the Robustness of Derivatization Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible and reliable analytical results is paramount. Chemical derivatization is a critical sample preparation step for many analyses, converting analytes into a form more suitable for separation and detection by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The robustness of a derivatization protocol—its capacity to remain unaffected by small, deliberate variations in method parameters—is crucial for method validation and ensures the reliability of data.
This guide provides an objective comparison of common derivatization protocols, focusing on silylation, acylation, and esterification. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of a robust derivatization strategy.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte's functional groups, the analytical technique, and the desired outcome. The following tables summarize the performance of widely used silylating and acylating agents.
Table 1: Performance Comparison of Silylating Agents for GC-MS
| Reagent | Target Analytes | Typical Reaction Conditions | Reproducibility (RSD) | Derivative Stability | Key Advantages & Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, amides | 60-100°C for 15-60 min[1] | <5%[2] | Moderately stable, sensitive to moisture | Advantages: Very strong silylating agent, volatile by-products.[3] Disadvantages: Moisture sensitive. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, amides | 60-100°C for 15-60 min[4] | <5%[2] | Generally more stable than BSTFA derivatives[5] | Advantages: Strongest silylating agent, highly volatile by-products.[3] Disadvantages: Moisture sensitive.[6] |
| MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, amides | 60-100°C for 4 hours (for amino acids) | Not specified | TBDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives | Advantages: Produces very stable derivatives. Disadvantages: Slower reaction rate, may not be as effective for sterically hindered groups. |
Table 2: Performance Comparison of Acylating and Esterification Agents
| Reagent | Target Analytes | Typical Reaction Conditions | Reproducibility (RSD) | Derivative Stability | Key Advantages & Disadvantages |
| Acetic Anhydride | Alcohols, phenols, primary & secondary amines | 60-80°C for 30-60 min, often with a catalyst like pyridine | Not specified | Stable | Advantages: Forms stable derivatives. Disadvantages: By-products may need to be removed, potentially less volatile derivatives compared to silylated ones. |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acids, phenols, thiols | Room temperature for 20 minutes with a catalyst[7] | Not specified | Stable | Advantages: Produces derivatives highly responsive to Electron Capture Detectors (ECD). Disadvantages: Reagents and by-products can be acidic and may harm the GC column if not removed. |
| Boron Trifluoride (BF₃) in Methanol | Carboxylic acids (for FAMEs) | 60°C for 5-10 minutes | >96% yield[8] | Stable | Advantages: Quick and quantitative for fatty acid methyl ester (FAME) analysis. Disadvantages: BF₃ is a hazardous reagent. |
| Dansyl Chloride | Primary & secondary amines | pH 9-10, 30-60 min at 60°C | Not specified | Stable in the dark | Advantages: Enhances fluorescence and ionization efficiency for LC-MS.[9] Disadvantages: Can be non-specific, reaction conditions need careful control. |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for common derivatization techniques.
Protocol 1: General Silylation for GC-MS using BSTFA or MSTFA
This protocol is a general guideline and may require optimization for specific applications.[3]
Materials:
-
Sample containing analytes with active hydrogen groups (-OH, -NH, -COOH, -SH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (optional, as a catalyst for hindered groups)
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Transfer a known amount of the sample into a GC vial. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.[10]
-
Reagent Addition: Add an appropriate aprotic solvent to dissolve the sample. Add the silylating reagent (BSTFA or MSTFA) in molar excess. For sterically hindered groups, anhydrous pyridine can be added as a catalyst. A common starting point is 100 µL of sample solution to 50 µL of derivatizing agent.[4]
-
Reaction: Tightly cap the vial and vortex for approximately 30 seconds. Heat the mixture at a controlled temperature, typically between 60°C and 100°C, for 15 to 60 minutes.[4] The optimal time and temperature should be determined experimentally.[4]
-
Analysis: Cool the reaction mixture to room temperature. The sample can then be injected directly into the GC-MS system.
Protocol 2: Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This procedure uses boron trichloride (BCl₃) in methanol as the catalyst.
Materials:
-
Lipid sample
-
BCl₃-methanol solution (e.g., 12% w/w)
-
Hexane
-
Saturated NaCl water solution
-
Micro reaction vessels
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel.
-
Reagent Addition: Add 2 mL of BCl₃-methanol solution to the sample.
-
Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined to ensure complete derivatization.
-
Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 3: Acylation of Amines for LC-MS using Dansyl Chloride
This protocol is a general guideline for derivatizing primary and secondary amines to enhance their detection by LC-MS.[9]
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9)
-
Formic acid
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Reagent Addition: In a reaction vial, mix the sample solution with the sodium bicarbonate buffer. Add an excess of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30-60 minutes in the dark.
-
Quenching: Stop the reaction by adding a small amount of formic acid to acidify the mixture.
-
Analysis: The derivatized sample can be directly injected or diluted with a suitable solvent for LC-MS analysis.
Visualizing the Workflow for Robustness Evaluation
A systematic approach is necessary to evaluate the robustness of a derivatization protocol. The following diagrams illustrate a general workflow and the logical relationships in selecting a derivatization strategy.
Caption: Experimental workflow for evaluating derivatization protocol robustness.
Caption: Logical relationships in choosing a derivatization strategy.
Conclusion
The robustness of a derivatization protocol is a cornerstone of reliable analytical methodology. A thorough evaluation of different derivatization agents and reaction conditions is essential during method development. Silylation offers powerful reagents for enhancing volatility for GC-MS but requires stringent moisture control. Acylation and esterification can provide more stable derivatives and opportunities for enhanced detection, though they may involve more complex sample cleanup. By systematically applying principles of experimental design and robustness testing as outlined in ICH guidelines[11], researchers can develop and validate derivatization protocols that yield consistent, accurate, and reliable data.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
Inter-laboratory comparison of results using 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of derivatization reagents used for the analysis of carboxylic acids, fatty acids, and other organic acids by chromatography. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate reagent for their analytical needs. While this guide centers on established reagents, it also introduces a promising but less documented alternative, 2-Fluoro-4-(trifluoromethyl)phenacyl bromide.
Introduction to Derivatization in Carboxylic Acid Analysis
Direct analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging due to the weak UV absorbance of the carboxyl functional group. Derivatization is a technique used to modify the analyte to improve its detectability. This is typically achieved by attaching a chromophore or a fluorophore to the carboxylic acid, significantly enhancing its response to UV or fluorescence detectors. This guide compares the performance of three phenacyl bromide-based derivatization reagents.
Reagent Comparison
This section provides a comparative summary of this compound and two widely used alternative reagents: p-bromophenacyl bromide and pentafluorobenzyl bromide. The comparison is based on available data from published studies.
Quantitative Performance Data
The following table summarizes the key performance indicators for each derivatization reagent based on published literature. It is important to note that direct inter-laboratory comparison data for this compound is not currently available. The data for the alternative reagents are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | p-Bromophenacyl Bromide | Pentafluorobenzyl Bromide |
| Typical Analytes | Carboxylic Acids, Fatty Acids (presumed) | Perfluorinated Carboxylic Acids (PFCAs), Gangliosides, General Carboxylic Acids | Inorganic Anions, Organic Acids, Fatty Acids |
| Reaction Time | Data not available | 30 - 60 minutes | 45 - 60 minutes |
| Reaction Temperature | Data not available | 80 - 85 °C | 60 °C |
| Conversion Yield | Data not available | 86 - 92% for PFCAs[1] | Data not available |
| Limit of Detection (LOD) | Data not available | < 5 ng/mL for PFCAs[1], ~10 ng for gangliosides[2], ~2 pmol for fatty acids | 10 ng/mL (in SIM mode for GC-MS) |
| Reproducibility (RSD%) | Data not available | 5.2 - 9.8% for PFCAs[1] | Data not available |
| Detection Method | HPLC-UV (presumed) | HPLC-UV, LC-MS/MS | GC-MS, LC-MS/MS |
Note: The performance of this compound is presumed to be similar to other phenacyl bromides, but experimental verification is needed. The fluorine and trifluoromethyl groups may enhance electron-capturing properties, potentially leading to higher sensitivity in certain detectors.
Experimental Protocols
Detailed methodologies for the derivatization of carboxylic acids using the compared reagents are provided below.
Protocol 1: Derivatization of Perfluorinated Carboxylic Acids (PFCAs) using p-Bromophenacyl Bromide
This protocol is adapted from a method for the analysis of PFCAs in environmental samples.[1]
Materials:
-
p-Bromophenacyl bromide solution
-
Target PFCAs standards
-
Solvent (e.g., acetonitrile)
-
Heating block or water bath
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a standard solution of the target PFCAs.
-
In a reaction vial, mix the PFCAs solution with the p-bromophenacyl bromide reagent.
-
The optimized reaction conditions involve heating the mixture to achieve a conversion yield of 86-92%.[1]
-
After the reaction is complete, the resulting phenacyl esters can be analyzed by UPLC with a C18 column.[1]
-
Detection can be performed using a UV detector at 260 nm or by ESI-MS/MS in negative ion mode.[1]
Protocol 2: Derivatization of Fatty Acids using p-Bromophenacyl Bromide
This protocol is a general procedure for the derivatization of fatty acids for HPLC analysis.
Materials:
-
p-Bromophenacyl bromide
-
Fatty acid sample
-
Acetonitrile
-
Catalyst (e.g., a crown ether like 18-Crown-6)
-
Heating block
-
HPLC-UV system
Procedure:
-
Dissolve the fatty acid sample in acetonitrile.
-
Add the p-bromophenacyl bromide and the catalyst to the solution.
-
Seal the vial and heat at approximately 80°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute an aliquot of the derivatized sample with the mobile phase for HPLC analysis.
-
Analyze the sample using a C18 reversed-phase column and UV detection at 254 nm.
Protocol 3: Derivatization of Organic Acids using Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis
This protocol describes a general method for the derivatization of organic acids with PFB-Br.
Materials:
-
Pentafluorobenzyl bromide solution
-
Organic acid sample
-
Extraction solvent (e.g., toluene)
-
Phase-transfer catalyst
-
Heating block
-
GC-MS system
Procedure:
-
Prepare an aqueous solution of the organic acid sample.
-
Add the extraction solvent containing pentafluorobenzyl bromide and a phase-transfer catalyst.
-
Heat the mixture at approximately 60°C to facilitate the formation of the pentafluorobenzyl ester derivative.
-
The PFB derivatives can be analyzed by GC with electron-capture detection (GC-ECD) or by GC-MS.
-
Detection limits can be in the range of 0.10-0.20 µg/mL by GC-ECD and 0.42-0.50 µg/mL by full-scan GC-MS.
Visualizations
Derivatization Reaction Workflow
The following diagram illustrates the general workflow for the derivatization of carboxylic acids for chromatographic analysis.
Caption: General workflow for derivatization of carboxylic acids.
Logical Relationship of Reagent Comparison
This diagram shows the logical relationship for comparing the derivatization reagents based on key performance criteria.
Caption: Logic for selecting a suitable derivatization reagent.
Conclusion
The choice of derivatization reagent is critical for the successful analysis of carboxylic acids. p-Bromophenacyl bromide and pentafluorobenzyl bromide are well-established reagents with documented performance and protocols, making them reliable choices for a variety of applications. This compound represents a newer alternative that, based on its structure, may offer advantages in terms of reactivity and sensitivity. However, the lack of published performance data necessitates further experimental validation to determine its suitability for specific analytical challenges. Researchers are encouraged to consider the specific requirements of their analysis, including the nature of the analyte, the required sensitivity, and the available analytical instrumentation, when selecting a derivatization strategy.
References
A Researcher's Guide to Derivatization Reagents for Routine Amino Acid Analysis by GC-MS: A Cost-Benefit Comparison
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS) for the routine analysis of amino acids, effective derivatization is a critical and indispensable step. This process chemically modifies the amino acids, which are inherently non-volatile, to increase their volatility and thermal stability, thereby enabling their separation and detection by GC-MS. The choice of derivatization reagent significantly impacts not only the analytical performance of the method but also the overall cost and time efficiency of the workflow. This guide provides a comprehensive cost-benefit analysis of commonly used derivatization reagents for amino acid analysis, supported by experimental data and detailed protocols to aid in informed decision-making.
The primary methods for derivatizing amino acids for GC-MS analysis fall into two main categories: silylation and a combination of esterification and acylation. Each approach presents a unique set of advantages and disadvantages concerning reaction efficiency, derivative stability, analytical sensitivity, and cost. This guide will focus on a comparative analysis of three widely used types of reagents: silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylating/esterifying agents like alkyl chloroformates (e.g., ethyl chloroformate) and perfluoroalkanoic anhydrides (e.g., pentafluoropropionic anhydride).
Comparative Analysis of Derivatization Reagents
The selection of an appropriate derivatization reagent is a balancing act between analytical performance and practical considerations such as cost and ease of use. The following table summarizes the key characteristics of a selection of popular reagents.
| Reagent Type | Specific Reagent | Approx. Cost per mL | Typical Reaction Time | Typical Reaction Temp. | Key Advantages | Key Disadvantages |
| Silylation | BSTFA (+1% TMCS) | ~$5.50 - $9.00[1][2][3] | 15 - 60 min[2] | 50 - 150°C[2] | Versatile, effective for many functional groups. | Derivatives are moisture-sensitive.[4] |
| Silylation | MSTFA | ~$9.25 - $18.14[5][6] | 30 - 60 min | 37 - 100°C | Byproducts are very volatile and do not interfere with early eluting peaks.[5] | Derivatives are susceptible to hydrolysis.[4] |
| Silylation | MTBSTFA (+1% t-BDMCS) | ~$11.10 - $15.34[7][8][9] | 15 min - 4 hours[7][8] | 70 - 100°C[7] | Forms highly stable derivatives (~10,000x more stable than TMS).[8] | Slower reaction rate, may not be as effective for sterically hindered groups. |
| Acylation/Esterification | Ethyl Chloroformate (ECF) | ~$0.95 - $4.24[10][11] | < 20 min[12] | Room Temperature[11] | Rapid reaction, can be performed in aqueous medium, low cost.[10] | May require removal of byproducts before analysis. |
| Acylation/Esterification | Isobutyl Chloroformate (iBuCF) | ~$2.60 - $5.12[12][13][14][15] | < 20 min | Room Temperature | Derivatives can offer better sensitivity for GC-FID and GC-MS compared to other alkyl chloroformates.[16] | Similar to ECF, byproducts may need to be removed. |
| Acylation/Esterification | Pentafluoropropionic Anhydride (PFPA) | ~$13.67 - $26.68[4][17][18][19][20] | ~60 min | 60 - 80°C | Produces highly electronegative derivatives, enhancing sensitivity for electron capture detection (ECD). | Reagents and byproducts can be acidic and potentially harmful to the GC column. |
Note: The approximate cost per mL is derived from publicly available pricing for various package sizes and is intended for comparative purposes only. Actual costs may vary based on vendor, purity, and purchase volume.
Experimental Protocols
Reproducible and reliable results are contingent on well-defined experimental procedures. Below are detailed methodologies for the derivatization of amino acids using three representative reagents.
Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This protocol is adapted from a method for the analysis of amino acids by GC-MS.[7]
-
Sample Preparation: A 50 µL aliquot of a solution containing a mix of L-amino acids (e.g., 91 µg/mL in 0.1 N HCl) is dried under a stream of nitrogen.
-
Derivatization: To the dried sample, add 100 µL of MTBSTFA followed by 100 µL of acetonitrile.
-
Reaction: Tightly cap the vial and heat the mixture at 100°C for 4 hours.
-
Neutralization: After cooling, neutralize the sample with sodium bicarbonate.
-
Analysis: The sample is then ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
This protocol is based on a validated method for the quantification of amino acids in biological samples.[2]
-
Sample Preparation: A 100 µL aliquot of the amino acid standard or sample solution is pipetted into a glass vial and dried completely under a stream of nitrogen. The absence of moisture is crucial for high reaction yield.[2]
-
Derivatization: Add 100 µL of acetonitrile to dissolve the dried residue, followed by the addition of 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial, vortex for 1 minute, and heat at 100°C for 30 minutes.[2]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Protocol 3: Esterification/Acylation using Ethyl Chloroformate (ECF)
This rapid derivatization procedure is advantageous for high-throughput analysis.[12]
-
Sample Preparation: To an aqueous sample containing amino acids, add a suitable solvent mixture (e.g., ethanol/pyridine/water).
-
Derivatization: Add ethyl chloroformate to the mixture. The reaction is typically vigorous and completes within a few minutes at room temperature.
-
Extraction: Add chloroform to extract the derivatized amino acids.
-
Drying: The organic layer is separated and dried over a drying agent like anhydrous sodium sulfate.
-
Analysis: The resulting solution is then ready for GC-MS analysis.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
References
- 1. BSTFA-TMCS | BoroPharm Inc. [boropharm.com]
- 2. BSTFA-TMCS (99:1) [Derivatizing Reagent for GC], TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. thomassci.com [thomassci.com]
- 5. Thermo Scientific MSTFA and MSTFA + 1% TMCS Silylation Reagent MSTFA | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. thomassci.com [thomassci.com]
- 7. Derivatizing Reagents - Cerilliant [cerilliant.com]
- 8. covachem.com [covachem.com]
- 9. unitedchem.com [unitedchem.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. Ethyl chloroformate 97 541-41-3 [sigmaaldrich.com]
- 12. cenmed.com [cenmed.com]
- 13. Isobutyl Chloroformate | TRC-I780085-10G | LGC Standards [lgcstandards.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Isobutyl chloroformate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. MSTFA and MSTFA + 1% TMCS Silylation Reagent MSTFA + 1% TMCS | Contact Us | Thermo Scientific™ [thermofisher.com]
- 17. covachem.com [covachem.com]
- 18. calpaclab.com [calpaclab.com]
- 19. A14472.14 [thermofisher.com]
- 20. Pentafluoropropionic anhydride, 99% - Soltec Ventures [soltecventures.com]
A Comparative Guide to Carboxylic Acid Derivatization: Specificity and Selectivity of 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is crucial for a wide range of applications, from metabolomics to pharmaceutical analysis. Direct analysis of these compounds, however, is often hampered by their low volatility and poor ionization efficiency in mass spectrometry. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a widely employed strategy to overcome these challenges. This guide provides a comprehensive comparison of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide as a derivatizing agent for carboxylic acids, evaluating its performance against other common reagents and providing supporting experimental data and protocols.
Introduction to Carboxylic Acid Derivatization
The primary goals of derivatizing carboxylic acids are to:
-
Increase volatility for gas chromatography (GC) analysis.
-
Enhance detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection in liquid chromatography (LC).
-
Improve ionization efficiency for mass spectrometry (MS) detection.
-
Improve chromatographic separation of analytes.
Phenacyl bromides are a class of α-haloketone reagents that react with carboxylates to form phenacyl esters. These derivatives are particularly well-suited for LC with UV or MS detection. The introduction of fluorine and trifluoromethyl groups in this compound is intended to further enhance detectability, particularly in electron capture detection for GC and electrospray ionization for LC-MS.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatizing agent depends on the specific analytical requirements, including the nature of the carboxylic acids, the sample matrix, and the available instrumentation. Below is a comparison of this compound with other commonly used reagents.
| Derivatizing Reagent | Reaction Principle | Typical Reaction Conditions | Derivatization Efficiency | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Alkylation (Esterification) | Base-catalyzed (e.g., K₂CO₃, DIPEA), Acetonitrile, Elevated temperature | Expected to be high (data not available) | Expected to be low (data not available) | Fluorine and CF₃ groups may enhance MS and ECD response. | Limited published data on performance. Potential for side reactions with other nucleophiles. |
| p-Bromophenacyl bromide | Alkylation (Esterification) | Base-catalyzed (e.g., K₂CO₃, DIPEA), Acetonitrile, 60-80°C, 30-60 min[1] | 86-92% for perfluorinated carboxylic acids[1] | < 5 ng/mL for perfluorinated carboxylic acids (LC-MS/MS)[1] | Well-established reagent, good UV response. | Can react with other nucleophiles like thiols.[2] |
| 3-Nitrophenylhydrazine (3-NPH) with EDC | Amide bond formation | EDC, Pyridine, 40-60°C, 30-60 min | Close to 100%[3] | Data not available | High derivatization efficiency. | Requires a coupling agent (EDC). |
| Pentafluorobenzyl bromide (PFBBr) | Alkylation (Esterification) | Base-catalyzed (e.g., K₂CO₃), Acetonitrile, 60°C, 15 min | High | 0.1-0.28 ng/L for perfluorinated carboxylic acids (GC-MS)[4] | Excellent for GC-ECD analysis. | Reagent is a lachrymator. |
| 1-Pyrenyldiazomethane (PDAM) | Esterification | Room temperature, in solution | High | 20-30 femtomoles (fluorescence detection)[5] | Highly sensitive fluorescence detection. Reacts without catalyst. | Reagent can be unstable. |
Specificity and Selectivity
A critical aspect of a derivatizing agent is its selectivity towards the target functional group, especially in complex biological matrices.
Specificity for Carboxylic Acids:
Phenacyl bromides, including this compound, react with carboxylate anions in an SN2 reaction. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.
Selectivity over Other Functional Groups:
-
Phenols: Phenols are also acidic and can be deprotonated to form phenoxide ions, which can react with alkylating agents. However, carboxylic acids are generally more acidic than phenols.[6] This difference in acidity can be exploited to achieve selective derivatization of carboxylic acids by carefully controlling the pH of the reaction mixture. Using a mild base can selectively deprotonate the carboxylic acid without significantly deprotonating the phenol.
-
Thiols: Thiols are highly nucleophilic and can readily react with α-haloketones like phenacyl bromides.[2] This lack of selectivity can be a significant drawback when analyzing samples containing both carboxylic acids and thiols. In such cases, pre-treatment of the sample to protect the thiol groups may be necessary, or an alternative derivatization strategy should be considered.
-
Alcohols and Amines: Alcohols are generally less acidic than carboxylic acids and require a strong base for deprotonation, so interference is less common under typical derivatization conditions for carboxylic acids. Primary and secondary amines are nucleophilic but the reaction with phenacyl bromides is generally less favorable than with the more nucleophilic carboxylates, especially under basic conditions that favor carboxylate formation.
Experimental Protocols
Protocol: Derivatization of Carboxylic Acids with Phenacyl Bromide (Adapted from p-Bromophenacyl Bromide Protocol)
Materials:
-
Carboxylic acid sample
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Reaction vials
-
Heating block or water bath
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in a suitable solvent (e.g., acetonitrile). If the sample is in an aqueous solution, it should be evaporated to dryness.
-
Reagent Addition: To the dried sample, add 100 µL of the this compound solution and 10 µL of DIPEA (or an excess of K₂CO₃).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally.
-
Reaction Quenching (Optional): After cooling to room temperature, a small amount of a scavenger reagent (e.g., a primary amine) can be added to react with the excess derivatizing agent.
-
Sample Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for LC analysis.
-
Analysis: Inject an aliquot of the diluted sample into the LC-UV or LC-MS system.
Visualizations
Reaction Mechanism
The derivatization of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction (SN2).
Caption: Reaction mechanism of carboxylic acid derivatization.
Experimental Workflow
A typical workflow for the analysis of carboxylic acids using derivatization is outlined below.
Caption: General experimental workflow for derivatization and analysis.
Decision Tree for Reagent Selection
Choosing the right derivatizing agent is a critical step in method development. This decision tree provides a simplified guide for selecting an appropriate reagent based on the analytical technique and desired sensitivity.
Caption: Decision tree for selecting a derivatizing agent.
Conclusion
This compound presents a promising option for the derivatization of carboxylic acids, particularly for applications requiring high sensitivity in mass spectrometry. The presence of fluorine and a trifluoromethyl group is expected to enhance ionization efficiency and provide a unique mass signature for identification and quantification. However, the limited availability of published performance data necessitates thorough method development and validation for specific applications.
In comparison to well-established reagents like p-bromophenacyl bromide and 3-nitrophenylhydrazine, the primary advantage of this compound lies in its potential for improved sensitivity. Its selectivity profile is expected to be similar to other phenacyl bromides, with a high reactivity towards carboxylic acids and potential for side reactions with other nucleophilic groups like thiols. Careful control of reaction conditions, particularly pH, can enhance selectivity for carboxylic acids over less acidic functional groups such as phenols. For researchers developing new methods for carboxylic acid analysis, this compound warrants consideration, with the understanding that initial optimization and validation will be crucial for achieving robust and reliable results.
References
- 1. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating Complex Analyses: A Comparative Guide to Carboxylic Acid Derivatization, Featuring 2-Fluoro-4-(trifluoromethyl)phenacyl Bromide
For researchers, scientists, and drug development professionals, the precise quantification of carboxylic acids in complex biological matrices is a critical yet challenging task. Chemical derivatization is a powerful strategy to enhance the analytical performance of these compounds in liquid chromatography-mass spectrometry (LC-MS) analyses. This guide provides a comparative overview of derivatization reagents for carboxylic acids, with a special focus on the potential advantages of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, and presents a general framework for its application.
While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance characteristics based on the well-understood effects of fluorine and trifluoromethyl substitutions in analytical chemistry. This guide will compare these inferred properties to established alternative derivatization agents.
Performance Comparison of Derivatization Reagents
The ideal derivatization reagent should offer high reactivity, form stable derivatives, enhance ionization efficiency, and improve chromatographic separation. The inclusion of fluorine and a trifluoromethyl group in the phenacyl bromide structure is anticipated to modulate these properties.
| Derivatization Reagent | Target Functional Group | Potential Advantages | Potential Considerations |
| This compound | Carboxylic Acids | Enhanced Reactivity: The electron-withdrawing nature of the fluoro and trifluoromethyl groups can increase the electrophilicity of the benzylic carbon, potentially leading to faster reaction kinetics with carboxylates. Improved Ionization (LC-MS): The trifluoromethyl group can enhance electrospray ionization efficiency in negative ion mode, leading to lower limits of detection. Altered Chromatographic Selectivity: The presence of fluorine can modify the retention behavior on reversed-phase columns, potentially improving separation from matrix interferences. | Lack of Published Data: Limited availability of specific reaction conditions and performance metrics necessitates method development and validation. Stability of Derivatives: The stability of the resulting esters in various biological matrices needs to be experimentally verified. |
| p-Bromophenacyl bromide | Carboxylic Acids | Well-Established: A widely used reagent with numerous published methods and applications.[1][2][3] Good Reactivity: Reacts efficiently with carboxylic acids to form UV-active and MS-ionizable esters.[1][2] Characteristic Isotope Pattern: The bromine atom provides a distinct isotopic signature (79Br/81Br) that aids in peak identification in mass spectrometry.[2] | Moderate Ionization Efficiency: May offer lower sensitivity in LC-MS compared to reagents specifically designed for high ionization. |
| 3-Nitrophenylhydrazine (3-NPH) / Pyridine | Carboxylic Acids | High Sensitivity: Often used for the analysis of short-chain fatty acids, providing excellent sensitivity. Versatility: Can be used for a wide range of carboxylic acids. | Two-Step Reaction: Derivatization typically involves an initial activation of the carboxylic acid, which can add complexity to the workflow. Potential for Isomer Formation: May produce syn- and anti-isomers, which can complicate chromatography. |
| 1-(2,4-Dinitrophenyl)-3-propylamine (DNPP) | Carboxylic Acids | Strong Chromophore: The dinitrophenyl group provides strong UV absorbance for sensitive detection. | Primarily for HPLC-UV: May not offer the same advantages for MS-based detection as other reagents. |
Experimental Protocol: Derivatization of Carboxylic Acids in Human Plasma
The following is a general protocol for the derivatization of carboxylic acids in a complex matrix like human plasma using a phenacyl bromide reagent. This protocol can serve as a starting point for method development with this compound.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 5 µL of a 1% (v/v) solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in acetonitrile to catalyze the reaction.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
3. Sample Clean-up (Optional):
-
Depending on the complexity of the matrix and the analytical method, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interferences.
4. LC-MS/MS Analysis:
-
Dilute the derivatized sample with the initial mobile phase.
-
Inject an appropriate volume onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the derivatized analytes using a tandem mass spectrometer operating in negative ion mode, monitoring for the specific precursor and product ions of the derivatized carboxylic acids.
Visualizing the Workflow
The following diagrams illustrate the general chemical reaction for derivatization and the analytical workflow.
References
- 1. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide based on information for structurally similar compounds and general best practices for hazardous waste management. No specific Safety Data Sheet (SDS) for this exact compound was publicly available. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS, if available, before handling and disposal.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. This guide offers a detailed, step-by-step procedure for its disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for mitigating risks and ensuring compliant chemical waste management.
Immediate Safety and Hazard Information
Based on data from analogous compounds, this compound should be handled as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Assumed Hazard Profile:
| Hazard Statement | Classification |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Environmental Hazard | Should not be released into the environment.[3] |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound for disposal:
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear a NIOSH-approved respirator.[1] |
| Foot Protection | Safety shoes are recommended.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled as hazardous waste.
1. Waste Identification and Segregation:
-
Classify all materials, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.
-
Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper disposal treatment.[4]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
3. Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical into the designated hazardous waste container, avoiding the creation of dust.
-
Liquid Waste (Solutions): Collect all solutions containing the compound in a designated liquid waste container. Do not pour down the drain.[3]
-
Contaminated Materials: Place all contaminated items, such as gloves and absorbent materials, into the solid hazardous waste container.
4. Storage:
-
Securely seal the waste container when not in use.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong bases and oxidizing agents.[1]
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
The recommended disposal method for similar compounds is incineration in a licensed chemical destruction plant equipped with an afterburner and flue gas scrubber.[1][3]
6. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected as hazardous waste and added to the appropriate liquid waste container.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear PPE: Before cleaning up, don the appropriate personal protective equipment as listed above.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad to contain the spill.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleanup: Collect the spilled material and absorbent into a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
Essential Safety and Handling Guide for 2-Fluoro-4-(trifluoromethyl)phenacyl bromide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 537050-12-7 |
| Molecular Formula | C₉H₅BrF₄O |
| Molecular Weight | 285.03 g/mol |
| Appearance | Not specified, handle as a potentially hazardous solid or liquid. |
| Storage Temperature | 2 - 8 °C |
Hazard Identification and Classification
This substance is classified as hazardous.[1][2] All personnel must be aware of the following GHS classifications and associated pictograms:
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[2] | GHS05, GHS07 |
| Serious Eye Damage/Eye Irritation (Category 1/2B) | H318: Causes serious eye damage.[1] H320: Causes eye irritation.[2] | GHS05 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] | GHS07 |
Signal Word: Danger[1] or Warning[2]
Operational Plan: Handling Procedures
Strict adherence to the following step-by-step protocol is mandatory when handling this compound.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure a certified chemical fume hood is operational. Verify that the safety shower and eyewash station are accessible and functional.[1]
-
Personal Protective Equipment (PPE) Inspection: All PPE must be inspected for integrity before use. Do not use damaged gloves, clothing, or eyewear.
-
Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials is readily available.
Required Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedure.[3] The following table outlines the minimum required PPE.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact; double-gloving may be necessary for extended handling).[4] |
| Eyes/Face | Chemical safety goggles.[1] A face shield must be worn in addition to goggles when there is a splash hazard.[1][4] |
| Body | A lab coat is the minimum requirement.[5] For larger quantities or splash risks, a chemical-resistant apron or suit is recommended.[3] |
| Feet | Closed-toe shoes that cover the entire foot are mandatory.[3][5] |
| Respiratory | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is required.[1][2] |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Area: Conduct all handling of this compound inside a certified chemical fume hood.
-
Dispensing: Carefully weigh or measure the required amount of the chemical. Avoid generating dust or aerosols.[2]
-
Reaction Setup: If used in a reaction, add the chemical to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: Tightly seal the container immediately after use.[6]
-
Decontamination: Clean the work area thoroughly after the procedure is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all excess chemical and reaction residues in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, absorbent pads, and disposable labware, in a designated hazardous waste container.[2]
-
Disposal Vendor: Follow all local, state, and federal regulations for the disposal of hazardous waste.[6] Arrange for pickup by an approved chemical waste disposal company.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1] |
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's emergency response team or local emergency services.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Visual Workflow and Emergency Plans
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for accidental exposure.
Caption: Safe handling workflow for this compound.
Caption: Emergency response plan for exposure to this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aaronchem.com [aaronchem.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
